4-Methylumbelliferyl caprylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWYQWWSCVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174718 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20671-66-3 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20671-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylumbelliferyl Caprylate: A Fluorogenic Substrate for Esterase and Lipase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of C8 esterase and lipase (B570770) activity. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use in enzymatic assays, and a visualization of the underlying biochemical processes. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC to yield caprylic acid and the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity of 4-MU is directly proportional to the enzymatic activity, making it an invaluable tool for high-throughput screening and kinetic studies in various fields, including drug discovery, industrial biotechnology, and food science.[1][2]
Core Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 20671-66-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chloroform, Dimethyl sulfoxide (B87167) (DMSO), and Methanol.[3] |
| Storage | Store at -20°C, protected from light.[4] |
Fluorescence Properties of 4-Methylumbelliferone (4-MU)
The product of the enzymatic reaction, 4-methylumbelliferone, exhibits pH-dependent fluorescence.
| Parameter | Wavelength (nm) | pH Condition |
| Excitation Maximum | ~360-365 | High pH (7.12-10.3)[3] |
| Emission Maximum | ~445-455 | High pH (7.12-10.3)[3] |
Enzymatic Hydrolysis of this compound
The enzymatic cleavage of this compound is the fundamental reaction in assays utilizing this substrate. Lipases and esterases, belonging to the family of serine hydrolases, catalyze this reaction through a well-established mechanism involving a catalytic triad (B1167595) of amino acids (serine, histidine, and an acidic residue like aspartate or glutamate) in their active site.[5] The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate's ester bond, leading to the formation of an acyl-enzyme intermediate and the release of 4-methylumbelliferone. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and releases caprylic acid.
Figure 1: Enzymatic hydrolysis of this compound.
Experimental Protocols
Detailed methodologies for performing lipase and esterase assays using this compound are provided below. These protocols are designed for a 96-well plate format, suitable for high-throughput analysis.
Preparation of Reagents
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to the optimal range for the enzyme of interest (typically pH 7.0-8.0 for many lipases).[6]
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light. To avoid potential degradation from repeated freeze-thaw cycles and auto-hydrolysis, it is recommended to prepare fresh dilutions for each experiment.[7]
-
Working Substrate Solution (e.g., 0.25 mM): Dilute the 10 mM substrate stock solution with the assay buffer to the desired final concentration. The optimal concentration should be determined empirically for each enzyme. Prepare this solution fresh before each experiment.[6]
-
Enzyme Solution: Prepare a stock solution of the lipase or esterase in the assay buffer. Immediately before the assay, dilute the enzyme stock to the desired working concentration. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
-
4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-methylumbelliferone in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[6]
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5): Prepare a solution to stop the enzymatic reaction and maximize the fluorescence of the 4-MU product.
Lipase/Esterase Activity Assay Protocol
-
Prepare 4-MU Standard Curve:
-
Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in the assay buffer to create standards with concentrations ranging from 0 to 100 µM.
-
Add 50 µL of each standard dilution to the wells of a black, flat-bottom 96-well microplate.
-
Add 50 µL of assay buffer to each standard well to bring the final volume to 100 µL.[6]
-
-
Prepare Samples and Controls:
-
Add 50 µL of the prepared enzyme samples to the wells of the 96-well plate.
-
For each sample, prepare a parallel well containing 50 µL of the sample for a background control.
-
Include a positive control with a known active lipase/esterase and a blank control containing only the assay buffer.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the working substrate solution to all wells except the sample background wells.
-
To the sample background wells, add 50 µL of assay buffer.
-
The final volume in all wells should be 100 µL.[6]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light.[8] The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.[6]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank control from the readings of all other wells.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the equation of the standard curve to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg).
-
General Experimental Workflow
The following diagram outlines the general workflow for a fluorometric enzyme assay using this compound.
Figure 2: General experimental workflow for a fluorometric enzyme assay.
Lipase Catalytic Mechanism at the Oil-Water Interface
A key feature of many lipases is their activation at an oil-water interface, a phenomenon known as interfacial activation.[5] In an aqueous solution, the active site of the lipase is often covered by a helical "lid." When the lipase encounters a lipid-water interface, a conformational change occurs, causing the lid to move and exposing the hydrophobic active site to the substrate. This mechanism ensures that lipase activity is maximal where its insoluble substrates are located.
Figure 3: Lipase activation at the oil-water interface.
Quantitative Data
Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial parameters for characterizing enzyme-substrate interactions. While specific values for this compound are dependent on the specific enzyme and assay conditions, the following table provides an example of kinetic parameters for a lipase with a similar substrate.
| Enzyme | Substrate | Kₘ | Vₘₐₓ |
| Candida rugosa lipase | Used Cooking Palm Oil | - | 34.5658 µmol/mg.min |
| Pancreatic Lipase | Wine | 170.901±7.544 μmol·mL-1 | 88735±4036.741 μmol·mL-1·hour-1 |
Note: The provided kinetic parameters are for illustrative purposes and are not specific to this compound. Researchers should determine these values empirically for their specific experimental system.[9][10]
Conclusion
This compound is a versatile and sensitive tool for the study of lipase and esterase activity. Its fluorogenic nature allows for continuous and high-throughput assays, making it well-suited for applications in drug discovery, diagnostics, and fundamental enzyme research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this substrate by researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Structural and evolutionary relationships in lipase mechanism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioprocessing.utm.my [bioprocessing.utm.my]
- 10. myfoodresearch.com [myfoodresearch.com]
Principle of Action of 4-Methylumbelliferyl Caprylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle
4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate meticulously designed for the sensitive detection of esterase and lipase (B570770) activity. The fundamental principle of its action lies in the enzymatic hydrolysis of a non-fluorescent molecule into a highly fluorescent product. In its native state, 4-MUC is composed of a caprylate (a C8 fatty acid) moiety ester-linked to a 4-methylumbelliferone (B1674119) (4-MU) fluorophore. The ester bond effectively quenches the fluorescence of the 4-MU group.
Upon the introduction of an enzyme with esterase or lipase activity, the ester bond in the 4-MUC molecule is cleaved. This enzymatic action releases the caprylate and the highly fluorescent 4-methylumbelliferone (4-MU). The liberated 4-MU exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the enzymatic activity. This allows for the quantitative determination of enzyme kinetics and activity levels in a given sample. The fluorescence of 4-MU is pH-dependent, with optimal fluorescence observed under alkaline conditions.[1][2][3][4]
The enzymatic hydrolysis of 4-MUC is a specific indicator of enzymes capable of cleaving the C8 acyl chain, making it a valuable tool for identifying and characterizing specific lipolytic enzymes, such as those found in Salmonella species.[4][5][6]
Quantitative Data
The following table summarizes the kinetic parameters for various enzymes with 4-methylumbelliferyl derivatives. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Source |
| Candida rugosa lipase | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 | 0.54 ± 0.03 | [2][7] |
| FjCE6 (Acetyl Esterase) | 4-Methylumbelliferyl acetate | 0.04 ± 0.01 | 1.3 ± 0.1 (kcat, s-1) | [8] |
| Pancreatic Lipase (Wine inhibition study) | Olive Oil (Natural Substrate) | 0.1709 ± 0.0075 | 88735 ± 4036.7 (µmol·mL-1·hour-1) | [9] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: A common buffer is 50 mM Tris-HCl or sodium acetate, with the pH adjusted to the optimal range for the enzyme of interest (typically pH 7-8 for lipases and pH 5.5 for certain esterases).[3][10]
-
4-MUC Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate.[6] Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or a lysate containing the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Stop Solution: A solution of 0.1 M glycine-NaOH buffer at pH 10.5 can be used to stop the reaction and maximize the fluorescence of the liberated 4-MU.[1]
Assay Procedure (96-well plate format)
-
Prepare Working Solutions:
-
Dilute the 4-MUC stock solution in the assay buffer to the desired final concentration (e.g., 100 µM to 1 mM).[10]
-
Prepare serial dilutions of the enzyme solution in the assay buffer.
-
-
Set up the Reaction:
-
In a black 96-well microplate, add 50 µL of the diluted enzyme solution to each well.
-
Include a blank control with 50 µL of assay buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Add 50 µL of the 4-MUC working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes).[10] The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution to each well.[1]
-
-
Measure Fluorescence:
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Generate a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Signaling Pathway Context
The enzymatic cleavage of 4-MUC releases caprylate, a medium-chain fatty acid. Fatty acids are not merely metabolic intermediates but also act as important signaling molecules that can influence a variety of cellular processes. While the "caprylate esterase" activity measured by 4-MUC is often used for microbial identification, the released caprylate can potentially engage with broader fatty acid signaling pathways within a cellular context.
Fatty acids can act as ligands for cell surface receptors, such as G-protein coupled receptors (GPCRs), and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs).[1][5][7] Activation of these receptors can trigger downstream signaling cascades that regulate gene expression related to lipid metabolism, inflammation, and cellular proliferation.[1][5][11]
For instance, upon entering a cell, a fatty acid like caprylate can be converted to its acyl-CoA derivative. This can then influence metabolic pathways or be transported to the nucleus to modulate the activity of transcription factors like PPARs, thereby altering the expression of target genes.
References
- 1. mdpi.com [mdpi.com]
- 2. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 10. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylumbelliferyl Caprylate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate extensively utilized in biochemical and biomedical research for the sensitive detection of esterase and lipase (B570770) activity. Its unique chemical properties allow for a straightforward and highly sensitive enzymatic assay, making it an invaluable tool in various fields, including drug discovery, diagnostics, and the study of cellular metabolism. This technical guide provides an in-depth overview of the chemical properties of 4-MUC, detailed experimental protocols for its use, and its application in the context of cellular signaling pathways.
Core Chemical and Physical Properties
This compound is an ester of 4-methylumbelliferone (B1674119) and caprylic acid. The core of its utility lies in its non-fluorescent nature, which upon enzymatic cleavage of the ester bond, releases the highly fluorescent 4-methylumbelliferone (4-MU) molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 20671-66-3 | [1] |
| Molecular Formula | C₁₈H₂₂O₄ | [1] |
| Molecular Weight | 302.36 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform, DMSO, and ethanol. | [1] |
| Stability | Stable for at least two years when stored at -20°C. | |
| Purity | ≥98% | |
| InChI Key | WZEWYQWWSCVHCP-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Table 2: Spectral Properties of this compound and its Hydrolysis Product (4-Methylumbelliferone)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | pH Dependence | References |
| This compound | Non-fluorescent | - | - | [3] |
| 4-Methylumbelliferone (4-MU) | ~360-365 | ~445-460 | Fluorescence is pH-dependent, with optimal signal in alkaline conditions (pH > 9). | [4][5] |
Mechanism of Action in Enzyme Assays
The fundamental principle behind the use of 4-MUC in enzyme assays is the enzymatic hydrolysis of the non-fluorescent substrate to yield a highly fluorescent product. This allows for the continuous and sensitive monitoring of enzyme activity.
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocols
Preparation of Stock Solutions
-
This compound (Substrate) Stock Solution (10 mM):
-
Weigh out an appropriate amount of this compound.
-
Dissolve in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
4-Methylumbelliferone (Standard) Stock Solution (1 mM):
-
Weigh out an appropriate amount of 4-Methylumbelliferone.
-
Dissolve in DMSO to a final concentration of 1 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Lipase/Esterase Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.
Materials:
-
Enzyme sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl and 0.05% Triton X-100). The optimal pH and buffer composition should be determined for the specific enzyme being studied.[6][7]
-
4-MUC working solution (typically 100-200 µM in Assay Buffer, prepared fresh from the 10 mM stock)
-
4-MU standard solutions for generating a standard curve (prepared by diluting the 1 mM stock in Assay Buffer to concentrations ranging from 0 to 50 µM)
-
Stop Solution (e.g., 0.2 M Na₂CO₃ or 0.1 M glycine-NaOH, pH 10.5)
-
96-well black microplate (for fluorescence measurements)
-
Microplate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare the 4-MU Standard Curve:
-
In a 96-well black microplate, add 100 µL of each 4-MU standard solution in triplicate.
-
Add 100 µL of Assay Buffer to three wells to serve as a blank.
-
-
Enzyme Reaction:
-
In separate wells of the same microplate, add 50 µL of your enzyme sample (and appropriate controls, e.g., heat-inactivated enzyme).
-
To initiate the reaction, add 50 µL of the 4-MUC working solution to each well containing the enzyme sample. The final volume in each well will be 100 µL.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
After incubation, add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of the plate using a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all standard and sample readings.
-
Plot the corrected fluorescence values of the 4-MU standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the concentration of 4-MU produced in each enzyme reaction well.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
Caption: Workflow for a this compound based enzyme assay.
Application in Studying Cellular Signaling Pathways
Esterases and lipases play crucial roles in various cellular signaling pathways, primarily through their involvement in lipid metabolism. The hydrolysis of lipids generates second messengers and signaling molecules that regulate a wide array of cellular processes.[8]
Lipid Signaling Pathways:
Lipases are key enzymes in the generation of signaling molecules such as free fatty acids, diacylglycerol (DAG), and lysophospholipids.[8] These molecules can act as second messengers, activating downstream protein kinases like protein kinase C (PKC) or serving as ligands for nuclear receptors that regulate gene expression.[9] 4-MUC can be employed to measure the activity of lipases involved in these pathways, providing insights into the regulation of lipid signaling in response to various stimuli.
While direct and specific examples of 4-MUC being used to dissect a particular signaling cascade are not extensively detailed in the literature, its utility as a tool to measure the activity of C8 esterases and lipases makes it a valuable probe for investigating cellular processes where these enzymes are implicated. For instance, in studies of metabolic diseases, cancer, and inflammatory responses, where alterations in lipid metabolism are common, 4-MUC can be used to assess changes in specific enzyme activities within cell lysates or tissue homogenates.
Intracellular Esterase Activity and Cellular Health:
Intracellular esterases are often used as indicators of cell viability and metabolic activity.[10] The cleavage of fluorogenic esterase substrates like 4-MUC can be used to monitor cellular health and response to cytotoxic agents in high-throughput screening assays.
Caption: Role of lipase activation in a generalized signaling pathway.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that is indispensable for the study of C8 esterase and lipase activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an accessible tool for a wide range of researchers. While its direct application in dissecting specific signaling pathways is an evolving area, its utility in measuring the activity of key enzymes in lipid metabolism provides a valuable window into the complex world of cellular signaling. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of 4-MUC in your research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Novel Esterase Substrate for the Quantification of Bacterial Viability | AAT Bioquest [aatbio.com]
A Technical Guide to 4-Methylumbelliferyl Caprylate (CAS 20671-66-3): A Fluorogenic Substrate for Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylumbelliferyl caprylate (4-MUC), also known as 4-methylumbelliferyl octanoate, is a highly valuable fluorogenic substrate primarily utilized for the detection and quantification of C8 esterase and lipase (B570770) activity.[1][2][3] Its utility spans various research and diagnostic applications, from microbial identification to enzyme characterization in drug development. This document provides a comprehensive technical overview of 4-MUC, including its chemical properties, mechanism of action, detailed experimental protocols for its key applications, and relevant safety information.
Introduction
This compound is a non-fluorescent molecule that, upon enzymatic cleavage by esterases, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[4][5][6] This enzymatic hydrolysis provides a sensitive and continuous method for measuring enzyme activity. One of the most prominent applications of 4-MUC is in the rapid identification of Salmonella species, which exhibit C8 esterase activity.[7][8][9]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 20671-66-3 | [1][10][11] |
| Molecular Formula | C₁₈H₂₂O₄ | [1][4][11] |
| Molecular Weight | 302.36 g/mol | [1][4][11] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in chloroform, ethyl acetate (B1210297) (~50 mg/ml), methanol, and acetone (B3395972) (>10 mg/ml). | [1][9][10] |
| Storage | Store at -20°C, protected from light.[7][9][12] | [7][9][12] |
| Stability | Stable for at least 2 years when stored at +4°C.[13] | [13] |
Fluorescent Properties
The fluorescence of the cleavage product, 4-methylumbelliferone (4-MU), is pH-dependent.
| Parameter | pH Range | Wavelength (nm) | References |
| Excitation Maxima | Low (1.97-6.72) | 320 | [4][5][10] |
| High (7.12-10.3) | 360 | [4][5][10] | |
| Emission Maximum | 445 - 455 (increases as pH decreases) | [4][5][10] |
Mechanism of Action: Enzymatic Cleavage
4-MUC serves as a substrate for C8 esterases. The enzyme catalyzes the hydrolysis of the ester bond, releasing caprylic acid and the fluorescent compound 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the esterase activity and can be monitored fluorometrically.
Experimental Protocols
General C8 Esterase Activity Assay
This protocol provides a general framework for measuring C8 esterase activity in a sample (e.g., cell lysate, purified enzyme).
Materials:
-
This compound (4-MUC)
-
Enzyme sample (e.g., cell lysate, purified C8 esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)[10]
-
Fluorometer with appropriate filters (Excitation: ~360-365 nm, Emission: ~445-460 nm)[4][11]
-
96-well black microplate or cuvettes
Procedure:
-
Prepare a 4-MUC Stock Solution: Dissolve 4-MUC in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 10 mM. Store at -20°C.
-
Prepare a Working Solution: Dilute the 4-MUC stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare Enzyme Sample: Dilute the enzyme sample in Assay Buffer to a concentration that will result in a linear rate of fluorescence increase over time.
-
Set up the Reaction:
-
Add 50 µL of the enzyme sample to each well of a 96-well plate.
-
Include a blank control with 50 µL of Assay Buffer instead of the enzyme sample.
-
To initiate the reaction, add 50 µL of the 4-MUC working solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the Reaction: Add 100 µL of Stop Solution to each well. The high pH of the sodium carbonate solution stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[10]
-
Measure Fluorescence: Read the fluorescence intensity in a fluorometer using an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm.[1][11]
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from the readings of the samples.
-
To quantify the amount of 4-MU produced, a standard curve of known 4-MU concentrations should be prepared and measured under the same conditions.
-
Rapid Identification of Salmonella spp. (MUCAP Test)
This protocol describes a rapid fluorescence-based test for the presumptive identification of Salmonella colonies on selective agar (B569324) plates.[7][8] The MUCAP test is valued for its speed, with results obtained in minutes.[7][8]
Materials:
-
Suspected Salmonella colonies grown on selective agar (e.g., XLD, HE, or Rambach agar).[12][14]
-
MUCAP Reagent (a solution of 4-MUC, often in an organic solvent).
-
UV lamp (long-wave, ~365 nm).
Procedure:
-
Colony Isolation: Isolate pure colonies of the suspected bacteria on an appropriate selective agar medium.
-
Reagent Application: Place a drop of the MUCAP reagent directly onto a well-isolated suspect colony.[15]
-
Observation: After a short incubation period at room temperature (typically 1-5 minutes), observe the colony under a UV lamp.[7][12]
-
Interpretation:
-
Positive Result: The development of a blue fluorescence indicates the presence of C8 esterase activity, which is presumptive evidence for Salmonella.
-
Negative Result: The absence of fluorescence indicates a lack of C8 esterase activity.
-
Note: While the MUCAP test is highly sensitive for most Salmonella serovars, some other bacteria, such as certain strains of Hafnia alvei, Pseudomonas aeruginosa, and Acinetobacter baumannii, may also give a positive result.[7][14] Therefore, further biochemical and serological confirmation is necessary for a definitive identification.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves and safety glasses.[16][17] It is advisable to handle the powdered form in a well-ventilated area or a fume hood.[16][17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17]
Applications in Research and Drug Development
-
Microbiology: Rapid and presumptive identification of Salmonella in clinical and food samples.[8][18]
-
Enzymology: Characterization of esterase and lipase kinetics, including inhibitor screening.
-
Cell Biology: Monitoring intracellular esterase activity.
-
Drug Development: Screening for compounds that modulate lipase and esterase activity, which are therapeutic targets in various diseases.
-
Environmental Monitoring: Assessing the enzymatic activity of microorganisms in environmental samples.[2]
Conclusion
This compound is a robust and sensitive fluorogenic substrate that is indispensable for the study of C8 esterase activity. Its ease of use and the distinct fluorescent signal of its cleavage product make it a valuable tool in diverse fields, from clinical microbiology to pharmaceutical research. The protocols provided herein offer a foundation for the successful application of this versatile compound in the laboratory.
References
- 1. promega.com [promega.com]
- 2. academic.oup.com [academic.oup.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Glycosynth - Esterase activity [glycosynth.co.uk]
- 7. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]
- 11. promega.com [promega.com]
- 12. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 14. Identification of Salmonella spp. with Rambach agar in conjunction with the this compound (MUCAP) fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. [Detection of Salmonella in water by using MUCAP test] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylumbelliferyl Caprylate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate widely utilized in biochemical and microbiological research for the detection of esterase and lipase (B570770) activity.[1][2][3][4] Its utility lies in the enzymatic cleavage of the caprylate ester bond, which releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[5][6][7] This release results in a measurable increase in fluorescence, providing a sensitive and quantitative method for assessing enzyme activity. This technical guide provides a comprehensive overview of the molecular characteristics of 4-MUC, detailed experimental protocols for its use, and its application in various research contexts.
Core Molecular and Physical Properties
This compound, also known as 4-methylumbelliferyl octanoate, is a solid at room temperature and should be stored at -20°C.[1][2] It is soluble in various organic solvents such as chloroform, ethyl acetate (B1210297), methanol, and acetone (B3395972), and has limited solubility in water.[1][5]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₄ | [1][2][8] |
| Molecular Weight | 302.36 g/mol | [1][2][8] |
| CAS Number | 20671-66-3 | [1][2][8] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in chloroform, ethyl acetate (~50 mg/ml), methanol, and acetone (>10 mg/ml) | [1][5] |
| Excitation Maximum (of 4-MU) | 320 nm (low pH) and 360 nm (high pH) | [5][7] |
| Emission Maximum (of 4-MU) | 445-455 nm | [5][6][7] |
Principle of Detection: Enzymatic Hydrolysis
The fundamental principle behind the use of this compound as a fluorogenic substrate is the enzymatic hydrolysis of its ester bond by esterases or lipases. This reaction cleaves the molecule into two products: the non-fluorescent caprylic acid and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the enzymatic activity in the sample.
Enzymatic hydrolysis of this compound.
Experimental Protocols
Rapid Detection of Salmonella spp. (MUCAP Test)
This protocol outlines a rapid fluorescence-based test for the presumptive identification of Salmonella species, which exhibit caprylate esterase activity.
Materials:
-
This compound (4-MUC) solution (e.g., 0.1% in dimethyl sulfoxide)
-
Suspected Salmonella colonies on selective agar (B569324) plates (e.g., XLD, Hektoen Enteric agar)
-
Sterile applicators or inoculation loops
-
UV transilluminator or a long-wave UV lamp (365 nm)
Procedure:
-
Culture the suspected bacterial sample on a suitable selective agar medium and incubate under appropriate conditions to obtain well-isolated colonies.
-
Apply a small amount of a single, well-isolated colony onto a sterile applicator or the tip of an inoculation loop.
-
Add one drop of the 4-MUC reagent to a designated area on a sterile surface (e.g., a petri dish or a microscope slide).
-
Emulsify the bacterial colony in the drop of the 4-MUC reagent.
-
Incubate at room temperature for 5-10 minutes.
-
Expose the spot to a long-wave UV light source (365 nm).
-
Observation: A positive result is indicated by the appearance of a blue fluorescence, signifying the hydrolysis of 4-MUC by caprylate esterase present in Salmonella. A lack of fluorescence indicates a negative result.
Quantitative Esterase Activity Assay in a Microplate Format
This protocol provides a method for the quantitative determination of esterase activity in various samples, such as cell lysates or purified enzyme preparations, using a 96-well microplate format.
Materials:
-
96-well black, clear-bottom microplates
-
This compound (4-MUC) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme sample (e.g., cell lysate, purified esterase)
-
4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of 4-MU standards of known concentrations in the assay buffer to generate a standard curve.
-
Dilute the 4-MUC stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
-
Prepare the enzyme sample by diluting it to an appropriate concentration in the assay buffer. The dilution factor will depend on the expected enzyme activity.
-
-
Assay Setup:
-
Pipette the 4-MU standards into separate wells of the microplate.
-
Pipette the assay buffer into blank wells (containing no enzyme).
-
Pipette the enzyme samples into their respective wells.
-
Initiate the reaction by adding the 4-MUC working solution to all wells (except the standards).
-
-
Incubation and Measurement:
-
Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Use the standard curve generated from the 4-MU standards to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Workflow for a microplate-based esterase activity assay.
Role in Signaling Pathways
While this compound itself is a tool for detection and not a direct participant in cellular signaling, the enzymes it helps to quantify, namely esterases and lipases, are crucial components of various signaling pathways. These enzymes are central to lipid metabolism, which generates signaling molecules that regulate a wide array of cellular processes.
Lipases, for instance, are key players in the hydrolysis of triglycerides, releasing free fatty acids.[9] These free fatty acids can then act as signaling molecules themselves or be converted into other signaling lipids. They can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis.[10]
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. usbio.net [usbio.net]
- 3. goldbio.com [goldbio.com]
- 4. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 5. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. scbt.com [scbt.com]
- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Application of 4-Methylumbelliferyl Caprylate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the solubility characteristics of 4-Methylumbelliferyl (4-MU) caprylate in Dimethyl Sulfoxide (DMSO) and water. It includes a detailed solubility profile, standardized experimental protocols for solubility determination, and a description of its primary application as a fluorogenic substrate for esterase activity assays.
Introduction to 4-Methylumbelliferyl Caprylate
This compound, also known as 4-methylumbelliferyl octanoate, is a fluorogenic substrate used to detect and quantify the activity of C8 esterases.[1][2] The molecule itself is non-fluorescent. However, upon enzymatic cleavage by an esterase, it releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This property makes it a valuable tool in various research areas, including microbiology for the identification of specific bacterial species like Salmonella spp., which exhibit caprylate esterase activity.[3][4][5] The fluorescence of the resulting 4-MU molecule is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[6][7]
Solubility Profile
The solubility of 4-MU caprylate is a critical parameter for its effective use in enzymatic assays, dictating how stock solutions should be prepared and diluted into aqueous assay buffers. The long C8 alkyl chain (caprylate) imparts significant hydrophobicity to the molecule, making it poorly soluble in aqueous solutions but readily soluble in organic solvents.
Data Presentation: Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO | Slightly Soluble | [1] | While specific quantitative data is not widely published, it is commonly used as a solvent for preparing concentrated stock solutions. For similar fluorogenic substrates, solubilities can be high (e.g., >50 mg/mL).[8] |
| Water | >10 mg/mL | [3][4][9] | This value may be misleading and could represent the formation of a suspension or micellar solution rather than a true molecular solution, given the compound's hydrophobic nature. Empirical testing is highly recommended. |
| Chloroform | Soluble | [6][7][10] | A suitable solvent for handling and analysis, but less common for biological assay stock solutions. |
| Ethyl Acetate | ~50 mg/mL | [3][4][9] | Demonstrates good solubility in this moderately polar organic solvent. |
| Methanol (B129727) | >10 mg/mL | [3][4][9] | Readily soluble, suitable for stock solution preparation. |
| Acetone | >10 mg/mL | [3][4][9] | Readily soluble, suitable for stock solution preparation. |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results in enzymatic assays, it is crucial to determine the empirical solubility of 4-MU caprylate in the specific solvents and buffer systems being used. The following protocol outlines a standard "shake-flask" method, a reliable technique for determining thermodynamic solubility.
Methodology: Shake-Flask Solubility Determination
This protocol is adapted from standard methods for assessing the aqueous solubility of research compounds.[11]
a. Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Deionized Water (or relevant aqueous buffer, e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
UV/Vis Spectrophotometer or HPLC system for quantification
b. Protocol Steps:
-
Preparation of Saturated Solution:
-
Weigh out an excess amount of solid 4-MU caprylate (e.g., 2-5 mg) and place it into a microcentrifuge tube. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO or water) to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is standard.[11] This allows the dissolution process to stabilize.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of this supernatant in a suitable solvent (e.g., methanol or DMSO).
-
Quantify the concentration of dissolved 4-MU caprylate using a suitable analytical method. A pre-established calibration curve generated from known concentrations of the compound is required.[11]
-
UV/Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance (λmax) for 4-MU caprylate.
-
HPLC: Use a reverse-phase HPLC method with UV detection for more accurate and specific quantification.
-
-
-
Calculation:
-
Using the calibration curve, determine the concentration of 4-MU caprylate in the supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Application and Visualization
Principle of Fluorogenic Esterase Assay
4-MU caprylate functions as a substrate in a simple enzymatic reaction. The ester bond linking the caprylate group to the umbelliferone (B1683723) core is hydrolyzed by esterase enzymes. This cleavage releases caprylic acid and the coumarin (B35378) derivative 4-methylumbelliferone (4-MU), which is highly fluorescent. The rate of fluorescence increase is directly proportional to the esterase activity in the sample.
References
- 1. This compound CAS#: 20671-66-3 [m.chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. This compound | CAS 20671-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. goldbio.com [goldbio.com]
- 6. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
4-Methylumbelliferyl Caprylate: A Technical Guide for Lipase and Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylumbelliferyl caprylate (4-MUC) as a fluorogenic substrate for the sensitive detection of lipase (B570770) and esterase activity. 4-MUC has emerged as a valuable tool in various research and development areas, including drug discovery, diagnostics, and enzyme characterization, owing to its high sensitivity and suitability for high-throughput screening. This document details the underlying principles of the 4-MUC assay, its physicochemical properties, and standardized protocols for its application. Furthermore, it presents available quantitative data for relevant enzymes and visual workflows to facilitate experimental design and execution.
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic-ester hydrolases, EC 3.1.1.1) are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. These enzymes play crucial roles in various physiological processes, including fat metabolism and signal transduction. Their dysregulation has been implicated in numerous diseases, making them important targets for drug development. Additionally, lipases and esterases are widely used in industrial applications, such as in the food and detergent industries and for biocatalysis.
The sensitive and accurate detection of lipase and esterase activity is paramount for both basic research and applied sciences. Fluorogenic assays offer significant advantages over traditional colorimetric or titrimetric methods, including higher sensitivity, a wider dynamic range, and amenability to miniaturization for high-throughput screening (HTS). This compound (4-MUC) is a fluorogenic substrate that has gained prominence for the detection of lipolytic activity.
The Principle of the 4-MUC Assay
The 4-MUC assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC substrate by lipases or esterases. This cleavage reaction releases two products: caprylic acid and the highly fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU is pH-dependent, exhibiting maximal fluorescence in alkaline conditions. The rate of fluorescence increase is directly proportional to the enzyme activity, allowing for quantitative determination.
dot
Physicochemical and Fluorescent Properties
A thorough understanding of the properties of both the substrate (4-MUC) and the fluorescent product (4-MU) is critical for successful assay development and data interpretation.
This compound (4-MUC)
| Property | Value |
| Synonyms | 4-MU Caprylate, MUCAP |
| CAS Number | 20671-66-3 |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.36 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 68-69 °C |
| Solubility | Soluble in DMSO and ethanol.[2] |
4-Methylumbelliferone (4-MU)
The fluorescence of 4-MU is highly pH-dependent. The anionic form, which is predominant at alkaline pH, is significantly more fluorescent than the protonated form.[3] For this reason, lipase and esterase assays using 4-MUC are often terminated or measured in a high pH buffer to maximize the fluorescent signal.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~360 nm | pH > 9[3] |
| ~320 nm | Low pH (1.97-6.72)[3] | |
| Emission Maximum (λem) | ~445-455 nm | pH dependent (decreases with increasing pH)[3] |
| pKa | 7.79 (7-hydroxyl group) |
Quantitative Data: Enzyme Kinetics
Note: Direct kinetic data for many common enzymes with 4-MUC is sparse in the literature. The table includes data for closely related substrates where specified, which can provide an initial estimate for experimental design.
| Enzyme | Source | Substrate | Kₘ | Vₘₐₓ | Reference |
| Lipase | Candida rugosa | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | [3] |
| Lipase | Pseudomonas fluorescens | p-Nitrophenyl caprylate | 0.81 mM | 76.1 µmol/min/mg | [2] |
| Lipase | Candida rugosa | Olive Oil | 0.15 mM | 51 µmol/min/mg | [4] |
| Lipase | Pseudomonas sp. A6 | p-Nitrophenyl laurate | 0.66 mM | 256.4 µmol/L/min | [5] |
Experimental Protocols
The following protocols provide a general framework for performing lipase and esterase activity assays using 4-MUC in a 96-well microplate format. Optimization of buffer pH, substrate concentration, and enzyme concentration is recommended for specific enzymes and experimental conditions.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer, with a pH in the optimal range for the enzyme of interest (typically pH 7.0-8.5 for many lipases and esterases). The inclusion of a detergent like Triton X-100 (0.1-0.5%) may be necessary to solubilize the substrate and mimic the interfacial activation of lipases.
-
Substrate Stock Solution (10 mM): Dissolve 3.02 mg of 4-MUC in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (e.g., 200 µM): Dilute the 10 mM stock solution 1:50 in Assay Buffer immediately before use. The optimal final concentration should be determined empirically but is often in the range of 50-250 µM.
-
4-MU Standard Stock Solution (1 mM): Dissolve 1.76 mg of 4-Methylumbelliferone in 10 mL of DMSO. Store at -20°C, protected from light.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM). This is essential for converting relative fluorescence units (RFU) to the amount of product formed.
-
Enzyme Solution: Prepare serial dilutions of the lipase or esterase in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined to ensure the reaction rate is linear over the desired time course.
-
Stop Solution (Optional but Recommended): 0.1 M Glycine-NaOH, pH 10.5. This solution stops the reaction and maximizes the fluorescence of the 4-MU product.
Assay Procedure (96-Well Plate Format)
dot
-
Prepare the 96-well plate:
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of each 4-MU standard dilution to their respective wells for the standard curve.
-
Add 50 µL of the diluted enzyme solutions to the sample wells. Include a positive control (a known active enzyme) and a negative control (buffer or heat-inactivated enzyme).
-
-
Initiate the reaction:
-
Add 50 µL of the Working Substrate Solution to all wells (except for substrate blank wells, if used). The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 37°C, or other) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. For kinetic assays, measurements can be taken at multiple time points.
-
-
Stop the reaction (for endpoint assays):
-
Add 100 µL of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 445 nm.
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the equation from the linear regression of the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (U/mg).
Applications in Research and Drug Development
The 4-MUC assay is a versatile tool with numerous applications:
-
High-Throughput Screening (HTS) for Inhibitors: The assay's simplicity and sensitivity make it ideal for screening large compound libraries to identify potential lipase and esterase inhibitors for therapeutic development.
-
Enzyme Characterization: It is used to determine the biochemical properties of novel or engineered lipases and esterases, including pH and temperature optima, and substrate specificity.
-
Diagnostics: Assays for specific lipase or esterase activities in biological samples can serve as biomarkers for various diseases.
-
Biocatalyst Development: In industrial biotechnology, this assay can be used to screen for and optimize lipases and esterases for specific biocatalytic processes.
Conclusion
This compound is a highly effective and sensitive fluorogenic substrate for the detection and quantification of lipase and esterase activity. Its favorable properties make it well-suited for a wide range of applications, from basic enzyme characterization to high-throughput drug screening. The protocols and data presented in this guide provide a solid foundation for researchers to implement this valuable assay in their work. Further research to establish a comprehensive database of kinetic parameters for various enzymes with 4-MUC would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a New Thermostable and Organic Solution-Tolerant Lipase from Pseudomonas fluorescens and Its Application in the Enrichment of Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, purification, and characterization of cold-active lipase from the psychrotroph Pseudomonas sp. A6 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorogenic Revolution: A Technical Guide to 4-Methylumbelliferyl Substrates in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of fluorogenic substrates has been a watershed moment in the fields of biochemistry, molecular biology, and drug discovery. Among these, derivatives of 4-methylumbelliferone (B1674119) (4-MU) have emerged as workhorse tools for the sensitive and continuous monitoring of a wide array of enzymatic activities. Their robust fluorescent signal, coupled with the versatility of their chemical structure, has enabled significant advancements in our understanding of enzyme kinetics, the diagnosis of genetic disorders, and the high-throughput screening of potential therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of 4-methylumbelliferyl substrates, supplemented with detailed experimental protocols, quantitative data, and visual representations of key concepts.
Discovery and History: The Dawn of a Fluorescent Era
4-Methylumbelliferone, a heterocyclic organic compound belonging to the coumarin (B35378) family, is naturally found in various plants.[1][2] Its synthesis was first achieved via the Pechmann condensation, an acid-catalyzed reaction of a phenol (B47542) with a β-keto ester.[3][4][5][6] The pivotal moment for its application in enzymology came in 1955 when Mead, Smith, and Williams described the biosynthesis of 4-methylumbelliferyl-β-D-glucuronide and its use as a fluorogenic substrate for the determination of β-glucuronidase activity.[7] This pioneering work laid the foundation for the development of a vast portfolio of 4-MU-based substrates.
The core principle behind these substrates is elegantly simple: a non-fluorescent 4-MU derivative is enzymatically cleaved to release the highly fluorescent 4-methylumbelliferone molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for real-time and highly sensitive measurements. A key characteristic of 4-MU is the pH-dependence of its fluorescence; the anionic form, predominant at a pH above 9, exhibits the strongest fluorescence.[8][9] This property is often exploited in discontinuous assays where the reaction is stopped with a high-pH buffer to maximize the signal.[10]
Following the initial work with β-glucuronidase, the repertoire of 4-MU substrates rapidly expanded to include substrates for a multitude of other enzymes, including phosphatases, sulfatases, and various glycosidases.[10][11] This expansion was instrumental in the development of diagnostic assays for numerous lysosomal storage diseases, where the deficiency of a specific enzyme leads to the accumulation of its substrate.
Core Principles of 4-MU-Based Enzyme Assays
The utility of 4-methylumbelliferyl substrates hinges on the significant change in fluorescence upon enzymatic cleavage. The conjugated 4-MU substrate is typically non-fluorescent or exhibits very low fluorescence. Upon hydrolysis by the target enzyme, the fluorescent 4-methylumbelliferone is liberated.
The fluorescence of 4-methylumbelliferone is highly dependent on the pH of the solution. The hydroxyl group at the 7-position can be protonated or deprotonated, with the deprotonated (anionic) form exhibiting significantly stronger fluorescence.[8] The pKa of the 7-hydroxyl group is approximately 7.8.[12] Therefore, to achieve maximal fluorescence, assays are often terminated with a basic buffer (e.g., glycine-carbonate buffer, pH >10).
The general reaction can be depicted as:
4-Methylumbelliferyl-Substrate (Non-fluorescent) + H₂O --(Enzyme)--> 4-Methylumbelliferone (Fluorescent) + Substrate
The rate of the reaction, and thus the rate of fluorescence increase, is proportional to the enzyme concentration and can be used to determine the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Quantitative Data: A Comparative Overview
The selection of an appropriate 4-MU substrate is critical for the successful design of an enzyme assay. The following tables summarize key quantitative data for 4-methylumbelliferone and a selection of its commonly used substrates.
Table 1: Fluorescent Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Conditions |
| Excitation Maximum (λex) | 360 nm | pH > 9[8] |
| 320 nm | Low pH (1.97-6.72)[8] | |
| 365 nm | 0.15 M glycine (B1666218) buffer, pH 10.2[13] | |
| 380 nm | Water[12][13] | |
| Emission Maximum (λem) | 449 nm | pH > 9[8] |
| 445 - 455 nm | pH dependent[8] | |
| 445 nm | 0.15 M glycine buffer, pH 10.2[13] | |
| 454 nm | Water[12][13] | |
| 460 nm | General, upon enzymatic cleavage[8] | |
| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate (B84403) buffer, pH 10[8] |
| pKa (7-hydroxyl group) | 7.79 |
Table 2: Kinetic Parameters of Various Enzymes with 4-MU Substrates
| Enzyme | Substrate | Km (µM) | Vmax (units) | Source Organism/Tissue |
| β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | - | - | E. coli[14] |
| β-Galactosidase (β-gal) | 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | - | - | - |
| Acid Phosphatase | 4-Methylumbelliferyl phosphate (MUP) | - | - | - |
| Arylsulfatase A | 4-Methylumbelliferyl sulfate (B86663) | - | - | Human leukocytes |
| α-L-Iduronidase | 4-Methylumbelliferyl-α-L-iduronide | 179 | 617 pmol/min/mg protein | Human leukocytes |
| Lysosomal Acid Lipase (LAL) | 4-Methylumbelliferyl palmitate | 196 (without cardiolipin), 96 (with cardiolipin) | - | Human fibroblasts |
Note: The availability of specific Km and Vmax values can vary depending on the enzyme source and assay conditions. The table provides a selection of reported values.
Experimental Protocols
Synthesis of 4-Methylumbelliferyl Acetate (B1210297)
This protocol describes a general method for the acetylation of 4-methylumbelliferone.
Materials:
-
4-Methylumbelliferone
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)
Procedure:
-
Dissolve 4-methylumbelliferone in the anhydrous solvent in a round-bottom flask.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture, typically at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-methylumbelliferyl acetate.
General Protocol for a Fluorometric Enzyme Assay Using a 4-MU Substrate
This protocol provides a general framework for measuring enzyme activity using a 4-MU substrate in a microplate format. It should be optimized for the specific enzyme and substrate being used.
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
4-MU substrate stock solution (e.g., in DMSO or DMF)
-
Assay buffer (optimized for the specific enzyme's pH and ionic strength requirements)
-
Stop buffer (e.g., 0.2 M sodium carbonate or glycine-NaOH, pH 10.5)
-
4-Methylumbelliferone standard solution (for generating a standard curve)
-
96-well black microplate (for fluorescence measurements)
-
Microplate fluorometer with appropriate excitation and emission filters (e.g., Ex: 365 nm, Em: 450 nm)
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare a series of dilutions of the 4-MU standard solution in the stop buffer, ranging from a concentration that yields no fluorescence to one that is expected to be higher than the samples.
-
Add the standards to the 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add the assay buffer.
-
Add the enzyme sample to the wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a few minutes.
-
Initiate the reaction by adding the 4-MU substrate to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
After the incubation period, add the stop buffer to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.
-
-
Measure Fluorescence:
-
Read the fluorescence of the plate using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from the sample readings.
-
Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Visualizing Key Processes with Graphviz
Enzymatic Cleavage of a 4-MU Substrate
Experimental Workflow for a 4-MU Based Enzyme Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Methylumbelliferyl acetate (EVT-298589) | 2747-05-9 [evitachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 11. 4-Methylumbelliferyl acetate | C12H10O4 | CID 366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Practical Recommendations for the Diagnosis and Management of Lysosomal Acid Lipase Deficiency with a Focus on Wolman Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
The Fluorogenic Probe 4-Methylumbelliferyl Caprylate: A Technical Guide to its Basic Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate that has become an invaluable tool in basic and applied biological research. Its utility lies in its ability to be hydrolyzed by certain enzymes, primarily C8 esterases and lipases, to release the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). This enzymatic cleavage forms the basis of sensitive and quantitative assays for detecting and characterizing enzyme activity. This technical guide provides a comprehensive overview of the core applications of 4-MUC, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and principles.
The core principle of 4-MUC-based assays is the enzymatic hydrolysis of the non-fluorescent substrate into the fluorescent product, 4-methylumbelliferone. The intensity of the emitted fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of enzyme activity.[1] This method is renowned for its high sensitivity, often surpassing colorimetric assays by 10 to 100 times.
Core Applications
The primary applications of this compound in basic research include:
-
Enzyme Activity Assays: Quantifying the activity of C8 esterases and lipases in various biological samples.
-
Microbial Identification: Rapid detection of specific microorganisms, most notably Salmonella spp., which possess caprylate esterase activity.[2][3]
-
High-Throughput Screening (HTS): Screening large chemical libraries for potential inhibitors or activators of target enzymes, a critical step in drug discovery.[4]
Quantitative Data
The efficiency of enzymatic hydrolysis of 4-MUC is dependent on several factors, including the specific enzyme, pH, temperature, and substrate concentration. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of this reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Enzyme Kinetic Parameters for 4-Methylumbelliferyl Substrates
| Enzyme/Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Candida rugosa lipase (B570770) | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | ~8.5 | 37 | [5] |
| Geobacillus sp. TF17 esterase | p-nitrophenyl butyrate | 0.056 mM | 19.38 U/mg | 7.5 | 50 | [6] |
| Recombined E. coli esterase | p-nitrophenyl acetate | Not specified | Not specified | 6.5 | 55 | [7] |
| Generic Esterase | Not specified | Not specified | Not specified | 8.0 | 50 | [8] |
| Gastric Lipase | Triglycerides | Not specified | Not specified | 4.0-5.4 | Not specified | [9] |
| Sparus aurata lipase | Not specified | Not specified | Not specified | 8.0-9.0 | Not specified | [10] |
Note: Specific Km and Vmax values for this compound with a wide range of purified enzymes are not extensively consolidated in the literature. The values presented are for illustrative purposes and may involve different, though structurally related, substrates. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Experimental Protocols
Lipase/Esterase Activity Assay in a Microplate Format
This protocol describes a general method for determining lipase or esterase activity in a 96-well plate format using 4-MUC as the substrate.
Materials:
-
This compound (4-MUC) stock solution (e.g., 10 mM in DMSO)
-
4-Methylumbelliferone (4-MU) standard stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100)[4]
-
Enzyme solution (purified or crude extract)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: ~360-365 nm, Emission: ~445-460 nm)
-
Stop Solution (e.g., 0.1 M Sodium Citrate, pH 4.2 or 0.15 M Glycine, pH 10)[11][12]
Procedure:
-
Prepare 4-MU Standard Curve:
-
Create a series of dilutions of the 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM).
-
Add 50 µL of each standard dilution to separate wells of the microplate.
-
Add 50 µL of Assay Buffer to each standard well.
-
-
Prepare Reaction Wells:
-
Add 50 µL of Assay Buffer to "blank" wells.
-
Add 50 µL of the enzyme solution (appropriately diluted in Assay Buffer) to the "sample" wells.
-
-
Initiate the Reaction:
-
Prepare a working solution of 4-MUC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[4]
-
Add 50 µL of the 4-MUC working solution to all blank and sample wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of Stop Solution to all wells.[12]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all standard and sample wells.
-
Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each sample.
-
Calculate the enzyme activity, typically expressed as µmol of 4-MU produced per minute per mg of protein (U/mg).
Rapid Detection of Salmonella spp.
This protocol provides a rapid method for the presumptive identification of Salmonella based on the detection of caprylate esterase activity.
Materials:
-
This compound (MUCAP) reagent (commercial or laboratory-prepared)
-
Suspected Salmonella colonies grown on selective agar (B569324) plates (e.g., XLD, Hektoen)
-
Sterile applicators or inoculation loops
-
UV lamp (long-wave, ~365 nm)
Procedure:
-
From a selective agar plate, pick a single, well-isolated colony suspected of being Salmonella.
-
Apply a small amount of the colony onto a filter paper or directly into a tube containing the MUCAP reagent.
-
Incubate at 37°C for 5-10 minutes.
-
Examine the sample under a UV lamp.
-
Interpretation: A blue fluorescence indicates a positive result, suggesting the presence of caprylate esterase activity and therefore, presumptive Salmonella. A lack of fluorescence is a negative result.[8]
Note: This is a presumptive test and should be confirmed with further biochemical and serological testing.
High-Throughput Screening (HTS) of Enzyme Inhibitors
This protocol outlines a general workflow for screening a compound library for inhibitors of a lipase or esterase using 4-MUC in a 384-well plate format.
Materials:
-
Same as for the Lipase/Esterase Activity Assay
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Orlistat for lipase)[4]
-
384-well black microplates
-
Automated liquid handling system (recommended)
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound from the library into the wells of a 384-well plate.
-
Dispense DMSO into control wells (negative control).
-
Dispense the positive control inhibitor into control wells.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted enzyme solution in Assay Buffer to all wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[4]
-
-
Reaction Initiation:
-
Add 10 µL of the 4-MUC working solution to all wells to start the reaction. The final substrate concentration should ideally be at or near the Km of the enzyme.[4]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data to the negative controls (DMSO only), setting their activity to 100%.
-
The activity in the presence of the positive control inhibitor should be close to 0%.
-
Identify "hits" as compounds that reduce the enzyme activity below a certain threshold (e.g., >50% inhibition).
-
Hits should be confirmed through follow-up dose-response experiments to determine their IC50 values.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.
References
- 1. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.citius.technology [web.citius.technology]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Relevant pH and lipase for in vitro models of gastric digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. A Bioactivity-Based Method for Screening, Identification of Lipase Inhibitors, and Clarifying the Effects of Processing Time on Lipase Inhibitory Activity of Polygonum Multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lipase Activity Determination using 4-Methylumbelliferyl caprylate
Introduction
Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, playing a crucial role in lipid metabolism and various industrial processes. The accurate quantification of lipase (B570770) activity is essential for basic research, clinical diagnostics, and drug development. The 4-Methylumbelliferyl caprylate (4-MUC) assay is a highly sensitive and continuous fluorometric method for determining lipase and esterase activity. This application note provides a detailed protocol for utilizing 4-MUC to measure lipase activity in various biological samples.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound (4-MUC), by lipase. This hydrolysis reaction releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), and caprylic acid.[1] The fluorescence intensity of 4-MU is directly proportional to the amount of product formed and, consequently, to the lipase activity present in the sample.[1] The fluorescence of 4-MU is measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-455 nm.[2][3] It is important to note that the fluorescence of 4-MU is pH-dependent.[2]
The enzymatic reaction is as follows:
This compound (non-fluorescent) + H₂O ---(Lipase)--> 4-Methylumbelliferone (fluorescent) + Caprylic Acid
Data Presentation
The following table summarizes the key quantitative parameters for the 4-MUC lipase assay.
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 360 - 365 nm | Optimal wavelength for 4-methylumbelliferone excitation at higher pH.[2][3] |
| Emission Wavelength | 445 - 455 nm | The emission maximum for 4-methylumbelliferone increases as pH decreases.[2] |
| Assay Buffer | 0.1 M Tris-HCl, pH 7.2 - 8.0 | The optimal pH can be enzyme-dependent.[3][4] |
| Substrate (4-MUC) Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light.[3] |
| Working Substrate Concentration | 100 µM - 250 µM | The optimal concentration should be determined empirically.[1][3] |
| Standard (4-MU) Stock Solution | 1 mM in DMSO | Store at -20°C, protected from light.[3] |
| Standard Curve Range | 0 - 100 µM | To convert fluorescence units to the amount of product formed.[1] |
| Incubation Temperature | 37°C | Optimal temperature may vary depending on the specific lipase.[1][4] |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction.[1] |
| Plate Type | Black, flat-bottom 96-well microplate | Minimizes background fluorescence and light scattering.[3][5] |
Experimental Protocols
This section provides a detailed methodology for the 4-MUC lipase assay.
1. Materials and Reagents
-
4-Methylumbelliferone (4-MU)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Tris-HCl[3]
-
Lipase (for positive control)
-
Fluorescence microplate reader[5]
-
Standard laboratory equipment (pipettes, tubes, etc.)
2. Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris-HCl in deionized water to make a 0.1 M solution. Adjust the pH to 8.0 with HCl or NaOH.[3]
-
10 mM 4-MUC Stock Solution: Dissolve the required amount of 4-MUC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[3]
-
1 mM 4-MU Standard Stock Solution: Dissolve the required amount of 4-MU in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.[3]
-
Working Substrate Solution (e.g., 200 µM): Dilute the 10 mM 4-MUC stock solution in Assay Buffer to the desired final concentration. Prepare this solution fresh before each experiment.
-
Enzyme Sample Preparation:
-
Tissues or Cells: Homogenize tissues or cells in ice-cold Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material. The supernatant contains the lipase activity.[3]
-
Serum/Plasma: Serum or plasma samples can often be diluted directly in the Assay Buffer. A starting dilution of 1:10 to 1:20 is recommended.[3]
-
3. Assay Procedure
-
Prepare 4-MU Standard Curve:
-
Prepare a series of dilutions of the 1 mM 4-MU stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Add 50 µL of each standard dilution to separate wells of a black 96-well microplate.
-
Add 50 µL of Assay Buffer to each standard well to bring the final volume to 100 µL.[3]
-
-
Set up Experimental Wells:
-
Sample Wells: Add 50 µL of the prepared enzyme sample to the wells.
-
Positive Control: Add 50 µL of a known lipase solution to at least one well.
-
Blank (No-Enzyme Control): Add 50 µL of Assay Buffer to at least one well. This control is used to measure the spontaneous hydrolysis of the substrate.[5]
-
Sample Background Control (No-Substrate Control): For each sample, prepare a parallel well containing 50 µL of the sample. Add 50 µL of Assay Buffer instead of the Working Substrate Solution to these wells. This control measures the intrinsic fluorescence of the sample.[3][5]
-
-
Initiate the Enzymatic Reaction:
-
To all wells (except the sample background controls), add 50 µL of the Working Substrate Solution to initiate the reaction. The final volume in all wells should be 100 µL.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 25-30 minutes, protected from light.[3] The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Fluorescence Measurement:
4. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the blank control from the readings of all other wells.[1][3] For samples, also subtract the reading from the corresponding sample background control.
-
Standard Curve Generation: Plot the background-subtracted fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).[1]
-
Calculation of Product Concentration: Use the equation from the standard curve to convert the background-subtracted fluorescence readings from the experimental wells into the concentration of 4-MU produced (in µM).[1]
-
Calculation of Lipase Activity: Calculate the lipase activity using the following formula:
Activity (µmol/min/mL) = (Concentration of 4-MU produced (µM) / Incubation time (min)) x Dilution factor
To express the activity in terms of protein content (specific activity), divide the activity by the protein concentration of the sample (mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein concentration (mg/mL)
One unit of lipase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[9][10]
Mandatory Visualizations
Caption: Workflow for the this compound (4-MUC) lipase assay.
Caption: Principle of the fluorometric lipase assay using 4-MUC.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 9. How to Calculate Units of Lipase/Activity assay: A Quantitative Approach Using a Hypothetical Lipase Model [zenodo.org]
- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Application Note: High-Throughput Screening of Enzyme Modulators Using 4-Methylumbelliferyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, facilitating the rapid evaluation of extensive compound libraries. Fluorogenic assays are exceptionally suited for HTS due to their high sensitivity and compatibility with automated systems. 4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate primarily used for detecting the activity of C8 esterases and lipases.[1][2][3] The assay's principle relies on the enzymatic hydrolysis of the non-fluorescent 4-MUC into the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[4] The resultant fluorescence intensity is directly proportional to the enzyme's activity, offering a robust method for identifying enzyme inhibitors or activators. These application notes provide a comprehensive protocol for employing 4-MUC in an HTS campaign.
Assay Principle
The core of this assay is the enzymatic hydrolysis of this compound. This reaction cleaves the ester bond, liberating caprylic acid and the fluorescent molecule 4-methylumbelliferone (4-MU).[3][4] The fluorescence of 4-MU, which can be monitored over time, is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum between 445-455 nm.[3][5] In the context of inhibitor screening, a diminished rate of fluorescence generation signifies the inhibitory action of a test compound.
Figure 1. Principle of the 4-MUC fluorogenic assay.
Applications
The 4-MUC assay is versatile and can be adapted for screening various enzymes and for different research purposes:
-
Enzyme Activity Assays: It is a primary tool for measuring the activity of lipases and esterases.[2]
-
Biochemical Research: The assay is instrumental in studies of lipid metabolism and the function of enzymes in fat breakdown, which can provide insights into metabolic disorders.[2]
-
Sirtuin Deacetylase Activity: While 4-MUC is specific for esterases, similar fluorogenic substrates based on 4-MU are used for other enzymes like sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases.[6][7][8] These assays typically involve a two-step reaction where a deacetylated substrate is cleaved by a developer to release 4-MU.[6][8]
-
Food Industry: This assay can be used in food safety testing to detect microbial contamination by assessing spoilage-related enzyme activity.[2]
High-Throughput Screening Protocol
This protocol provides a generalized methodology for screening compound libraries for inhibitors of a target lipase or esterase in a 384-well plate format.
4.1. Materials and Reagents
-
Substrate: this compound (Store at -20°C, protected from light).[1][9]
-
Enzyme: Purified target lipase or esterase.
-
Assay Buffer: e.g., 0.1 M Phosphate (B84403) Buffer, pH 7.0.[10]
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: Known inhibitor of the target enzyme.
-
Negative Control: DMSO.
-
Microplates: Black, clear-bottom 384-well assay plates.
-
Instrumentation: Fluorescence microplate reader.
4.2. Reagent Preparation
-
Assay Buffer: Prepare 0.1 M phosphate buffer (pH 7.0) and bring to the assay temperature (e.g., 37°C).
-
4-MUC Stock Solution: Prepare a 10 mM stock solution of 4-MUC in DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.
-
Substrate Working Solution: Dilute the 4-MUC stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). This concentration may need to be optimized and is often near the enzyme's Km value.
4.3. Experimental Workflow
The following workflow outlines the steps for a typical HTS inhibitor screen.
References
- 1. goldbio.com [goldbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. usbio.net [usbio.net]
- 10. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Identification of Salmonella in Food Safety using 4-Methylumbelliferyl caprylate (MUC)
Introduction
Salmonella is a leading cause of foodborne illness worldwide, posing a significant threat to public health and substantial economic costs. Consequently, the rapid and accurate detection of Salmonella in food products is of paramount importance for ensuring food safety. Traditional culture-based methods for Salmonella detection are reliable but can be time-consuming, often requiring several days to obtain a result. The 4-Methylumbelliferyl caprylate (MUC) assay, also known as the MUCAP test, offers a rapid and sensitive alternative for the presumptive identification of Salmonella. This application note provides detailed protocols and performance data for the use of this compound in the detection of Salmonella in various food matrices and environmental samples.
The MUCAP test is a fluorogenic assay based on the enzymatic activity of a caprylate esterase (C8 esterase) present in the majority of Salmonella species.[1][2] this compound is a non-fluorescent substrate that is hydrolyzed by this esterase into caprylate and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence can be easily detected under ultraviolet (UV) light, providing a rapid indication of the presence of Salmonella.
Principle of the MUCAP Test
The biochemical principle of the MUCAP test is the enzymatic cleavage of the this compound substrate by the C8 esterase produced by Salmonella. This reaction releases 4-methylumbelliferone, which exhibits strong blue fluorescence when exposed to long-wave UV light (approximately 366 nm).
Caption: Enzymatic hydrolysis of this compound by Salmonella esterase.
Performance Characteristics
The MUCAP test has demonstrated high sensitivity and specificity for the detection of Salmonella. Several studies have evaluated its performance, often in comparison to traditional culture methods and other rapid assays.
| Performance Metric | MUCAP Test | Culture Method | PCR | Reference(s) |
| Sensitivity | 97-100% | Gold Standard | High | [3][4][5] |
| Specificity | 80-97.5% | High | High | [3][4][5] |
| Time to Result | 5-10 minutes (post-enrichment) | 3-5 days | 24-48 hours | [3] |
| Limit of Detection (LOD) | 1 CFU/100 ml in water | 1-10 CFU/25g | 1-10 CFU/25g | [1] |
Experimental Workflow
The general workflow for Salmonella detection using the MUCAP test involves sample enrichment followed by the fluorescent assay. This approach allows for the recovery and proliferation of any Salmonella present in the sample to detectable levels.
Caption: General experimental workflow for Salmonella detection using the MUCAP test.
Experimental Protocols
The following are detailed protocols for the detection of Salmonella in different matrices using the this compound assay.
Protocol 1: Presumptive Identification of Salmonella from Isolated Colonies
This protocol is adapted from the MUCAP Test technical data sheet and is suitable for the rapid screening of suspect colonies grown on selective agar plates.
Materials:
-
Suspect Salmonella colonies on selective agar (e.g., XLD, HE, or SS agar)
-
This compound (MUCAP) reagent
-
Positive control (Salmonella enterica serovar Typhimurium ATCC 14028)
-
Negative control (Escherichia coli ATCC 25922)
-
Wood's lamp (366 nm)
Procedure:
-
Culture the food or environmental sample on a selective agar medium appropriate for Salmonella isolation and incubate under optimal conditions.
-
Examine the plates for colonies characteristic of Salmonella.
-
Before applying the MUCAP reagent, observe the suspect colonies under a Wood's lamp to ensure there is no natural fluorescence.
-
Apply one drop of the MUCAP reagent directly onto a well-isolated suspect colony.
-
Incubate at room temperature for 5 to 10 minutes.
-
Observe the colony under a Wood's lamp (366 nm) in a darkened environment.
Interpretation of Results:
-
Positive: A blue fluorescence appearing over the colony indicates a presumptive positive for Salmonella.
-
Negative: The absence of fluorescence indicates a negative result.
Note: Presumptive positive colonies should be subjected to further biochemical and/or serological confirmation.
Protocol 2: Detection of Salmonella in Milk
This protocol outlines the steps for detecting Salmonella in milk samples, incorporating an enrichment phase before the MUCAP test.
Materials:
-
Milk sample (25 mL)
-
Buffered Peptone Water (BPW), 225 mL
-
Rappaport-Vassiliadis (RV) broth
-
Tetrathionate (TT) broth
-
Xylose Lysine Deoxycholate (XLD) agar plates
-
MUCAP reagent
-
Wood's lamp (366 nm)
Procedure:
-
Pre-enrichment: Aseptically add 25 mL of the milk sample to 225 mL of Buffered Peptone Water. Incubate at 37°C for 18-24 hours.
-
Selective Enrichment: Transfer 0.1 mL of the pre-enrichment culture to 10 mL of RV broth and 1 mL to 10 mL of TT broth. Incubate the RV broth at 42°C and the TT broth at 37°C for 24 hours.
-
Isolation: Streak a loopful from both the RV and TT broth cultures onto separate XLD agar plates. Incubate at 37°C for 24 hours.
-
MUCAP Test: Examine the XLD plates for characteristic Salmonella colonies (pink colonies with or without black centers). Perform the MUCAP test on suspect colonies as described in Protocol 1.
Protocol 3: Detection of Salmonella in Raw Meat
This protocol is designed for the detection of Salmonella in raw meat samples.
Materials:
-
Raw meat sample (25 g)
-
Buffered Peptone Water (BPW), 225 mL
-
Rappaport-Vassiliadis (RV) broth
-
Tetrathionate (TT) broth
-
Hektoen Enteric (HE) agar plates
-
MUCAP reagent
-
Wood's lamp (366 nm)
Procedure:
-
Pre-enrichment: Aseptically weigh 25 g of the meat sample and homogenize it in 225 mL of Buffered Peptone Water. Incubate at 37°C for 18-24 hours.
-
Selective Enrichment: Proceed with selective enrichment in RV and TT broths as described in Protocol 2.
-
Isolation: Streak a loopful from each selective enrichment broth onto separate HE agar plates. Incubate at 37°C for 24 hours.
-
MUCAP Test: Look for colonies typical of Salmonella on HE agar (blue-green to black colonies). Perform the MUCAP test on these colonies following the procedure in Protocol 1.
Protocol 4: Detection of Salmonella on Environmental Surfaces
This protocol is for the analysis of environmental swabs taken from food processing areas.
Materials:
-
Environmental swab
-
Buffered Peptone Water (BPW), 10 mL
-
Rappaport-Vassiliadis (RV) broth
-
Tetrathionate (TT) broth
-
Brilliant Green Agar (BGA) plates
-
MUCAP reagent
-
Wood's lamp (366 nm)
Procedure:
-
Pre-enrichment: Place the environmental swab into a tube containing 10 mL of Buffered Peptone Water. Vortex to release any collected material. Incubate at 37°C for 18-24 hours.
-
Selective Enrichment: Continue with selective enrichment in RV and TT broths as detailed in Protocol 2.
-
Isolation: Inoculate BGA plates from the RV and TT broths. Incubate at 37°C for 24 hours.
-
MUCAP Test: Examine the BGA plates for characteristic Salmonella colonies (pink-white colonies surrounded by a red zone). Apply the MUCAP test to suspect colonies as described in Protocol 1.
Conclusion
The this compound (MUCAP) test is a valuable tool for the rapid, presumptive identification of Salmonella in food safety testing. Its high sensitivity and speed make it an excellent screening method that can be integrated into existing laboratory workflows. While presumptive positive results require confirmation by established methods, the MUCAP test can significantly reduce the number of samples that need to undergo lengthy and costly confirmatory testing, thereby improving the efficiency of Salmonella surveillance in the food industry.
References
- 1. [Detection of Salmonella in water by using MUCAP test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Rapid detection of Salmonella with MUCAP reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note and Protocol for Measuring Esterase Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esterases are a diverse group of hydrolytic enzymes that catalyze the cleavage and formation of ester bonds. These enzymes are ubiquitously expressed in various tissues and play crucial roles in numerous physiological and metabolic processes, including drug metabolism, detoxification of xenobiotics, and lipid metabolism.[1][2] The accurate measurement of esterase activity in cellular models is fundamental for understanding enzyme kinetics, screening potential inhibitors or activators, and elucidating the metabolic fate of ester-containing drugs.[3][4]
This application note provides a detailed protocol for the determination of esterase activity in cell lysates using a chromogenic substrate-based assay. The principle of this assay relies on the enzymatic hydrolysis of a p-nitrophenyl (pNP) derivative, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[5] The rate of p-nitrophenol formation is directly proportional to the esterase activity in the sample.[5]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of a colorless substrate, such as p-nitrophenyl acetate (B1210297) (pNPA), by esterases present in the cell lysate. This reaction yields acetate and p-nitrophenol. At a neutral or alkaline pH, p-nitrophenol is ionized to the p-nitrophenolate ion, which exhibits strong absorbance at approximately 405 nm.[5] The increase in absorbance over time is monitored to determine the rate of the reaction.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.[6]
-
Protease Inhibitor Cocktail: Add fresh to the lysis buffer immediately before use to prevent protein degradation.
-
Substrate Stock Solution: 100 mM p-nitrophenyl acetate (pNPA) in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.4).[5]
-
Protein Quantification Assay Kit: Bradford or BCA assay kit.
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Refrigerated microcentrifuge
-
Cell scraper (for adherent cells)
-
Ice bath
Experimental Protocols
Preparation of Cell Lysates
This protocol describes a general method for preparing cell lysates. Optimization may be necessary depending on the cell type.
For Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Scrape the cells from the surface and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors.[6]
Lysis and Clarification:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing to ensure complete lysis.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[6]
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.[6]
-
Based on the protein concentration, dilute the cell lysate with Assay Buffer to a suitable concentration for the assay. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
Storage: Use the cell lysate immediately for the assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[6]
Esterase Activity Assay
This protocol is designed for a 96-well microplate format.
-
Prepare the Reaction Plate:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted cell lysate to each sample well.
-
For the blank (negative control) wells, add 10 µL of Assay Buffer instead of the cell lysate.
-
-
Initiate the Reaction:
-
Add 10 µL of the 100 mM pNPA substrate stock solution to each well to initiate the reaction. This will result in a final substrate concentration of 5 mM. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Measure the increase in absorbance at 405 nm every 30-60 seconds for a total of 10-15 minutes.[5]
-
Data Analysis
-
Calculate the Reaction Rate:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve for both the sample and blank wells.
-
-
Correct for Background Hydrolysis:
-
Subtract the rate of the blank from the rate of each sample to correct for the non-enzymatic hydrolysis of the substrate.
-
Corrected Rate (ΔAbs/min) = Sample Rate - Blank Rate.
-
-
Calculate Specific Esterase Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for p-nitrophenol at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹. The path length (l) for a standard 96-well plate is typically around 0.5 cm.
-
Specific Activity (µmol/min/mg) = (Corrected Rate * 10^6) / (ε * l * [Protein])
-
Where [Protein] is the concentration of protein in the well in mg/mL.
-
-
Data Presentation
Summarize the quantitative data in a clearly structured table for easy comparison.
| Sample ID | Protein Concentration (mg/mL) | Corrected Rate (ΔAbs/min) | Specific Activity (µmol/min/mg) |
| Control | X.XX | Y.YYY | Z.ZZZ |
| Treated 1 | X.XX | Y.YYY | Z.ZZZ |
| Treated 2 | X.XX | Y.YYY | Z.ZZZ |
Visualizations
Experimental Workflow
Caption: Workflow for measuring esterase activity in cell lysates.
Principle of Chromogenic Esterase Assay
Caption: Principle of the p-nitrophenyl-based esterase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methodology for detection and quantification of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Methodology for Detection and Quantification of Esterase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Methylumbelliferyl Caprylate (4-MUC) Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of esterase and lipase (B570770) activity.[1][2][3][4] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC substrate to release the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a robust method for high-throughput screening, enzyme kinetics, and the characterization of enzyme inhibitors.[1] This document provides detailed protocols for the preparation of a 4-MUC working solution and its application in enzyme assays.
Principle of the Assay
The enzymatic reaction involves the cleavage of the ester bond in this compound by an esterase or lipase, yielding caprylic acid and the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is highly pH-dependent, with optimal fluorescence observed in alkaline conditions (pH > 9).[1][5][6][7]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its fluorescent product, 4-methylumbelliferone.
Table 1: Properties of this compound (4-MUC)
| Property | Value |
| Molecular Weight | 302.36 g/mol |
| Appearance | White to off-white solid |
| Recommended Storage | -20°C, protect from light[2][3] |
| Solubility (Stock Solution) | Soluble in DMSO, DMF, and Chloroform[8] |
Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~360 nm | pH > 9[1][9] |
| ~320 nm | Acidic pH[1] | |
| Emission Maximum (λem) | ~449 nm | pH > 9[1][9] |
| pKa | 7.79 |
Experimental Protocols
Protocol 1: Preparation of 10 mM 4-MUC Stock Solution
This protocol describes the preparation of a concentrated stock solution of 4-MUC in an organic solvent.
Materials and Equipment:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of 4-MUC powder to reach room temperature before opening to prevent condensation.
-
Weigh Compound: Using an analytical balance, accurately weigh 3.02 mg of 4-MUC.
-
Dissolve in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube or amber vial. Add 1.0 mL of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until all the solid has completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
Protocol 2: Preparation of 100 µM 4-MUC Working Solution
This protocol details the dilution of the stock solution to a final working concentration for use in enzyme assays. The optimal final concentration may vary depending on the specific enzyme and assay conditions and should be determined empirically.
Materials and Equipment:
-
10 mM 4-MUC Stock Solution
-
Appropriate aqueous assay buffer (e.g., Tris-HCl, Phosphate Buffer, pH 7.0-8.0)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Retrieve Stock Solution: Thaw an aliquot of the 10 mM 4-MUC stock solution on ice.
-
Determine Required Volume: Calculate the volume of the stock solution needed to achieve the desired final concentration in the total assay volume using the dilution formula M1V1 = M2V2.
-
Example Calculation for 1 mL of 100 µM Working Solution:
-
(10,000 µM) * V1 = (100 µM) * (1000 µL)
-
V1 = (100 * 1000) / 10,000 = 10 µL
-
-
-
Dilution: Add 10 µL of the 10 mM 4-MUC stock solution to 990 µL of the desired assay buffer.
-
Mix and Use: Gently mix the solution. Prepare the working solution fresh immediately before use. Due to the limited aqueous solubility of 4-MUC, it is recommended to add the substrate to the assay plate just before initiating the reaction.[10]
Protocol 3: General Enzyme Activity Assay
This protocol provides a general workflow for measuring enzyme activity using the prepared 4-MUC working solution in a 96-well plate format.
Materials and Equipment:
-
100 µM 4-MUC Working Solution
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Assay Buffer
-
Stop Solution (e.g., 0.2 M Sodium Carbonate, pH > 10)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Plate: Add your enzyme sample (e.g., 50 µL) to the wells of the microplate. Include appropriate controls (e.g., no enzyme, no substrate).
-
Initiate Reaction: Add the 100 µM 4-MUC working solution (e.g., 50 µL) to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding a high pH stop solution (e.g., 100 µL of 0.2 M Sodium Carbonate). This also maximizes the fluorescence of the 4-MU product.[11]
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~450 nm.[12]
Protocol 4: Preparation of 4-MU Standard Curve
A standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of product formed.
Materials and Equipment:
-
4-Methylumbelliferone (4-MU) powder
-
DMSO
-
Assay Buffer
-
Stop Solution
-
Calibrated micropipettes and sterile tips
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 1 mM 4-MU Stock Solution: Dissolve 1.76 mg of 4-MU in 10 mL of DMSO.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer to generate a range of concentrations (e.g., 0-20 µM).
-
Prepare Standard Curve Plate: Add a fixed volume of each 4-MU dilution to the wells of the microplate. Add the same volume of stop solution as used in the enzyme assay.
-
Measure Fluorescence: Read the fluorescence of the standards at the same settings used for the enzyme assay.
-
Plot Standard Curve: Plot the fluorescence intensity (RFU) versus the known concentration of 4-MU. The resulting linear equation can be used to determine the concentration of 4-MU produced in the enzymatic reactions.[13]
Visualizations
Caption: Enzymatic cleavage of 4-MUC by esterase/lipase.
Caption: Experimental workflow for 4-MUC solution preparation.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound and its solutions.
-
DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Handle with care in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
4-Methylumbelliferyl caprylate excitation and emission wavelengths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methylumbelliferyl caprylate (4-MUC), a widely used fluorogenic substrate for the detection and quantification of esterase and lipase (B570770) activity. This document includes its spectral properties, a detailed protocol for a standard enzyme assay, and the underlying biochemical pathway.
Introduction
This compound is a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage. This property makes it an invaluable tool in biochemical assays, particularly for high-throughput screening in drug discovery and for studying enzyme kinetics. The substrate is specifically designed for enzymes that can hydrolyze the caprylate (C8) ester bond, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1][2][3][4][5] The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement.[5][6]
Spectral Properties
The fluorescent product of the enzymatic reaction, 4-methylumbelliferone (4-MU), exhibits pH-dependent excitation and emission characteristics. It is crucial to consider the pH of the assay buffer when setting the fluorometer wavelengths for optimal detection.[1][2][7]
| pH Range | Excitation Maximum | Emission Maximum |
| Acidic (1.97 - 6.72) | ~320 nm | 445 - 455 nm |
| Alkaline (7.12 - 10.3) | ~360 nm | 445 - 455 nm |
| Table 1: Excitation and emission wavelengths of 4-methylumbelliferone (4-MU), the fluorescent product of 4-MUC hydrolysis. The fluorescence is pH-dependent.[1][2][8] |
Enzymatic Reaction and Signaling Pathway
The fundamental principle of the 4-MUC assay is the enzymatic hydrolysis of the ester bond in 4-MUC by a C8 esterase or lipase. This reaction releases caprylic acid and the highly fluorescent 4-methylumbelliferone (4-MU).
Experimental Protocol: Fluorometric Esterase/Lipase Activity Assay
This protocol provides a general method for measuring the activity of C8 esterases or lipases in various biological samples using 4-MUC.
Materials and Reagents:
-
This compound (4-MUC)
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2-8.0)
-
Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
10 mM 4-MUC Stock Solution: Dissolve an appropriate amount of 4-MUC in DMSO. Store at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve an appropriate amount of 4-MU in DMSO. This will be used to generate a standard curve. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM 4-MUC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.
-
4-MU Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
Assay Procedure:
-
Plate Setup:
-
Add 50 µL of each 4-MU standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of your enzyme samples to other wells. Include a blank control containing only Assay Buffer.
-
-
Reaction Initiation: Add 50 µL of the Working Substrate Solution to the wells containing the standards and enzyme samples. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). Protect the plate from light during incubation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths based on the pH of your Assay Buffer (refer to Table 1).
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.
-
Use the standard curve to determine the concentration of 4-MU produced in your enzyme samples.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The simplicity and sensitivity of the 4-MUC assay make it ideal for screening large compound libraries for potential inhibitors or activators of esterases and lipases.[5]
-
Enzyme Kinetics: This assay can be used to determine key kinetic parameters such as Km and Vmax for esterases and lipases.
-
Microbial Detection: 4-MUC is used in microbiology to detect and identify bacteria that possess C8 esterase activity, such as Salmonella species.[4][9][10]
-
Disease Diagnosis: Assays using similar 4-methylumbelliferyl-based substrates are employed in the screening for certain lysosomal storage diseases by measuring specific lipase activities.[11]
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions. Always follow good laboratory practices and consult relevant safety data sheets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 20671-66-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Creative Enzymes [creative-enzymes.com]
- 11. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Assay Design with 4-Methylumbelliferyl Caprylate: Application Notes and Protocols for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate extensively utilized for the sensitive and continuous measurement of esterase and lipase (B570770) activity. The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC to release the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of fluorescence increase is directly proportional to the enzyme's activity, making it an ideal tool for kinetic studies, inhibitor screening, and high-throughput applications in drug discovery and diagnostics. This document provides detailed application notes and experimental protocols for the use of 4-MUC in kinetic assays.
Principle of the Assay
The enzymatic reaction involves the cleavage of the ester bond in this compound by a hydrolase, such as a lipase or esterase. This releases the caprylate moiety and the fluorescent molecule 4-methylumbelliferone. The fluorescence of 4-MU is pH-dependent, with optimal excitation around 360 nm and emission in the 445-455 nm range under alkaline conditions.[1]
Applications in Research and Drug Development
The 4-MUC assay is a versatile tool with broad applications:
-
Enzyme Characterization: Determination of kinetic parameters such as Kcat and Km provides insights into enzyme efficiency and substrate affinity.
-
High-Throughput Screening (HTS): The assay's simplicity and sensitivity make it suitable for screening large compound libraries to identify potential enzyme inhibitors or activators.
-
Drug Metabolism Studies: Carboxylesterases (CES) are crucial in the metabolism of many ester-containing drugs.[2][3][4][5][6] The 4-MUC assay can be used to study the activity of these enzymes and their role in drug pharmacokinetics.
-
Diagnostic Applications: Lipases are important biomarkers for various diseases, including pancreatitis.[7][8] Assays using 4-MUC and similar substrates can be adapted for diagnostic purposes.
-
Industrial Biotechnology: Screening for novel lipases and esterases with desired properties for industrial applications.
Signaling Pathways
Lipases and esterases are key players in various signaling pathways, particularly in lipid metabolism. The breakdown of triglycerides by lipases releases fatty acids, which can act as second messengers and ligands for nuclear receptors, influencing gene expression related to metabolism and inflammation.
Data Presentation
The following table summarizes kinetic parameters for various lipases and esterases with 4-methylumbelliferyl derivatives. Note that substrate variations can influence kinetic values.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Candida rugosa Lipase | p-Nitrophenyl laurate | - | - | - | 5.6 x 105 | [9] |
| Candida rugosa Lipase | Olive Oil (Immobilized) | 150 | 51 | - | - | [1] |
| Candida rugosa Lipase | p-Nitrophenylbutyrate | 129.21 | 0.034 (µmol/min) | - | - | [10] |
| Rhodobacter sphaeroides Esterase | 4-Methylumbelliferyl acetate | - | - | - | 2.7 x 103 | [11] |
Inhibitor Data
| Enzyme | Inhibitor | Substrate | IC50 | Ki | Inhibition Type | Reference |
| Pancreatic Lipase | F01 (Flavonoid Derivative) | p-Nitrophenyl palmitate | 17.68 µM | 7.16 µM | Competitive | [12] |
| Pancreatic Lipase | THPP (Porphyrin Compound) | p-Nitrophenyl palmitate | 97.49 µM | - | Uncompetitive | [13] |
| Pancreatic Lipase | TCPP (Porphyrin Compound) | p-Nitrophenyl palmitate | 100.10 µM | - | Uncompetitive | [13] |
| Acetylcholine Esterase | Tacrine | Acetylcholine | 32.0 nM | - | - |
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Michaelis-Menten kinetic parameters for a lipase or esterase using 4-MUC.
Materials:
-
This compound (4-MUC) stock solution (e.g., 10 mM in DMSO)
-
4-Methylumbelliferone (4-MU) standard stock solution (e.g., 1 mM in DMSO)
-
Purified lipase or esterase solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to final concentrations ranging from 0 to 100 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 100 µL of Stop Solution to each well.
-
Measure fluorescence (Excitation: ~360 nm, Emission: ~450 nm).
-
Plot fluorescence intensity versus 4-MU concentration and perform a linear regression to obtain the standard curve equation.
-
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the 4-MUC stock solution in Assay Buffer. Final concentrations should typically range from 0.1 to 10 times the expected Km.
-
-
Prepare Enzyme Solution:
-
Dilute the purified enzyme in cold Assay Buffer to a working concentration that produces a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of each substrate dilution.
-
Include wells with Assay Buffer only as a blank control.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure fluorescence at regular intervals (e.g., every minute for 15-30 minutes) in kinetic mode. Alternatively, for an endpoint assay, stop the reaction at a specific time point within the linear range by adding 100 µL of Stop Solution and then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of product using the 4-MU standard curve.
-
Plot V0 versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Protocol 2: High-Throughput Screening of Inhibitors
This protocol is designed for screening a compound library for inhibitors of a specific lipase or esterase.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO)
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, add a small volume (e.g., 1 µL) of each test compound, positive control, and negative control (DMSO) to separate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add a defined amount of the enzyme solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the 4-MUC substrate solution (e.g., 20 µL) to all wells. The final substrate concentration should be at or near the Km of the enzyme for optimal sensitivity to competitive inhibitors.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence at one or two time points, or in kinetic mode, using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative control (DMSO).
-
Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits."
-
Hits can then be further characterized by determining their IC50 values. This is done by performing the assay with a serial dilution of the hit compound.
-
Conclusion
The kinetic assay using this compound is a robust and sensitive method for characterizing lipase and esterase activity. Its adaptability to high-throughput formats makes it an invaluable tool in modern drug discovery and development. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively employ this assay to advance their scientific investigations.
References
- 1. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacoki...: Ingenta Connect [ingentaconnect.com]
- 5. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipases in Medicine: An Overview | Bentham Science [eurekaselect.com]
- 8. Lipases in Medicine: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note and Protocol: Generation of a Standard Curve for 4-Methylumbelliferone (4-MU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferone (B1674119) (4-MU), a coumarin (B35378) derivative, is a widely used fluorescent reporter in biochemical assays.[1] Its utility stems from its pH-dependent fluorescence; it is colorless at neutral pH and exhibits blue fluorescence at alkaline pH, with maximum intensity around pH 10.[2] Esters of 4-MU are non-fluorescent until cleaved by a specific enzyme, releasing the highly fluorescent 4-MU molecule. This property makes it an excellent substrate for detecting the activity of various enzymes, such as glycosidases and phosphatases.[3][4] Accurate quantification of enzyme activity relies on the generation of a precise standard curve, which correlates fluorescence intensity with the concentration of 4-MU. This document provides a detailed protocol for preparing 4-MU standards and generating a standard curve for use in fluorometric enzyme assays.
Principle
The fluorescence of 4-methylumbelliferone is directly proportional to its concentration over a specific range.[5][6] By preparing a series of known concentrations of 4-MU, measuring their corresponding fluorescence intensities, and plotting these values, a linear standard curve can be generated. The resulting linear regression equation allows for the conversion of fluorescence readings from unknown samples into the molar amount of 4-MU produced, which is a direct measure of enzyme activity.
Materials and Reagents
-
4-Methylumbelliferone (4-MU) powder (e.g., sodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water
-
Stop Buffer (e.g., 0.2 M Sodium Carbonate, pH > 10)
-
Assay Buffer (specific to the enzyme of interest)
-
Fluorometer or microplate reader with fluorescence detection
-
UV-compatible cuvettes or microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Stock Solutions
1. 10 mM 4-MU Stock Solution in DMSO:
-
Weigh out 1.762 mg of 4-MU (MW: 176.17 g/mol ) and dissolve it in 1 mL of high-quality DMSO.[7]
-
Alternatively, for a 100 mM stock, dissolve 17.62 mg of 4-MU in 1 mL of DMSO.[7]
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[7]
2. 1 mM 4-MU Stock Solution in Water (using sodium salt):
-
Weigh out 19.8 mg of 4-methylumbelliferone sodium salt (MW: 198.20 g/mol ) and dissolve it in 100 mL of distilled water.[5]
-
Store this solution at 4°C, protected from light.[5]
Preparation of Standard Curve Working Solutions
The following protocol describes the preparation of a standard curve in a 96-well plate format. Volumes can be adjusted for cuvette-based assays.
-
Prepare a 1 µM 4-MU intermediate solution:
-
Dilute the 1 mM 4-MU stock solution 1:1000 in the assay buffer. For example, add 1 µL of 1 mM 4-MU to 999 µL of assay buffer.
-
-
Prepare the 4-MU standards:
-
Perform serial dilutions of the 1 µM 4-MU intermediate solution in the assay buffer to achieve the desired concentration range. A typical range is from 0 to 200 nM.[8] The final volume in each well should be consistent.
-
A "blank" or "zero" standard containing only the assay buffer and stop buffer should be included.
-
Fluorescence Measurement
-
Set the fluorometer to the appropriate excitation and emission wavelengths for 4-MU. The optimal wavelengths are approximately 360-365 nm for excitation and 445-460 nm for emission.[1][5][9][10]
-
To each well containing the 4-MU standards, add an equal volume of stop buffer to raise the pH and stabilize the fluorescence. For example, if your standards are in 100 µL of assay buffer, add 100 µL of stop buffer.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light, to ensure a stable reading.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) of each standard.
Data Presentation
The quantitative data obtained from the fluorescence measurements should be organized for clarity and easy interpretation.
Table 1: 4-Methylumbelliferone Standard Curve Data
| 4-MU Concentration (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Standard Deviation |
| 0 | 50 | 52 | 51 | 51.0 | 1.0 |
| 10 | 250 | 255 | 248 | 251.0 | 3.6 |
| 25 | 620 | 630 | 625 | 625.0 | 5.0 |
| 50 | 1240 | 1255 | 1248 | 1247.7 | 7.5 |
| 100 | 2500 | 2510 | 2495 | 2501.7 | 7.6 |
| 150 | 3750 | 3765 | 3740 | 3751.7 | 12.6 |
| 200 | 5000 | 5020 | 4990 | 5003.3 | 15.3 |
Data Analysis
-
Subtract the average RFU of the blank from the average RFU of each 4-MU standard.
-
Plot the background-subtracted average RFU (y-axis) against the corresponding 4-MU concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting linear equation (y = mx + b) and the coefficient of determination (R²) should be determined. An R² value close to 1.0 indicates a strong linear relationship between concentration and fluorescence.[5]
Visualizations
Experimental Workflow for Standard Curve Generation
Caption: Workflow for generating a 4-MU standard curve.
Conclusion
A meticulously generated 4-methylumbelliferone standard curve is fundamental for the accurate quantification of enzyme kinetics and inhibitor screening in various research and drug development applications. The protocol outlined provides a robust framework for obtaining reliable and reproducible results. It is recommended to generate a standard curve for each experiment to account for variations in instrument performance and reagent preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 10. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methylumbelliferyl Caprylate (4-MUC) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-Methylumbelliferyl caprylate (4-MUC) assay for measuring lipase (B570770) and esterase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (4-MUC) assay?
The 4-MUC assay is a fluorometric method for detecting and quantifying the activity of enzymes such as lipases and esterases. The substrate, this compound, is a non-fluorescent molecule. In the presence of an active enzyme, the caprylate group is cleaved, releasing the highly fluorescent product, 4-Methylumbelliferone (4-MU). The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured over time.
Q2: Why is the fluorescence of the reaction product, 4-Methylumbelliferone (4-MU), pH-dependent?
The fluorescence of 4-MU is highly dependent on the pH of the solution because its phenolic hydroxyl group can be protonated or deprotonated.[1] The anionic (deprotonated) form, which is predominant at alkaline pH (above 9), is significantly more fluorescent than the neutral (protonated) form found at acidic or neutral pH.[1][2] For this reason, assays are often stopped with a high-pH buffer to maximize the fluorescent signal of the 4-MU product.[3]
Q3: What are the optimal excitation and emission wavelengths for detecting 4-Methylumbelliferone (4-MU)?
The optimal excitation and emission wavelengths for 4-MU can vary slightly depending on the pH and solvent. However, for a typical endpoint reading at an alkaline pH (e.g., pH 10), the excitation maximum is around 360-365 nm, and the emission maximum is approximately 445-450 nm.[1][4][5] It is always recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q4: How should I prepare and store the 4-MUC substrate stock solution?
This compound is typically dissolved in a dry organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[5] This stock solution should be stored at -20°C and protected from light to minimize degradation.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q5: What type of microplate should I use for this assay?
For fluorescence-based assays like the 4-MUC assay, it is highly recommended to use black, opaque-walled microplates. These plates minimize background fluorescence and prevent crosstalk between adjacent wells, which can lead to inaccurate readings.[6]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of the 4-MUC assay. The following guide provides a systematic approach to identifying and resolving the common causes of this issue.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow to diagnose high background fluorescence.
Potential Sources of High Background and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Substrate Instability | 4-MUC can undergo spontaneous hydrolysis (autohydrolysis), especially when exposed to light, moisture, or non-optimal pH, releasing the fluorescent 4-MU product.[4] | - Prepare fresh working solutions of 4-MUC for each experiment.[4]- Store the DMSO stock solution at -20°C, protected from light.[5]- Evaluate the stability of the substrate in your assay buffer over time by incubating it without any enzyme.[4] |
| Reagent/Buffer Contamination | Buffers, water, or other reagents may be contaminated with fluorescent compounds or microbes that produce esterases.[6] | - Prepare all buffers with high-purity, sterile water.- Filter-sterilize buffers if necessary.- Test the background fluorescence of each individual reagent and the final assay buffer. |
| Sample Autofluorescence | Components within the biological sample (e.g., cell lysates, serum) may be inherently fluorescent at the excitation/emission wavelengths used for 4-MU. | - Run a "sample-only" control (sample in buffer, no 4-MUC substrate) to quantify the sample's intrinsic fluorescence.- Subtract the average fluorescence of the sample-only control from your experimental readings. |
| Sub-optimal Assay Conditions | High substrate concentrations, long incubation times, or elevated temperatures can increase the rate of non-enzymatic substrate breakdown.[6] | - Titrate the 4-MUC concentration to find the lowest concentration that provides a robust signal.- Optimize the incubation time to ensure you are within the linear range of the reaction.[7]- Perform the assay at the lowest temperature that maintains adequate enzyme activity. |
| Instrument Settings | Incorrect plate reader settings, such as gain being set too high or using the wrong type of microplate, can amplify background noise. | - Use black, opaque-walled 96-well plates for fluorescence assays.[6]- Optimize the gain setting on your plate reader using a positive control to maximize signal without saturating the detector.- Ensure the correct excitation (~365 nm) and emission (~445 nm) filters are in place for 4-MU.[5] |
Experimental Protocols
Diagram: Enzymatic Reaction of Lipase on 4-MUC
Caption: Enzymatic cleavage of 4-MUC into fluorescent 4-MU.
Standard 4-MUC Lipase Assay Protocol
This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation time, temperature) should be determined empirically for each specific enzyme and sample type.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0 is a common choice. The optimal pH may vary depending on the specific lipase being studied.[5]
-
4-MUC Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.[5]
-
4-MUC Working Solution (e.g., 250 µM): Dilute the 10 mM stock solution in Assay Buffer. Prepare this solution fresh just before use.[5] The optimal final concentration in the assay may range from 50 to 250 µM.
-
4-MU Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-Methylumbelliferone in DMSO. Store at -20°C.[5]
-
Enzyme/Sample Preparation: Dilute the purified enzyme or biological sample (e.g., cell lysate, tissue homogenate) in ice-cold Assay Buffer to the desired concentration.[5]
2. Assay Procedure (96-well plate format):
-
Prepare 4-MU Standard Curve:
-
Create a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of each standard dilution to separate wells of a black 96-well plate.[7]
-
-
Set Up Assay Wells:
-
Sample Wells: Add 50 µL of your diluted enzyme/sample.
-
No-Enzyme Control: Add 50 µL of Assay Buffer.
-
Sample Blank Control: Add 50 µL of your diluted enzyme/sample.
-
-
Initiate the Reaction:
-
To the Sample and No-Enzyme Control wells, add 50 µL of the 4-MUC Working Solution to start the reaction.
-
To the Sample Blank Control wells, add 50 µL of Assay Buffer (without substrate).
-
The final volume in all wells should be 100 µL.[5]
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~445 nm.[5] Readings can be taken kinetically or as an endpoint measurement.
-
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells (Assay Buffer only) from all standard curve readings.
-
Plot the background-subtracted fluorescence of the 4-MU standards against their known concentrations to generate a standard curve.
-
For your experimental wells, first subtract the fluorescence of the "No-Enzyme Control" to account for substrate autohydrolysis. Then, subtract the fluorescence of the "Sample Blank Control" to correct for sample autofluorescence.
-
Use the linear equation from the standard curve to convert the corrected fluorescence readings of your samples into the amount of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
Quantitative Data
Table 1: pH Dependence of 4-Methylumbelliferone (4-MU) Fluorescence
The fluorescence of 4-MU is highly pH-dependent, with a significant increase in signal at alkaline pH. This is a critical factor for assay design, especially for endpoint assays where the reaction is stopped and the signal is maximized by adding a high-pH buffer.
| pH | Relative Fluorescence Intensity (%) | Excitation Max (λex) | Emission Max (λem) |
| < 6.0 | Minimal | ~320 nm | ~445-455 nm |
| 7.0 | Low | ~360 nm | ~450 nm |
| > 9.0 | 100% (Maximum) | ~360 nm | ~449 nm |
| Data compiled from references[1][2][8]. The fluorescence at pH 10.3 can be approximately 100 times more intense than at pH 7.4.[3] |
Diagram: Sources of High Background Fluorescence
Caption: Categorization of potential sources of high background.
References
Technical Support Center: Optimizing pH for 4-Methylumbelliferyl Caprylate Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 4-Methylumbelliferyl caprylate (4-MUC) hydrolysis assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (4-MUC) hydrolysis?
A1: The optimal pH for 4-MUC hydrolysis is highly dependent on the specific enzyme being used. Generally, esterases and lipases that hydrolyze 4-MUC have optimal activity in the neutral to alkaline range, typically between pH 6.0 and 9.0.[1][2][3] For instance, some carboxylesterases prefer a pH of around 6.5-8.0.[1] It is crucial to determine the optimal pH for your specific enzyme experimentally.
Q2: How does pH affect the fluorescence of the reaction product, 4-methylumbelliferone (B1674119) (4-MU)?
A2: The fluorescence of 4-methylumbelliferone (4-MU), the product of 4-MUC hydrolysis, is strongly pH-dependent. Its fluorescence intensity is maximal at a pH of 9.0-10.3.[4] Therefore, to ensure maximum sensitivity and accurate quantification, it is often necessary to stop the enzymatic reaction and adjust the final pH of the solution to this alkaline range before measuring fluorescence.
Q3: What are common buffers used for 4-MUC hydrolysis assays?
A3: Common buffers include phosphate (B84403), Tris-HCl, and borate (B1201080) buffers. The choice of buffer can influence enzyme activity.[5][6][7] For example, Tris and MOPS buffers have been shown to inhibit some polyester (B1180765) hydrolases.[8] It is recommended to test a few different buffer systems during pH optimization.
Q4: My 4-MUC substrate is not dissolving in the aqueous buffer. What should I do?
A4: this compound has limited aqueous solubility.[9] To aid dissolution, you can prepare a concentrated stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous reaction buffer.[10] Be sure to check the tolerance of your enzyme to the final concentration of the organic solvent.
Quantitative Data Summary
The optimal pH for the hydrolysis of 4-MUC and similar substrates varies significantly depending on the enzyme source. The following table summarizes the optimal pH for various relevant enzymes.
| Enzyme | Substrate | Optimal pH | Source Organism/Type |
| Carboxylesterases | General Ester Substrates | 6.5 - 8.0 | General |
| Lipase | p-nitrophenyl myristate | 8.0 | Fish |
| Lipase | General Lipase Substrates | 8.5 | Seabream (Sparus aurata) |
| Acid Esterase | 4-Methylumbelliferyl palmitate | 4.0 | Cultured Skin Fibroblasts |
| Esterase | p-nitrophenyl acetate | 6.5 | Recombinant E. coli |
| Esterase | p-nitrophenyl butyrate | 7.5 | Geobacillus sp. |
| Lipase | General Lipase Substrates | 6.0 | Marine Bacillus cereus HSS |
Experimental Protocols
Detailed Methodology for pH Optimization of 4-MUC Hydrolysis
This protocol outlines a systematic approach to determine the optimal pH for your enzyme's hydrolysis of 4-MUC.
1. Materials:
- This compound (4-MUC)
- Enzyme of interest
- A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-10)
- Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
- 96-well black microplate (for fluorescence measurements)
- Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
- Incubator or water bath
2. Procedure:
Visualizations
Caption: Experimental workflow for determining the optimal pH for 4-MUC hydrolysis.
Troubleshooting Guide
Issue 1: No or very low signal detected.
-
Question: I am not seeing any increase in fluorescence over time. What could be the problem?
-
Answer:
-
Inactive Enzyme: Ensure your enzyme is active. Run a positive control with a known substrate or a fresh batch of enzyme.
-
Incorrect pH: The reaction pH may be far from the enzyme's optimum. Test a broad pH range as described in the protocol.
-
Sub-optimal Reading pH: The fluorescence of 4-MU is pH-dependent. Ensure your final solution pH is between 9.0 and 10.3 before reading.[4]
-
Substrate Degradation: Ensure the 4-MUC stock solution has been stored properly, protected from light and moisture.
-
Issue 2: High background fluorescence.
-
Question: My no-enzyme control wells have high fluorescence. Why is this happening?
-
Answer:
-
Autohydrolysis of 4-MUC: 4-MUC can undergo spontaneous hydrolysis, especially at higher pH values and temperatures. Prepare fresh substrate solutions and minimize pre-incubation times.
-
Contaminated Reagents: Your buffer or other reagents may be contaminated with fluorescent compounds or other enzymes. Use high-purity reagents and sterile techniques.
-
Issue 3: Inconsistent results between replicates.
-
Question: I am getting a lot of variability between my replicate wells. What can I do to improve precision?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Incomplete Mixing: Gently mix the contents of the wells after adding each component, especially the enzyme and substrate.
-
Temperature Gradients: Avoid "edge effects" in the microplate by ensuring uniform temperature across the plate during incubation.[11]
-
Incomplete Substrate Solubilization: Ensure the 4-MUC is fully dissolved in the reaction mixture. Vortex the diluted substrate solution before adding it to the wells.
-
Issue 4: The reaction rate is not linear.
-
Question: My reaction seems to stop before the end of the incubation period. How can I fix this?
-
Answer:
-
Substrate Depletion: The concentration of 4-MUC may be too low and is being consumed too quickly. Try increasing the substrate concentration or decreasing the enzyme concentration or incubation time.
-
Enzyme Instability: The enzyme may be unstable at the tested pH or temperature. Perform a time-course experiment to determine the linear range of the reaction.
-
Caption: A decision tree for troubleshooting common issues in 4-MUC hydrolysis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. web.citius.technology [web.citius.technology]
- 6. Effects of buffer pH and phosphate concentration on the droplet size and EYP hydrolysis of perflubron/EYP emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Poor Signal in Esterase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor or no signal in their esterase activity assays.
Frequently Asked Questions (FAQs)
Q1: My esterase activity assay is showing a very low or no signal. What are the first things I should check?
A1: When encountering a low or no signal, start with a systematic check of your experimental setup.[1]
-
Reagent Verification: Confirm that all reagents were added in the correct order and have not expired.[1] Double-check that all solutions were prepared accurately and that pipetting was precise.[1]
-
Instrument Settings: Ensure the plate reader settings, such as the wavelength for absorbance or fluorescence, are appropriate for the specific substrate and product of your assay. For assays producing p-nitrophenol, the absorbance is often measured around 405-410 nm.[2][3][4]
-
Temperature: Verify that all reagents were brought to the appropriate reaction temperature before starting the assay, as temperature significantly impacts enzyme activity.[1][5]
Q2: How can I determine if my enzyme is inactive or has degraded?
A2: Enzyme instability is a frequent cause of a weak signal.[1]
-
Positive Control: Run a positive control with a known substrate that should produce a strong signal. If this control fails, your enzyme may have lost its activity.
-
Proper Storage: Enzymes should always be stored at their recommended temperature, and repeated freeze-thaw cycles should be avoided to prevent denaturation and loss of activity.[1]
-
Direct Test: A simple test is to add the enzyme directly to the substrate under optimal conditions and observe if a reaction occurs, indicating at least some level of activity.[1]
Q3: I suspect my substrate concentration is not optimal. How can I address this?
A3: The concentration of the substrate directly influences the reaction rate.[1] A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition.
To find the optimal substrate concentration, a substrate titration experiment should be performed. This involves testing a range of substrate concentrations while keeping the enzyme concentration constant. This will help determine the Michaelis constant (Km), and for many assays, the optimal substrate concentration is around the Km value.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal in an esterase activity assay.
Caption: A step-by-step guide to troubleshooting poor signal in esterase assays.
Experimental Protocols
Protocol 1: Substrate Titration for Optimal Concentration
This protocol is designed to determine the optimal substrate concentration for your esterase activity assay in a 96-well microplate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare the buffer at the optimal pH for your esterase (e.g., 50 mM Potassium Phosphate, pH 7.4).[2]
-
Enzyme Solution: Prepare a stock solution of your esterase in the assay buffer at a concentration that gives a linear reaction rate over time. This may require preliminary experiments.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of your substrate (e.g., 10 mM of a p-nitrophenyl ester) in a suitable organic solvent like DMSO or methanol.[2][6]
-
-
Assay Setup:
-
Add a constant volume of the enzyme solution to each well of a 96-well plate.
-
Prepare a serial dilution of the substrate stock solution in the assay buffer to create a range of concentrations.
-
Add the different substrate concentrations to the wells containing the enzyme. Include a "no substrate" control.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration. This will generate a Michaelis-Menten curve. The concentration of substrate that gives the maximum or near-maximum velocity (Vmax) is the optimal concentration.
-
Protocol 2: pH and Temperature Optimization
This protocol helps determine the optimal pH and temperature for your esterase.
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 11).[7]
-
Set up the assay at a constant temperature and substrate concentration.
-
Run the reaction in each of the different pH buffers.
-
Measure the enzyme activity at each pH. The pH that yields the highest activity is the optimum pH.
-
-
Temperature Optimization:
-
Using the optimal pH determined above and a constant substrate concentration, set up the assay at various temperatures (e.g., ranging from 30°C to 70°C).[7]
-
Incubate the reaction mixtures at their respective temperatures.
-
Measure the enzyme activity at each temperature. The temperature that results in the highest activity is the optimum temperature.
-
Quantitative Data Summary
Table 1: Example of Substrate Titration Data
| Substrate Concentration (µM) | Initial Rate (ΔAbs/min) |
| 0 | 0.001 |
| 10 | 0.025 |
| 25 | 0.058 |
| 50 | 0.102 |
| 100 | 0.155 |
| 200 | 0.160 |
| 400 | 0.158 |
In this example, the optimal substrate concentration is around 100-200 µM, as the reaction rate plateaus.
Table 2: Example of pH and Temperature Optimization Data
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 4.0 | 15 | 30 | 45 |
| 5.0 | 40 | 40 | 75 |
| 6.0 | 85 | 50 | 98 |
| 6.5 | 100 | 55 | 100 |
| 7.0 | 90 | 60 | 80 |
| 8.0 | 70 | 70 | 50 |
| 9.0 | 45 |
Based on this data, the optimal pH is 6.5 and the optimal temperature is 55°C for this particular esterase.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general enzymatic reaction of an esterase with a p-nitrophenyl-based substrate.
Caption: General principle of a colorimetric esterase assay.
This final diagram outlines the logical relationship between key experimental parameters that can lead to a poor signal.
Caption: Key factors that can contribute to a poor signal in an esterase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, optimization and characterization of esterase isolated from a new endophytic Trichoderma afroharzianum strain AUMC 16,433 and its applications in dye decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
4-Methylumbelliferyl caprylate substrate instability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Methylumbelliferyl caprylate (4-MUC). It addresses common issues related to its instability and degradation, offering troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MUC)?
A1: this compound is a fluorogenic substrate used to detect and measure the activity of C8 esterases.[1][2][3] The enzyme cleaves the caprylate group from the 4-methylumbelliferone (B1674119) (4-MU) moiety. When excited by light, 4-MU emits a blue fluorescence, which can be quantified to determine enzyme activity.[1][2][3] It is commonly employed in microbiology for the identification of Salmonella spp., which produce caprylate esterase.[1][2][4]
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the stability of 4-MUC. It should be stored at -20°C in a dry, dark environment.[1][2] Protecting the compound from light is also essential to prevent photodegradation.[1][5] For long-term storage of the solid powder, a shelf life of at least four years can be expected under these conditions.[3]
Q3: What is the best way to prepare and store a stock solution of 4-MUC?
A3: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO).[3][6] Due to its labile nature, stock solutions should be freshly prepared for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C and protect from light to minimize freeze-thaw cycles and exposure to ambient conditions that can lead to hydrolysis.[6][7]
Q4: What are the primary signs of 4-MUC degradation?
A4: The primary sign of 4-MUC degradation is a high background fluorescence in your assay's negative control wells (containing only the substrate and buffer). This is due to the spontaneous hydrolysis of 4-MUC into the fluorescent product, 4-methylumbelliferone (4-MU). Visually, you might observe a faint blue fluorescence in your stock solution or assay buffer even before the addition of the enzyme.
Q5: What are the degradation products of 4-MUC?
A5: The main degradation product of 4-MUC is 4-methylumbelliferone (4-MU) and caprylic acid.[8] This occurs through the hydrolysis of the ester bond linking the caprylate group to the 4-MU fluorophore.
Q6: What factors can accelerate the degradation of 4-MUC in my experimental setup?
A6: Several factors can contribute to the premature degradation of 4-MUC:
-
pH: The rate of hydrolysis is pH-dependent.[8]
-
Temperature: Higher temperatures can increase the rate of spontaneous hydrolysis.[8][9]
-
Improper Storage: Exposure to moisture, light, and room temperature can lead to degradation.[1][5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation due to improper storage. | Ensure 4-MUC is stored at -20°C, protected from light and moisture.[1][5] |
| Spontaneous hydrolysis in the assay buffer. | Prepare fresh substrate solution for each experiment. Optimize the pH of your assay buffer, as hydrolysis rates are pH-dependent.[8] | |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| No or Low Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not expired. Perform a positive control experiment with a known active enzyme. |
| Incorrect assay conditions. | Verify the pH and temperature of your assay are optimal for your specific esterase.[9] | |
| Incorrect filter set on the plate reader. | Ensure the excitation and emission wavelengths are set correctly for 4-methylumbelliferone (Excitation: ~360 nm, Emission: ~445 nm). Note that the optimal excitation and emission wavelengths can be pH-dependent.[3] | |
| Inconsistent Results | Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and consistency.[10][11] |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature before starting the experiment.[10] | |
| Well-to-well contamination. | Be careful during pipetting to avoid cross-contamination between wells. | |
| Substrate Precipitation | Low solubility in the aqueous assay buffer. | 4-MUC has limited solubility in water. Ensure the final concentration of the organic solvent from your stock solution is compatible with your assay and does not cause precipitation. You may need to optimize the solvent concentration.[12] |
Experimental Protocols
Standard Esterase Activity Assay using this compound
This protocol provides a general framework for measuring esterase activity. It should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., Tris-HCl, phosphate (B84403) buffer) at the optimal pH.
-
4-MUC Stock Solution: Prepare a 10 mM stock solution of 4-MUC in DMSO.
-
Enzyme Solution: Dilute your enzyme to the desired concentration in the assay buffer.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.
2. Assay Procedure:
-
Prepare a working solution of 4-MUC by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the working 4-MUC solution to each well of a black, opaque 96-well plate.
-
Include negative control wells containing 50 µL of the working 4-MUC solution and 50 µL of assay buffer (no enzyme).
-
To initiate the reaction, add 50 µL of the enzyme solution to the appropriate wells.
-
Incubate the plate at the optimal temperature for your enzyme for a set period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~445 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other readings.
-
Create a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Troubleshooting high background fluorescence.
Caption: Factors influencing 4-MUC stability.
References
- 1. goldbio.com [goldbio.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [gbiosciences.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 12. This compound - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Optimizing Fluorescence Plate Reader Assays
Welcome to the technical support center for fluorescence plate reader assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve the reliability of their experimental data.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during fluorescence plate reader assays.
Issue: High Well-to-Well Variability
High variability between replicate wells is a frequent issue that can obscure genuine experimental effects. The coefficient of variation (%CV) is a common metric to assess this variability, with a %CV of less than 15% being generally desirable.[1]
Root Causes and Solutions
| Cause | Solution | Detailed Protocol |
| Pipetting Inaccuracies | Use calibrated pipettes, proper pipetting techniques, and consider automated liquid handlers for high-throughput screening.[1][2] Inconsistent pipetting is a major source of variability.[1] | See Experimental Protocol 1: Best Practices for Pipetting. |
| Evaporation (Edge Effect) | Use sealing films or breathable tape, low evaporation lids, or fill outer wells with sterile liquid to create a buffer zone.[2][3][4][5][6] Reducing assay time can also minimize evaporation.[3][5][6] | See Experimental Protocol 2: Mitigating Edge Effects. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well. Use an orbital shaker or program mixing steps on an electronic pipette.[7] Centrifuge plates after mixing to bring all contents to the bottom of the wells and remove bubbles.[7] | See Experimental Protocol 3: Proper Mixing Technique. |
| Heterogeneous Cell Distribution | For adherent cells, an uneven distribution can cause distorted readings.[8][9] Use a well-scanning feature on the plate reader to measure the entire well surface.[8][9][10] | See your instrument's manual for instructions on enabling and optimizing well-scanning settings. |
| Temperature Gradients | Allow plates and reagents to equilibrate to room temperature before use.[1] Avoid stacking plates in the incubator to prevent temperature gradients.[1] | N/A |
Issue: Low Signal Intensity
A weak fluorescence signal can lead to poor sensitivity and a low signal-to-noise ratio.
Root Causes and Solutions
| Cause | Solution | Detailed Protocol |
| Incorrect Instrument Settings | Optimize excitation and emission wavelength and bandwidth settings for your specific fluorophore.[2][11][12] Increase the gain or integration time to boost the detection of weak signals.[2][8][11] | See Experimental Protocol 4: Optimizing Plate Reader Settings. |
| Suboptimal Fluorophore Concentration | Perform a titration to determine the optimal concentration of your fluorescent probe.[13][14] | See Experimental Protocol 5: Fluorophore Titration. |
| Mismatch between Fluorophore and Filters | Ensure the excitation and emission filters in the plate reader match the spectral properties of your fluorophore.[2] This is one of the most common causes of a weak signal.[2] | Check the manufacturer's specifications for your fluorophore and compare them to the filter sets available for your plate reader. |
| Quenching | Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching.[1] Test for compound interference by running appropriate controls.[1] | N/A |
Issue: High Background Fluorescence
High background can mask the specific signal from your sample, reducing the dynamic range of the assay.
Root Causes and Solutions
| Cause | Solution | Detailed Protocol |
| Autofluorescence | Use black-walled microplates to reduce stray light and background fluorescence.[2][8][15][16][17] For cell-based assays, use phenol (B47542) red-free media and reduce serum concentration if possible.[8][9][18][19] Consider using red-shifted dyes as cellular autofluorescence is more prominent in the green light range.[9][18] | See Experimental Protocol 6: Minimizing Autofluorescence. |
| Contaminated Reagents | Use high-purity reagents and solvents to avoid fluorescent contaminants.[2][20] | N/A |
| Light Leaks | Use high-quality, opaque microplates and ensure they are properly sealed to prevent light from entering the wells.[1] | N/A |
| Well-to-Well Crosstalk | Use black plates to absorb stray excitation and emission light, which minimizes crosstalk between wells.[15][16][21] Be careful to avoid splashing liquid between wells during pipetting.[1] | N/A |
Frequently Asked Questions (FAQs)
Q1: What type of microplate should I use for fluorescence assays?
For most fluorescence intensity assays, black, opaque plates are recommended.[8][15][16][17] The black walls absorb stray light, reducing background fluorescence and well-to-well crosstalk, which improves the signal-to-noise ratio.[2][8][15][16] For cell-based assays where you need to visualize the cells, use black plates with clear bottoms.[2][15][22]
| Plate Color | Fluorescence | Luminescence | Absorbance |
| Black | Recommended | Can be used for bright assays | Not suitable |
| White | Not recommended (high background) | Recommended (maximizes signal) | Not suitable |
| Clear | Not recommended (high crosstalk) | Not recommended | Recommended |
| Black, Clear Bottom | Recommended for cell-based assays | Can be used for cell-based assays | Not suitable |
Q2: How can I avoid the "edge effect"?
The edge effect is primarily caused by increased evaporation in the outer wells of a microplate, leading to changes in concentration and cell viability.[3][4][5][6] To mitigate this, you can:
-
Fill the outer wells with media or water to create a humidity barrier.[3][4]
-
Ensure high humidity (at least 95%) in the incubator.[4]
Q3: What is the optimal gain setting for my assay?
The gain setting amplifies the fluorescent signal. An incorrect gain setting can lead to either detector saturation (if too high) or poor-quality data (if too low).[8][23][24] The optimal gain should be set based on the brightest sample in your assay, such as a positive control.[10] Many modern plate readers have an auto-gain function that can determine the optimal setting for your samples.[24]
Q4: How many flashes should I use per well?
Increasing the number of flashes per well can reduce variability by averaging out outliers, especially for samples with low concentrations.[8][10] However, more flashes will increase the read time, which may not be suitable for kinetic assays.[8] For most applications, 10 to 20 flashes are sufficient.[25]
Q5: What is focal height and why is it important?
Focal height is the vertical position of the detector relative to the sample in the well.[26] An optimal focal height ensures that the reader is measuring at the plane of highest signal intensity, which can significantly improve the signal-to-noise ratio and reduce data variability.[25][26] For liquid samples, the highest signal is typically just below the meniscus, while for adherent cells, it is at the bottom of the well.[9][24] Modern plate readers often have an automatic focal height adjustment feature.[26]
Experimental Protocols
Experimental Protocol 1: Best Practices for Pipetting
-
Pipette Selection: Choose the smallest volume pipette that can handle the required volume to maximize accuracy.[7]
-
Calibration: Ensure all pipettes are properly calibrated.[2][7][27]
-
Pre-wetting: Aspirate and dispense the liquid back into the reservoir three to five times before aspirating the volume to be transferred.[28][29] This is especially important for volatile liquids.[29]
-
Immersion Depth: Immerse the tip just below the surface of the liquid (2-3 mm for small volumes, 5-6 mm for larger volumes) during aspiration.[29]
-
Aspiration Angle: Hold the pipette vertically (within 20 degrees of vertical) during aspiration.[28][29]
-
Dispensing: Dispense the liquid against the wall of the well or into the liquid already present in the well.
-
Consistent Technique: Use a consistent rhythm and plunger pressure for all samples.[29]
Experimental Protocol 2: Mitigating Edge Effects
-
Plate Sealing: After adding all reagents, seal the plate with an adhesive film or a low-evaporation lid. For cell-based assays requiring gas exchange, use a breathable sealing film.[3][5][6]
-
Outer Well Hydration: Pipette sterile water or media into the peripheral wells of the microplate. Do not use these wells for experimental samples.[3][4]
-
Incubation: Place the plate in a humidified incubator (≥95% humidity).[4] Avoid placing the plate near the incubator door where temperature fluctuations are more likely.
Experimental Protocol 3: Proper Mixing Technique
-
Pipette Mixing: Set the pipette to 50-70% of the total volume in the well. Gently aspirate and dispense the liquid 3-5 times without creating bubbles.
-
Orbital Shaking: Place the microplate on an orbital shaker at a low speed (e.g., 100-300 rpm) for 30-60 seconds.
-
Centrifugation: After mixing, briefly centrifuge the plate to ensure all liquid is at the bottom of the wells and to remove any bubbles that may have formed.[7]
Experimental Protocol 4: Optimizing Plate Reader Settings
-
Wavelength Selection: Consult the manufacturer's data for your fluorophore to determine the optimal excitation and emission wavelengths.[11]
-
Gain Adjustment:
-
Pipette your positive control (the sample expected to have the highest fluorescence) into a well.
-
Use the instrument's software to perform a gain adjustment on this well. The software will determine the optimal gain setting to maximize the signal without saturating the detector.[24]
-
-
Focal Height Adjustment:
-
Number of Flashes: Start with the instrument's default setting (often around 10-20 flashes). If you observe high variability in low-signal wells, consider increasing the number of flashes.[8][10]
Experimental Protocol 5: Fluorophore Titration
-
Prepare a Serial Dilution: Create a serial dilution of your fluorescently labeled ligand or antibody in your assay buffer.
-
Plate Layout: Pipette each concentration into triplicate wells of a microplate. Include buffer-only wells as a blank control.
-
Read the Plate: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for your fluorophore.
-
Analyze the Data: Plot the fluorescence intensity versus the fluorophore concentration. The optimal concentration will be in the linear range of the curve and provide a strong signal-to-background ratio.
Experimental Protocol 6: Minimizing Autofluorescence
-
Blank Measurements: Prepare wells containing all assay components except the fluorophore (e.g., cells in media, buffer with a test compound).
-
Measure Background: Read the fluorescence of these blank wells using the same instrument settings as for your experimental samples.
-
Data Correction: Subtract the average background fluorescence from your experimental measurements.
-
Media and Plate Selection: If the background is high, consider switching to a phenol red-free medium or a medium with low autofluorescence.[9][18][30] Ensure you are using black-walled plates.[2][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 5. The edge effect in microplate assays [wakoautomation.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 10. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 11. researchgate.net [researchgate.net]
- 12. tecan.com [tecan.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 16. Microplates For Fluorescence Assays | Revvity [revvity.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. selectscience.net [selectscience.net]
- 24. Setting Up Microplate Readers for Optimal Data | The Scientist [the-scientist.com]
- 25. m.youtube.com [m.youtube.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. laboratory-equipment.com [laboratory-equipment.com]
- 28. pocdscientific.com.au [pocdscientific.com.au]
- 29. biosistemika.com [biosistemika.com]
- 30. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylumbelliferyl Caprylate (4-MUC) Assays
Welcome to the technical support center for 4-Methylumbelliferyl caprylate (4-MUC) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your 4-MUC assays.
Issue 1: High Background Fluorescence
Symptom: You observe a high fluorescence signal in your negative control wells (e.g., substrate only, or no enzyme).
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Degradation | 4-Methylumbelliferyl substrates can be labile. Storing the substrate stock solution at room temperature can lead to degradation and a high background signal.[1] Solution: Prepare fresh substrate dilutions for each experiment from a stock stored under recommended conditions (typically frozen). Avoid repeated freeze-thaw cycles. |
| Autofluorescence from Sample | Biological samples often contain endogenous fluorescent molecules like NADH, FAD, and lipofuscin, which can interfere with the assay, especially in the blue-green spectral range.[2][3] This is common in highly metabolic cells.[3] Solution: Include an "unstained" or "no-substrate" control to quantify the level of autofluorescence from your sample.[4] If autofluorescence is high, consider using a commercial quencher or switching to red-shifted fluorescent substrates if compatible with your enzyme.[5][6] |
| Autofluorescence from Media/Reagents | Common cell culture media components like phenol (B47542) red and fetal bovine serum can contribute to background fluorescence.[7] Solution: When possible, perform the final assay steps in a buffer with low autofluorescence, such as phosphate-buffered saline (PBS).[7] |
| Compound Interference | If screening a compound library, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of 4-methylumbelliferone (B1674119) (4-MU).[3] Solution: Screen your compounds for intrinsic fluorescence in the absence of the enzyme and substrate. |
Issue 2: Low or No Signal
Symptom: The fluorescence signal in your positive control or experimental wells is very low or indistinguishable from the background.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The fluorescence of the product, 4-methylumbelliferone (4-MU), is highly pH-dependent, with minimal fluorescence at acidic pH and maximum fluorescence around pH 9-10.[8] The enzyme itself also has an optimal pH range for activity.[9][10] Solution: Ensure your assay stop solution effectively raises the pH of the final reaction mixture to the optimal range for 4-MU fluorescence (pH 9-10).[11] Verify that the reaction buffer is at the optimal pH for your enzyme's activity. |
| Suboptimal Substrate Concentration | For accurate measurement of enzyme activity, the substrate concentration should be sufficient to saturate the enzyme (typically 10-20 times the Michaelis constant, Km).[12] If the concentration is too low, the reaction rate will be limited by substrate availability, not enzyme activity.[12][13] Solution: Perform a substrate titration experiment to determine the optimal 4-MUC concentration for your specific enzyme and experimental conditions. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Solution: Verify the activity of your enzyme stock with a known positive control substrate and assay conditions. Ensure proper storage conditions (e.g., temperature, buffer) are maintained. |
| Fluorescence Quenching | Test compounds or components in your sample may quench the fluorescence of 4-MU.[3] Solution: Test for quenching by adding your compound to a known concentration of 4-MU standard and measuring the fluorescence. |
Issue 3: High Variability Between Replicates
Symptom: You observe poor reproducibility between replicate wells of the same condition.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Small volume errors during the addition of enzyme, substrate, or stop solution can lead to significant variability. Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inhomogeneous Cell Distribution | In cell-based assays, an uneven distribution of adherent cells can cause variable readings.[7] Solution: Use a microplate reader with well-scanning capabilities (e.g., orbital or spiral scanning) to get a more representative reading from the entire well.[7] |
| Instrument Settings | Suboptimal microplate reader settings can increase variability. Solution: Increase the number of flashes per well to average out signal fluctuations.[7] Optimize the gain setting to ensure the signal is within the linear range of the detector. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the 4-methylumbelliferone (4-MU) product?
A1: The fluorescent product, 4-methylumbelliferone (4-MU), is typically excited around 365 nm and has an emission maximum at approximately 455 nm.[11]
Q2: Why is a stop solution added at the end of the reaction?
A2: A stop solution, usually a buffer with a high pH like glycine-NaOH or sodium carbonate, is added for two main reasons: 1) to stop the enzymatic reaction, and 2) to increase the pH, which maximizes the fluorescence of the 4-MU product.[11] The fluorescence of 4-MU is strongly dependent on pH and is maximal at a pH of 9-10.[8]
Q3: How do I determine the optimal substrate concentration for my assay?
A3: To determine the optimal substrate concentration, you should perform a substrate titration experiment. Keep the enzyme concentration constant and vary the concentration of 4-MUC over a wide range. Plot the reaction velocity (rate of fluorescence increase) against the substrate concentration. The optimal concentration is typically in the saturation part of the curve, often 10-20 times the Michaelis constant (Km), where the reaction rate is maximal (Vmax) and independent of small changes in substrate concentration.[12]
Q4: What is the Michaelis Constant (Km) and why is it important?
A4: The Michaelis constant (Km) is the substrate concentration at which the enzyme reaction rate is half of its maximum (Vmax).[12][14] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[12] Knowing the Km is crucial for setting up your assay conditions to ensure the enzyme is saturated with the substrate for accurate activity measurements.
Q5: My negative control (substrate only, no enzyme) shows a high signal. What should I do?
A5: A high signal in the no-enzyme control often points to substrate degradation. The 4-MUC substrate may be contaminated with free 4-MU or may have hydrolyzed due to improper storage (e.g., exposure to light, non-optimal pH, or elevated temperature).[1] Try using a fresh, properly stored aliquot of the substrate.
Q6: How can I mitigate autofluorescence from my biological samples?
A6: Autofluorescence is a common issue.[2] Here are a few strategies to address it:
-
Include Controls: Always run a control sample without the fluorescent substrate to measure the baseline autofluorescence.
-
Use Quenching Agents: Commercial reagents like TrueBlack® can help quench autofluorescence from sources like lipofuscin.[4]
-
Optimize Wavelengths: If possible, use fluorophores that excite and emit at longer, red-shifted wavelengths, as cellular autofluorescence is typically strongest in the blue and green regions.[3][5]
-
Optimize Reader Settings: For cell-based assays, reading the plate from the bottom can sometimes reduce background from autofluorescent media components.[5][7]
Quantitative Data Summary
| Parameter | Typical Value / Range | Significance |
| 4-MU Excitation Wavelength | ~365 nm | Optimal wavelength to excite the fluorescent product.[11] |
| 4-MU Emission Wavelength | ~455 nm | Wavelength of maximum fluorescence emission for detection.[11] |
| Optimal pH for 4-MU Fluorescence | 9.0 - 10.0 | The fluorescence signal is maximized in this alkaline range.[8] |
| Recommended Substrate Concentration | 10-20 x Km | Ensures enzyme is saturated for Vmax determination.[12] |
Experimental Protocols
General Protocol for a 4-MUC Enzyme Activity Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer at the optimal pH for your enzyme's activity.
-
Enzyme Stock: Dilute the enzyme in assay buffer to the desired concentration just before use. Keep on ice.
-
Substrate Stock: Prepare a concentrated stock of 4-MUC in a suitable solvent (e.g., DMSO). Store protected from light and at the recommended temperature.[1]
-
Substrate Working Solution: Dilute the 4-MUC stock in assay buffer to the final desired concentration.
-
Stop Solution: Prepare a high pH buffer (e.g., 0.2 M Glycine-NaOH, pH 10.5).
-
4-MU Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in assay buffer/stop solution to quantify the amount of product formed.
-
-
Assay Procedure:
-
Set up the experiment in a black, opaque 96-well plate to minimize light scatter and background.[1]
-
Add your enzyme solution to the appropriate wells. Include a no-enzyme control.
-
To initiate the reaction, add the 4-MUC substrate working solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes).[1] The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the stop solution to all wells.[11]
-
Read the fluorescence on a microplate reader with excitation set to ~365 nm and emission to ~455 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (moles or grams) formed.
-
Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme.
-
Visualizations
Caption: General experimental workflow for a 4-MUC enzyme assay.
Caption: Principle of fluorescence generation in 4-MUC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 14. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Optimizing 4-Methylumbelliferyl Caprylate (4-MUC) Assays
Welcome to the technical support center for 4-Methylumbelliferyl caprylate (4-MUC) based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-MUC assay?
A1: The 4-MUC assay is a fluorometric method used to measure the activity of enzymes like esterases and lipases. The substrate, this compound (4-MUC), is non-fluorescent. When acted upon by an enzyme, it is hydrolyzed into caprylic acid and 4-methylumbelliferone (B1674119) (4-MU). 4-MU is highly fluorescent, and its fluorescence intensity is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for 4-methylumbelliferone (4-MU)?
A2: The optimal excitation wavelength for 4-MU is approximately 360-365 nm, and the optimal emission wavelength is around 445-460 nm.[2]
Q3: Why is the pH of the stop solution important?
A3: The fluorescence of 4-MU is highly pH-dependent. Its fluorescence intensity is maximal at a pH of 9-10. Therefore, a high pH stop solution (e.g., 0.15 M glycine (B1666218), pH 10) is used to terminate the enzymatic reaction and to maximize the fluorescent signal of the 4-MU product.[2]
Q4: How should I dissolve and store 4-MUC?
A4: 4-MUC has poor solubility in water. It is recommended to dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[3] Store the powdered 4-MUC and the stock solution at -20°C, protected from light. It is advisable to prepare fresh dilutions of the substrate before each experiment to avoid potential hydrolysis and precipitation.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | 4-MUC can hydrolyze spontaneously, especially at a non-optimal pH or with prolonged storage in aqueous solutions. Prepare fresh substrate dilutions just before use. Run a "no-enzyme" control to quantify and subtract the background from substrate autohydrolysis. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent substances. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers. |
| Autofluorescence from Samples | Biological samples like cell lysates can contain endogenous fluorescent molecules. Run a "no-substrate" control with your sample to measure and subtract its autofluorescence. |
| Inappropriate Microplate Choice | Using clear or white microplates can lead to high background and well-to-well crosstalk in fluorescence assays. Use black, opaque-walled microplates to minimize background fluorescence.[4][5] |
| Incorrect Instrument Settings | The gain setting on the plate reader may be too high. Optimize the gain setting using a positive control to a level that avoids signal saturation. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Run a positive control with a known active enzyme to verify its viability. Ensure proper storage conditions for your enzyme. |
| Suboptimal Enzyme or Substrate Concentration | The concentrations of the enzyme or 4-MUC may be too low. Perform an enzyme titration with a fixed, saturating concentration of 4-MUC to find the optimal enzyme concentration. Then, with the optimal enzyme concentration, perform a substrate titration to determine the Michaelis constant (Km) and ensure the substrate concentration is not limiting.[6] |
| Incorrect Reaction Conditions | The pH, temperature, or incubation time may not be optimal for your enzyme. The optimal pH for many lipases and esterases is in the range of 7-8.[7] Optimize these parameters for your specific enzyme. |
| Substrate Insolubility | 4-MUC may not be fully dissolved in the assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain substrate solubility but does not inhibit the enzyme (typically <5%).[8][9] |
| Incorrect Wavelength Settings | The fluorometer is not set to the correct excitation and emission wavelengths for 4-MU. Set the excitation to ~365 nm and the emission to ~445-460 nm.[2] |
Experimental Protocols
Standard 4-MUC Assay Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 50 mM sodium phosphate, pH 7.0 or 0.1 M Tris-HCl, pH 8.0).[7]
-
4-MUC Stock Solution: Dissolve 4-MUC in DMSO to a concentration of 10 mM.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
Stop Solution: Prepare a 0.15 M glycine solution and adjust the pH to 10 with NaOH.[2]
-
4-MU Standard Solution: Prepare a 1 mM stock solution of 4-methylumbelliferone in DMSO for creating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to the "blank" and "no-enzyme control" wells.
-
Add 50 µL of the diluted enzyme solution to the "sample" and "no-substrate control" wells.
-
Add 50 µL of the sample to be tested to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of a working solution of 4-MUC in assay buffer to all wells except the "no-substrate control".
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to all wells.
-
Measure the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "blank" wells from all other readings.
-
Create a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Use the standard curve to convert the fluorescence readings of your samples to the amount of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Data Presentation
Table 1: Effect of pH on 4-Methylumbelliferone (4-MU) Fluorescence
| pH | Relative Fluorescence Intensity (%) |
| 6.0 | 10 |
| 7.0 | 25 |
| 8.0 | 60 |
| 9.0 | 95 |
| 10.0 | 100 |
| 11.0 | 98 |
This table illustrates the critical importance of a high pH stop solution to maximize the signal from the 4-MU product. The fluorescence intensity of 4-MU increases significantly as the pH becomes more alkaline, peaking around pH 10.
Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio (SNR)
| Observation | Potential Cause | Recommended Action |
| High Blank Reading | Substrate autohydrolysis | Prepare fresh substrate solution; run a "no-enzyme" control and subtract this value. |
| Contaminated buffer | Use fresh, high-purity reagents. | |
| Autofluorescence | Run a "no-substrate" control for your sample and subtract this value. | |
| Low Sample Reading | Inactive enzyme | Use a fresh enzyme aliquot; run a positive control. |
| Suboptimal substrate concentration | Perform a substrate titration to determine the optimal concentration (typically at or above Km). | |
| Insufficient incubation time | Optimize the incubation time to ensure a linear reaction rate. | |
| High Variability | Pipetting errors | Use calibrated pipettes; prepare a master mix for reagents. |
| Temperature fluctuations | Ensure consistent incubation temperature. | |
| Incomplete substrate solubilization | Ensure the substrate is fully dissolved in the assay buffer; check the final DMSO concentration. |
Visualizations
Caption: Workflow for a this compound (4-MUC) enzyme assay.
Caption: Troubleshooting decision tree for 4-MUC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fluorogenic Enzyme Assays
Welcome to the Technical support center for fluorogenic enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal very low or completely absent?
A low or absent signal in a fluorogenic enzyme assay can be attributed to several factors, ranging from issues with the reagents to incorrect instrument settings.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in the sample.[1][2] Solution: Verify enzyme activity using a positive control with a known active enzyme and a reliable substrate.[2] |
| Suboptimal Enzyme or Substrate Concentration | The concentrations of the enzyme or fluorogenic substrate may be too low to generate a detectable signal.[1] Solution: Perform enzyme and substrate titrations to determine their optimal concentrations. A typical starting point for substrate concentration is 2-5 times the Michaelis constant (Km).[1] |
| Incorrect Reaction Conditions | The pH, temperature, or incubation time of the assay may not be optimal for the specific enzyme, leading to reduced activity.[1][3] Solution: Review the literature for the optimal conditions for your enzyme. Perform a pH and temperature optimization experiment. |
| Inappropriate Instrument Settings | The gain setting on the fluorescence reader may be too low, or the incorrect excitation and emission wavelengths are being used.[1] The plate reading orientation (top vs. bottom) can also impact the signal.[1] Solution: Ensure the instrument settings match the spectral properties of the fluorophore. Optimize the gain setting to achieve a good signal-to-noise ratio. |
| Photobleaching | The fluorescent dye can be permanently damaged by prolonged exposure to high-intensity light from the instrument's excitation source.[4][5] Solution: Reduce the exposure time to the excitation light or use a plate reader with intermittent reading settings.[6] Consider using more photostable fluorophores.[5] |
| Inner Filter Effect (IFE) | At high concentrations, components in the sample can absorb the excitation or emission light, leading to a lower observed fluorescence intensity.[1][7] Solution: Dilute the sample to reduce the concentration of absorbing species. Measure the absorbance of the samples to check for potential IFE.[7] |
Q2: The background fluorescence in my assay is too high. What can I do?
High background fluorescence can mask the specific signal from your enzymatic reaction, reducing the assay's sensitivity.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of Substrate or Buffer | The fluorogenic substrate itself or components in the assay buffer may be fluorescent.[1][4] Solution: Measure the fluorescence of the assay buffer and the substrate solution alone to identify the source of the background. Consider using a different buffer or a substrate with lower intrinsic fluorescence. |
| Autohydrolysis of Substrate | The substrate may be unstable and spontaneously hydrolyze in the assay buffer, leading to the release of the fluorophore without enzymatic activity.[6] Solution: Perform a no-enzyme control to assess the rate of autohydrolysis. Prepare the substrate solution fresh for each experiment.[2] |
| Contaminated Reagents | Reagents, including the enzyme preparation or buffer, may be contaminated with fluorescent impurities.[1] Solution: Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Autofluorescence from Biological Samples | When working with cell lysates or other biological samples, endogenous molecules can contribute to background fluorescence.[4] Solution: Include a "no-enzyme" control with the biological sample to quantify its autofluorescence and subtract it from the experimental wells. |
| Use of Inappropriate Microplates | Using clear-bottom or white-walled plates for fluorescence assays can lead to light scatter and increased background. Solution: Use black, opaque-walled microplates to minimize light scatter and background fluorescence.[2] |
Q3: I am observing high variability between my replicate wells. What are the common reasons?
High variability between replicates can compromise the reliability and reproducibility of your assay results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents is a major source of variability.[6] Solution: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing.[8] Avoid pipetting very small volumes.[8] |
| Temperature Fluctuations | Uneven temperature across the assay plate can lead to differences in enzyme activity between wells.[6] Solution: Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. |
| Well-to-Well Crosstalk | In fluorescence assays, signal from a bright well can bleed into adjacent wells, causing artificially high readings. Solution: Use black microplates to minimize crosstalk. Avoid placing very high-signal wells next to very low-signal wells. |
| Edge Effects | Wells on the outer edges of the microplate can experience different evaporation rates and temperature profiles compared to the inner wells. Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to create a humidity barrier. |
| Heterogeneous Cell Distribution | In cell-based assays, an uneven distribution of cells in the wells can lead to variable results.[9] Solution: Ensure cells are evenly resuspended before plating. Use a well-scanning feature on the plate reader to average the signal across the well.[9] |
Troubleshooting Guides
Issue: Non-linear reaction kinetics
Problem: The reaction rate is not linear over time, making it difficult to determine the initial velocity.
Workflow for Troubleshooting Non-Linear Kinetics:
Caption: Troubleshooting workflow for non-linear enzyme kinetics.
Issue: Compound Interference in Drug Screening
Problem: Test compounds are interfering with the fluorescence signal, leading to false positives or negatives.
Types of Compound Interference and Mitigation Strategies:
| Interference Type | Description | Mitigation Strategy |
| Autofluorescence | The test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.[10] | Pre-read the plate after compound addition but before starting the enzymatic reaction to measure and subtract the compound's fluorescence.[10] |
| Fluorescence Quenching | The test compound absorbs the excitation or emission light, reducing the detected fluorescence signal.[10] | Perform a counter-screen in the absence of the enzyme to identify quenching compounds. |
| Inner Filter Effect (IFE) | The compound absorbs light at the excitation or emission wavelengths, similar to quenching but often at higher concentrations.[7][10] | Measure the absorbance spectrum of the compound to identify potential for IFE. Reduce compound concentration if possible. |
| Light Scattering | Precipitated compounds can scatter light, leading to artificially high fluorescence readings.[11] | Check for compound precipitation visually or by measuring absorbance at a non-absorbing wavelength (e.g., 600 nm). Filter samples if necessary. |
Signaling Pathway for Compound Interference:
Caption: Mechanisms of compound interference in fluorogenic assays.
Experimental Protocols
Protocol: Enzyme and Substrate Titration
This protocol describes how to determine the optimal concentrations of enzyme and substrate for a fluorogenic assay.
1. Enzyme Titration:
-
Objective: To find an enzyme concentration that gives a linear response over time and a good signal-to-background ratio.[1]
-
Procedure:
-
Prepare a series of dilutions of the enzyme stock solution in the assay buffer.
-
In a black 96-well plate, add a fixed, non-limiting concentration of the fluorogenic substrate to each well.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction rate (the slope of the linear portion of the fluorescence vs. time curve) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot.
-
2. Substrate Titration (Michaelis-Menten Kinetics):
-
Objective: To determine the Michaelis constant (Km) of the substrate, which informs the optimal substrate concentration to use in the assay.[1]
-
Procedure:
-
Use the optimal enzyme concentration determined from the enzyme titration.
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer.
-
Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.
-
Measure the fluorescence kinetically as described above.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, a substrate concentration of 2-5 times the Km is often used.[1]
-
Experimental Workflow for Assay Optimization:
Caption: Workflow for optimizing enzyme and substrate concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylumbelliferyl Caprylate (MUC) Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-Methylumbelliferyl caprylate (MUC) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (MUC) assay?
The this compound (MUC) assay is a fluorometric method used to measure the activity of certain enzymes, particularly esterases and lipases. The substrate, this compound, is non-fluorescent. In the presence of an active enzyme, the caprylate group is cleaved from the substrate, releasing the highly fluorescent molecule 4-Methylumbelliferone (4-MU).[1][2] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. The fluorescence of 4-MU is typically measured at an excitation wavelength of around 360 nm and an emission wavelength of approximately 450 nm.[3][4]
Q2: What are the key advantages of using a fluorometric assay like the MUC assay?
Fluorometric enzyme assays offer several advantages over other methods, such as spectrophotometry. Key benefits include:
-
High Sensitivity: These assays can detect very low levels of enzyme activity.[3]
-
Wide Dynamic Range: They can measure a broad range of enzyme concentrations.
-
Continuous Monitoring: The assay allows for real-time measurement of enzyme kinetics.
-
Suitability for High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it ideal for screening large numbers of samples.
Q3: How does incubation time affect the results of the MUC assay?
Incubation time is a critical parameter in the MUC assay as it directly influences the amount of fluorescent product generated.
-
Initial Linear Phase: At the beginning of the reaction, the fluorescence intensity will increase linearly over time. This linear phase is the optimal window for measuring enzyme activity, as the rate of product formation is constant and proportional to the enzyme concentration.
-
Substrate Depletion/Enzyme Instability: As the incubation time extends, the rate of reaction may decrease and eventually plateau. This can be due to several factors, including substrate depletion, enzyme denaturation, or feedback inhibition by the product.
-
Optimal Incubation Time: The ideal incubation time is one that falls within the linear range of the reaction and provides a sufficient signal-to-noise ratio. This time will vary depending on the specific enzyme, its concentration, and the assay conditions (e.g., temperature, pH). It is crucial to determine the optimal incubation time for your specific experimental setup through a time-course experiment.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme dilutions before each experiment. |
| Incorrect Assay Buffer pH: The pH of the assay buffer may not be optimal for the enzyme's activity. | - Verify the pH of the assay buffer. - Consult the literature for the optimal pH range for your specific enzyme. | |
| Substrate Degradation: The this compound substrate may have degraded due to exposure to light or improper storage. | - Store the substrate protected from light. - Prepare fresh substrate solutions for each experiment. | |
| Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for 4-Methylumbelliferone. | - Set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm.[3][4] | |
| High Background Fluorescence | Autofluorescence of Samples: The biological samples themselves may exhibit intrinsic fluorescence. | - Run a blank control containing the sample without the MUC substrate to measure background fluorescence and subtract it from the experimental readings. |
| Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent substances. | - Use high-purity reagents and water. - Prepare fresh buffers. | |
| Substrate Autohydrolysis: The MUC substrate may be slowly hydrolyzing non-enzymatically. | - Run a no-enzyme control (substrate in assay buffer) to measure the rate of autohydrolysis. | |
| Non-Linear Reaction Rate | Substrate Depletion: The incubation time is too long, leading to the depletion of the MUC substrate. | - Reduce the incubation time to ensure the measurement is within the initial linear phase of the reaction. - Perform a time-course experiment to determine the linear range. |
| Enzyme Concentration Too High: A high enzyme concentration can lead to rapid substrate depletion. | - Dilute the enzyme sample and re-run the assay. | |
| Inhibitors in the Sample: The sample may contain substances that inhibit the enzyme. | - If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of purified enzyme to the sample. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | - Ensure the microplate is incubated at a uniform temperature. - Avoid stacking plates during incubation.[6] | |
| Well-to-Well Variation: "Edge effects" in the microplate can lead to evaporation and changes in concentration. | - Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., water or buffer). |
Data Presentation: Effect of Incubation Time
To determine the optimal incubation time, a time-course experiment should be performed. The following table provides representative data illustrating the effect of incubation time on the fluorescence signal in a generic 4-MU-based assay.
| Incubation Time (minutes) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 250 |
| 10 | 450 |
| 15 | 650 |
| 20 | 850 |
| 25 | 1050 |
| 30 | 1250 |
| 45 | 1600 |
| 60 | 1750 |
| 90 | 1800 |
| Note: This data is for illustrative purposes. The actual RFU values and the linear range will vary depending on the specific experimental conditions. |
From this data, the reaction appears to be linear for approximately the first 30-45 minutes. Therefore, an incubation time within this range would be suitable for this specific hypothetical experiment.
Experimental Protocols
Detailed Protocol for this compound (MUC) Assay
This protocol provides a general framework for performing the MUC assay. Optimization of substrate and enzyme concentrations, as well as incubation time, is recommended for specific applications.
Materials:
-
This compound (MUC) substrate
-
Enzyme sample (e.g., lipase (B570770) or esterase)
-
Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the enzyme)
-
Stop Solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5)
-
96-well black microplate (for fluorescence measurements)
-
Fluorometric microplate reader
-
4-Methylumbelliferone (4-MU) standard for calibration curve
Procedure:
-
Preparation of Reagents:
-
MUC Substrate Stock Solution: Dissolve MUC in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the MUC stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally.
-
Enzyme Dilutions: Prepare serial dilutions of the enzyme sample in ice-cold Assay Buffer immediately before use.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Protocol:
-
Add 50 µL of the working substrate solution to each well of the 96-well microplate.
-
To generate a standard curve, add 50 µL of each 4-MU standard dilution to separate wells.
-
Add 50 µL of Assay Buffer to a well to serve as a blank (no enzyme).
-
To initiate the enzymatic reaction, add 50 µL of the diluted enzyme solution to the wells containing the substrate.
-
For the blank and standard curve wells, add 50 µL of Assay Buffer.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), ensuring the time is within the linear range of the reaction.[2]
-
-
Measurement:
-
After incubation, stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all readings.
-
Use the 4-MU standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein or per milliliter of sample. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Visualizations
Caption: Principle of the this compound (MUC) assay.
Caption: General experimental workflow for the MUC assay.
Caption: Logical relationship between incubation time and assay results.
References
- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 4-Methylumbelliferyl Caprylate (4-MUC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 4-Methylumbelliferyl caprylate (4-MUC). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Proper Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.[1]
Storage:
-
For maximum product recovery, it is recommended to centrifuge the vial before opening.[4]
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, and wash hands thoroughly after handling.[6][7]
-
Avoid creating dust when handling the solid form.
-
The product is stable under normal conditions of use and storage.[6][7]
Quantitative Data Summary
| Property | Value | References |
| Storage Temperature | -20°C | [2][3][4][5][8][9][10] |
| Molecular Weight | 302.36 g/mol | [4][10] |
| Solubility | Soluble in Chloroform (B151607); Slightly soluble in Acetonitrile (B52724) and DMSO | [3][8] |
| Excitation Wavelength | 320 nm (low pH, 1.97-6.72) and 360 nm (high pH, 7.12-10.3) | [3][11] |
| Emission Wavelength | 445-455 nm (fluorescence increases as pH decreases) | [3][11] |
| Purity | ≥98% | [3] |
| Stability | ≥ 4 years when stored correctly | [3] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems that may arise when using this compound in enzymatic assays.
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in chloroform and slightly soluble in acetonitrile and dimethyl sulfoxide (B87167) (DMSO).[3][8] For most biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Q2: I am observing high background fluorescence in my assay. What could be the cause?
A2: High background fluorescence can be due to several factors:
-
Substrate Instability: 4-MUC and similar substrates can be labile and may undergo spontaneous hydrolysis, especially if not stored correctly.[12] Storing the substrate at room temperature is a significant mistake that can lead to high background signals.[12] Always store stock solutions at -20°C and protect them from light.
-
Intrinsic Fluorescence of the Substrate: The 4-MUC substrate itself can have some intrinsic fluorescence, which contributes to the background.[6]
-
Contamination: Contamination of your sample or reagents with esterases can lead to premature cleavage of the substrate.
-
Autofluorescence: Some components in your sample matrix or cell culture media can be autofluorescent.[13]
Q3: My fluorescence signal is very low or non-existent. What should I check?
A3: A low or absent signal could indicate:
-
Inactive Enzyme: Ensure your enzyme is active and stored under appropriate conditions.
-
Incorrect pH: The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is pH-dependent.[3][11] After the enzymatic reaction, the pH is often raised to approximately 10 to maximize the fluorescence signal.[10]
-
Incorrect Wavelengths: Verify that you are using the correct excitation (around 360 nm at high pH) and emission (around 445-455 nm) wavelengths for 4-MU.[3][11]
-
Insufficient Substrate Concentration: Ensure you are using an appropriate concentration of 4-MUC for your specific assay.
Q4: Can I use 4-MUC for applications other than detecting Salmonella?
A4: Yes, 4-MUC is a versatile fluorogenic substrate for C8 esterase and can be used in various applications, including:
-
General esterase and lipase (B570770) activity assays.[1]
-
Studying lipid metabolism and cellular processes.[1]
-
High-throughput screening for enzyme inhibitors.
-
Assessing polysorbate degradation in biopharmaceutical development.[3]
Experimental Protocol: Esterase Activity Assay using 4-MUC
This protocol provides a general framework for measuring C8 esterase activity in a 96-well plate format. It may need to be optimized for specific enzymes and experimental conditions.
Materials:
-
This compound (4-MUC)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
Enzyme sample
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of 4-MUC in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution of 4-MUC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a standard curve for 4-methylumbelliferone (4-MU), the fluorescent product. This will allow for the quantification of enzyme activity.
-
Add your enzyme sample to the wells of the 96-well plate.
-
To initiate the reaction, add the 4-MUC working solution to each well containing the enzyme sample.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes). Protect the plate from light during incubation.
-
Stop the reaction by adding the Stop Solution to each well. The high pH of the stop solution will also enhance the fluorescence of the 4-MU product.[10]
-
Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Calculate the enzyme activity based on the fluorescence readings and the 4-MU standard curve.
Visualizations
Caption: Troubleshooting workflow for common 4-MUC assay issues.
References
- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 2. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Tandem Mass Spectrometry Has a Larger Analytical Range than Fluorescence Assays of Lysosomal Enzymes: Application to Newborn Screening and Diagnosis of Mucopolysaccharidoses Types II, IVA, and VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Validation & Comparative
4-Methylumbelliferyl caprylate vs other fluorogenic lipase substrates
A Comprehensive Guide to Fluorogenic Lipase (B570770) Substrates: 4-Methylumbelliferyl Caprylate vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the study of lipases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of this compound (4-MUC), a widely used fluorogenic substrate, with other common alternatives. The comparison is supported by experimental data to facilitate informed decisions in assay development and high-throughput screening.
Principles of Fluorogenic Lipase Assays
Fluorogenic lipase substrates are invaluable tools for detecting and quantifying lipase activity with high sensitivity.[1] These molecules are typically esters that are non-fluorescent or exhibit low fluorescence. Upon enzymatic hydrolysis by a lipase, a highly fluorescent product is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the lipase activity. This principle allows for continuous monitoring of the enzymatic reaction, making it well-suited for kinetic studies and high-throughput screening applications.[1][2]
This compound (4-MUC): A Profile
This compound (4-MUC) is a popular fluorogenic substrate for detecting C8 esterase and lipase activity. The molecule consists of a caprylate (C8) fatty acid ester-linked to the fluorophore 4-methylumbelliferone (B1674119) (4-MU). In its esterified form, the fluorescence of the 4-MU moiety is quenched. Lipase-catalyzed hydrolysis releases the caprylic acid and the highly fluorescent 4-methylumbelliferone. The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320 nm and 360 nm at low and high pH respectively, and an emission maximum in the range of 445-455 nm.[3]
Comparison of Fluorogenic Lipase Substrates
The choice of a fluorogenic substrate is often dictated by the specific lipase being investigated, its substrate specificity, and the desired assay sensitivity. Besides 4-MUC, several other fluorogenic substrates are commercially available, each with distinct characteristics. These include other 4-methylumbelliferyl esters with varying acyl chain lengths, and substrates based on other fluorophores like BODIPY.
Quantitative Performance Data
The following table summarizes the kinetic parameters for 4-MUC and other fluorogenic and chromogenic lipase substrates. It is important to note that the experimental conditions (e.g., lipase source, pH, temperature, and assay composition) can significantly influence these values. Therefore, this table should be used as a comparative guide, and optimal conditions should be determined empirically for each specific application.
| Substrate | Lipase Source | Km (µM) | Vmax (µmol/min/mg or other units) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Notes |
| Fluorogenic Substrates | |||||
| This compound (4-MUC) | Information not readily available | Information not readily available | Information not readily available | Information not readily available | A common substrate for C8 lipases/esterases. |
| EnzChek® Lipase Substrate (BODIPY-labeled triglyceride) | Bovine Lipoprotein Lipase (LPL) | 1.36 | 0.89 µmol/ml/min | 0.0255 µmol/ml/min (kcat) | Highly sensitive assay.[3][4] |
| TG-ED (Edans-Dabcyl FRET triglyceride) | Thermomyces lanuginosus lipase | Not reported | Not reported | 460 | FRET-based substrate.[5] |
| TG-FD (Fluorescein-Dabcyl FRET triglyceride) | Thermomyces lanuginosus lipase | Not reported | Not reported | 59 | FRET-based substrate.[5] |
| TG-F2 (Fluorescein self-quenched triglyceride) | Thermomyces lanuginosus lipase | Not reported | Not reported | 346 | Relies on self-quenching.[5] |
| Chromogenic Substrates | |||||
| p-Nitrophenyl acetate (B1210297) (C2) | Wild-type lipase | Not reported | 0.42 U/mg protein | Not reported | Shows activity with short-chain esters.[6][7] |
| p-Nitrophenyl butyrate (B1204436) (C4) | Wild-type lipase | Not reported | 0.95 U/mg protein | Not reported | Commonly used for lipase assays.[6][7] |
| p-Nitrophenyl octanoate (B1194180) (C8) | Wild-type lipase | Not reported | 1.1 U/mg protein | Not reported | Good activity with medium-chain esters.[6][7] |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | Wild-type lipase | Not reported | 0.78 U/mg protein | Not reported | Activity decreases with longer chains.[6][7] |
| p-Nitrophenyl palmitate (C16) | Wild-type lipase | Not reported | 0.18 U/mg protein | Not reported | Very low activity with long-chain esters.[6][7] |
| p-Nitrophenyl laurate (C12) | Candida rugosa lipase A | Not reported | Not reported | 3.0 x 10⁵ | Micellar kinetic study.[6] |
| p-Nitrophenyl laurate (C12) | Candida rugosa lipase B | Not reported | Not reported | 5.6 x 10⁵ | Micellar kinetic study.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in fluorogenic lipase assays, the following diagrams have been generated using the DOT language.
Caption: Enzymatic hydrolysis of a fluorogenic substrate by lipase.
Caption: A typical experimental workflow for a microplate-based fluorogenic lipase assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for lipase activity assays using 4-MUC and an alternative fluorogenic substrate.
Lipase Assay using this compound (4-MUC)
1. Materials:
-
This compound (4-MUC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.2-8.0)
-
Lipase solution (e.g., purified enzyme or cell lysate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUC in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Working Substrate Solution (e.g., 100 µM): Dilute the stock solution in Tris-HCl buffer to the desired final concentration. The optimal concentration should be determined empirically by performing a substrate titration curve.
3. Assay Procedure:
-
Add 50 µL of the working substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted lipase solution to the wells. For a blank control, add 50 µL of buffer without the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the lipase (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Record readings every minute for 15-30 minutes.
4. Data Analysis:
-
Subtract the rate of fluorescence increase in the blank well from the rates of the sample wells.
-
The rate of the enzymatic reaction is determined by calculating the change in fluorescence per minute (ΔFU/min) from the linear portion of the kinetic curve.
-
A standard curve of 4-methylumbelliferone can be used to convert the fluorescence units to the concentration of the product formed.
Lipase Assay using a BODIPY-labeled Triglyceride Substrate
1. Materials:
-
BODIPY-labeled triglyceride substrate (e.g., EnzChek® Lipase Substrate)
-
DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 0.15 M NaCl and 1.5% fatty acid-free BSA)
-
Zwittergent 3-14 or other suitable detergent
-
Lipase solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of the BODIPY-labeled triglyceride in DMSO as per the manufacturer's instructions.
-
Substrate Emulsion: Prepare the substrate emulsion by diluting the stock solution in the assay buffer containing a low concentration of a suitable detergent like Zwittergent (e.g., 0.0125%).[4] The detergent is crucial for substrate solubility and preventing fluorescence dequenching before enzymatic action.[4]
3. Assay Procedure:
-
Add 50 µL of the substrate emulsion to each well of the 96-well plate.
-
Add 50 µL of the lipase solution (or buffer for the blank) to the wells to start the reaction.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically with excitation at ~485 nm and emission at ~515 nm.
4. Data Analysis:
-
Calculate the rate of fluorescence increase over time. This rate is directly proportional to the lipase activity.
-
A standard curve using a known concentration of the fluorescent product (if available) can be used for absolute quantification.
Conclusion
The selection of a fluorogenic substrate for lipase activity assays is a critical decision that depends on the specific research goals. This compound is a reliable and widely used substrate, particularly for lipases with a preference for medium-chain fatty acids. However, for applications requiring the highest sensitivity or for studying lipases with different substrate specificities, alternative fluorogenic substrates such as BODIPY-labeled triglycerides may be more suitable. These substrates often exhibit lower background fluorescence and can be more sensitive.[4] It is essential to empirically determine the optimal substrate and assay conditions for each specific lipase and experimental setup to ensure accurate and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Esterase Activity Assays: 4-MU Caprylate vs. Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of esterase activity is crucial in numerous research and development areas, from understanding fundamental biological processes to the screening of novel therapeutic agents. The choice of substrate for these assays is a critical determinant of sensitivity, reliability, and overall performance. This guide provides an objective comparison of the fluorogenic substrate 4-methylumbelliferyl (4-MU) caprylate and traditional chromogenic esterase substrates, supported by experimental data and detailed protocols.
Introduction to Esterase Substrates
Esterase activity is typically measured by monitoring the enzymatic hydrolysis of a substrate that releases a detectable product. The two most common classes of substrates used for this purpose are fluorogenic and chromogenic.
-
Fluorogenic Substrates , such as 4-MU caprylate, are initially non-fluorescent. Upon enzymatic cleavage, they release a highly fluorescent molecule (in this case, 4-methylumbelliferone), which can be quantified with high sensitivity.
-
Chromogenic Substrates , like p-nitrophenyl esters, are colorless. Esterase activity cleaves the substrate to produce a colored compound (e.g., p-nitrophenol), the absorbance of which is measured spectrophotometrically.
Performance Comparison: Fluorogenic vs. Chromogenic Substrates
Fluorogenic assays consistently demonstrate superior sensitivity compared to their chromogenic counterparts.[1] Studies have shown that fluorogenic substrates can enhance the limit of detection by approximately two- to five-fold and improve the signal-to-noise ratio by five- to six-fold when compared with commonly used chromogenic substrates.[1][2] This increased sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes.
The following table summarizes key performance parameters for 4-MU caprylate and a representative chromogenic substrate, p-nitrophenyl butyrate (B1204436). It is important to note that these values are compiled from different studies and may vary depending on the specific enzyme, buffer conditions, and instrumentation used.
| Parameter | 4-MU Caprylate (Fluorogenic) | p-Nitrophenyl Butyrate (Chromogenic) | Reference |
| Principle of Detection | Fluorometric | Colorimetric | [1] |
| Sensitivity | High | Lower | [1][2][3] |
| Limit of Detection (LOD) | Nanomolar (nM) to Picomolar (pM) range | Micromolar (µM) range | [1] |
| Signal-to-Noise Ratio | High (approx. 5- to 6-fold higher than chromogenic) | Moderate | [1][2] |
| Michaelis Constant (Km) | Dependent on enzyme and conditions | Varies with acyl chain length; generally in the µM to mM range | [3][4] |
| Instrumentation | Fluorescence plate reader or fluorometer | Spectrophotometer or plate reader | [3] |
| Common Interferences | Autofluorescence from compounds in the sample | Colored compounds and sample turbidity | [1] |
Experimental Protocols
Detailed methodologies for performing esterase activity assays using both 4-MU caprylate and a chromogenic substrate are provided below.
Protocol 1: Fluorogenic Esterase Assay using 4-MU Caprylate
This protocol is designed for a 96-well microplate format and is suitable for high-throughput screening.
Materials:
-
4-Methylumbelliferyl caprylate (4-MU caprylate)
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare 4-MU Caprylate Stock Solution: Dissolve 4-MU caprylate in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme solution in cold Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the enzyme dilution to each well of the microplate.
-
Include a "no-enzyme" control with 50 µL of Assay Buffer for background fluorescence measurement.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the values obtained for the enzyme-containing wells.
-
Calculate the rate of reaction (ΔFluorescence/min) from the linear portion of the fluorescence versus time plot.
-
A standard curve of 4-methylumbelliferone (B1674119) can be used to convert the fluorescence units to the amount of product formed.
-
Protocol 2: Chromogenic Esterase Assay using p-Nitrophenyl Butyrate
This protocol is also designed for a 96-well microplate format.
Materials:
-
p-Nitrophenyl butyrate (pNPB)
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader (405-410 nm)
Procedure:
-
Prepare pNPB Stock Solution: Dissolve pNPB in acetonitrile or isopropanol to a concentration of 20 mM.[4]
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme solution in cold Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the enzyme dilution to each well of the microplate.
-
Include a "no-enzyme" control with 50 µL of Assay Buffer to measure the rate of spontaneous substrate hydrolysis.[5]
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in an absorbance microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the rate of spontaneous hydrolysis (from the "no-enzyme" control) from the rate observed in the enzyme-containing wells.
-
Calculate the rate of reaction (ΔAbsorbance/min) from the linear portion of the absorbance versus time plot.
-
The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways (Enzymatic Reactions)
The following diagrams illustrate the enzymatic cleavage of 4-MU caprylate and p-nitrophenyl butyrate by an esterase.
Caption: Enzymatic hydrolysis of 4-MU caprylate.
Caption: Enzymatic hydrolysis of p-nitrophenyl butyrate.
Experimental Workflow
The generalized workflow for conducting an esterase activity assay is depicted below.
Caption: General workflow for esterase assays.
Conclusion and Recommendations
The choice between 4-MU caprylate and chromogenic substrates depends on the specific requirements of the experiment.
-
4-MU Caprylate (Fluorogenic) is the recommended choice for applications requiring high sensitivity, such as the detection of low-level esterase activity, high-throughput screening of inhibitors, or when working with limited sample material.
-
Chromogenic Substrates remain a viable and cost-effective option for routine assays where high sensitivity is not the primary concern. They are simpler to implement in laboratories that may not have access to a fluorescence plate reader. However, researchers should be mindful of potential interferences from colored compounds and the inherent instability of some chromogenic substrates in aqueous solutions.[3][5]
For researchers in drug development and those studying subtle changes in enzymatic activity, the superior sensitivity and signal-to-noise ratio of 4-MU caprylate and other fluorogenic substrates offer a distinct advantage, enabling more precise and reliable data collection.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-Methylumbelliferyl Caprylate-Based Enzyme Assays
For researchers, scientists, and drug development professionals, the robust validation of an enzyme assay is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the 4-Methylumbelliferyl caprylate (4-MUC)-based fluorometric assay with the commonly used p-nitrophenyl butyrate (B1204436) (pNPB)-based colorimetric assay for measuring lipase (B570770) activity. This comparison is supported by experimental data, detailed protocols, and visual representations of the assay principles and workflows.
The 4-MUC assay is a highly sensitive method that relies on the enzymatic cleavage of the non-fluorescent 4-MUC substrate to produce the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The increase in fluorescence intensity is directly proportional to the enzyme's activity. In contrast, the pNPB assay is a well-established colorimetric method where the enzyme hydrolyzes the colorless pNPB substrate to release p-nitrophenol, a yellow-colored product, which can be quantified by measuring its absorbance.
Performance Comparison of Lipase Assays
The choice of assay often depends on the specific requirements of the experiment, such as the need for high sensitivity, the expected range of enzyme activity, and the available instrumentation. The following tables summarize key performance parameters for both the 4-MUC and pNPB-based assays, compiled from various studies.
Table 1: Performance Characteristics of the this compound-Based Assay
| Performance Parameter | Reported Value | Source |
| Linear Range (4-MU Standard) | 1.563 - 62.5 µM | [1] |
| Substrate | 4-Methylumbelliferyl butyrate (4-MUB) | [1] |
| Enzyme | Candida rugosa lipase | [1] |
| Vmax | 0.54 ± 0.03 µM/min | [1] |
| Km | 0.46 ± 0.06 mM | [1] |
Note: Data for 4-Methylumbelliferyl butyrate (4-MUB) is presented as a close analog to 4-MUC.
Table 2: Performance Characteristics of the p-Nitrophenyl Butyrate-Based Assay
| Performance Parameter | Reported Value | Source |
| Linear Range | 0.05–1.60 U/mL | [2] |
| Substrate | p-Nitrophenyl butyrate (pNPB) | [2] |
| Enzyme | Candida antarctica lipase B (CaLB) | [2] |
| Relative Standard Deviation (RSD) | 4.23% | [2] |
| Vmax (for pNP-butyrate) | 0.95 U/mg protein | [3] |
| Catalytic Efficiency (Vmax/Km) | 0.83 | [3] |
Note: The Vmax and catalytic efficiency values are for wild-type lipase from Thermomyces lanuginosus.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are representative protocols for both the 4-MUC fluorometric assay and the pNPB colorimetric assay.
Protocol 1: Fluorometric Lipase Assay using this compound
This protocol describes the measurement of lipase activity in a 96-well microplate format.
Materials:
-
This compound (4-MUC) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Lipase-containing sample (e.g., purified enzyme, cell lysate)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Reagent Preparation:
-
10 mM 4-MUC Stock Solution: Dissolve an appropriate amount of 4-MUC in DMSO. Store at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve an appropriate amount of 4-MU in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM 4-MUC stock solution in Assay Buffer to the desired final concentration (e.g., 0.25 mM). Prepare fresh before use.
-
4-MU Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to create standards ranging from 0 to 100 µM.
-
-
Assay Protocol:
-
Add 50 µL of each 4-MU standard dilution to individual wells of the microplate.
-
Add 50 µL of the sample to be assayed to other wells. Include a blank control containing only Assay Buffer. For each sample, prepare a parallel well for background control.
-
To initiate the reaction, add 50 µL of the Working Substrate Solution to all wells except the sample background wells. To the sample background wells, add 50 µL of Assay Buffer. The final volume in all wells will be 100 µL.
-
Incubate the plate at 37°C for a suitable time (e.g., 30 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~445 nm. Readings can be taken kinetically or as an endpoint measurement.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
For endpoint assays, subtract the background fluorescence of each sample.
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.
-
Determine the concentration of 4-MU produced in each sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per milligram of protein.
-
Protocol 2: Colorimetric Lipase Assay using p-Nitrophenyl Butyrate
This protocol outlines the measurement of lipase activity using a spectrophotometer or microplate reader.
Materials:
-
p-Nitrophenyl butyrate (pNPB) substrate
-
p-Nitrophenol (pNP) standard
-
Acetonitrile (B52724) or isopropanol
-
Assay Buffer (e.g., 100 mM Sodium Phosphate buffer, pH 7.2, containing 0.5% v/v Triton X-100)
-
Lipase-containing sample
-
Clear, flat-bottom 96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Reagent Preparation:
-
50 mM pNPB Stock Solution: Dissolve an appropriate amount of pNPB in acetonitrile or isopropanol.
-
pNP Standard Stock Solution: Prepare a stock solution of pNP in the Assay Buffer.
-
pNP Standard Curve: Prepare a series of dilutions of the pNP standard stock solution in the Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of Assay Buffer to each well or cuvette (e.g., 90 µL).
-
Add the lipase-containing sample (e.g., 10 µL). Include a blank control with buffer instead of the sample.
-
Equilibrate the plate or cuvettes to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the pNPB stock solution (e.g., 1 µL of 50 mM pNPB for a final concentration of 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 405-415 nm over time (kinetic assay) or stop the reaction after a defined period (e.g., 10-30 minutes) by adding a stop solution (e.g., sodium carbonate) and measure the final absorbance (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
For an endpoint assay, subtract the absorbance of the blank from the sample readings.
-
Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 8) or a pNP standard curve to convert the absorbance values to the concentration of pNP produced.
-
Calculate the lipase activity, typically expressed as µmol of pNP produced per minute per milligram of protein.
-
Visualizing the Assay Principles and Workflow
Diagrams created using the DOT language provide a clear visual representation of the enzymatic reactions and experimental workflows.
References
- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Comparative Guide to the Enzymatic Cross-Reactivity of 4-Methylumbelliferyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the fluorogenic substrate 4-Methylumbelliferyl caprylate (MUCAP) with various enzymes. MUCAP is a valuable tool for detecting and characterizing esterase and lipase (B570770) activity due to the release of the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU) upon enzymatic cleavage. This document summarizes available data on enzyme specificity, provides detailed experimental protocols for assessing enzyme activity, and includes visualizations of the enzymatic reaction and experimental workflow.
Data Presentation: Enzyme Specificity and Cross-Reactivity
This compound is primarily recognized by enzymes with a preference for C8 acyl chains, such as C8 esterases and certain lipases.[1] Its hydrolysis is catalyzed by a range of hydrolases, making it a useful substrate for identifying and characterizing these enzymes.[1] For instance, it is employed in the identification of Salmonella species through the detection of their specific caprylate esterase activity.[2][3][4]
| Enzyme | Apparent Km (µM) | Apparent Vmax (relative units) |
| Porcine Liver Esterase | 50 | 120 |
| Human Carboxylesterase 1 | 25 | 250 |
| Bacterial Lipase | 100 | 80 |
| Fungal Esterase | 75 | 150 |
| Disclaimer: This table presents illustrative data to demonstrate the concept of Michaelis-Menten parameters and does not represent actual experimental results.[1] |
Studies have shown that various enzymes exhibit activity towards MUCAP, including Porcine Liver Esterase and Porcine Pancreatic Lipase.[5][6] In one study screening 20 recombinant hydrolases, 14 showed activity against MUCAP, while six did not, highlighting its selective reactivity.[5] The substrate specificity of lipases and esterases is influenced by the length of the acyl chain of the substrate.[1]
Experimental Protocols
The following is a detailed methodology for a fluorometric assay to determine the activity of enzymes using this compound.
Objective:
To quantify the enzymatic activity of a sample by measuring the rate of hydrolysis of this compound.
Materials:
-
This compound (MUCAP)
-
Enzyme solution (e.g., purified enzyme, cell lysate, or biological sample)
-
Assay Buffer (e.g., 10 mM HEPES pH 8.0, 100 mM NaCl, 1 mM CaCl₂)[7]
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)
-
Solvent for MUCAP stock solution (e.g., DMSO or Ethanol)
-
96-well black microtiter plates[8]
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~450 nm)[7]
-
Incubator or water bath
Procedure:
1. Preparation of Reagents:
-
MUCAP Stock Solution: Prepare a concentrated stock solution of MUCAP (e.g., 10 mM) in a suitable organic solvent like DMSO. Store protected from light at -20°C.
-
Working Substrate Solution: Immediately before use, dilute the MUCAP stock solution in the Assay Buffer to the desired final concentration (e.g., 2 mM).[7] It may be necessary to include a surfactant like Triton X-100 (e.g., 0.2%) in the assay buffer to ensure substrate solubility.[7]
-
Enzyme Dilutions: Prepare serial dilutions of the enzyme solution in cold Assay Buffer to determine the optimal concentration that yields a linear reaction rate over time.
2. Assay Protocol:
-
Set up the reaction plate: To each well of a 96-well black microtiter plate, add a specific volume of the enzyme dilution (e.g., 20 µL). Include appropriate controls such as a buffer-only control (no enzyme) and a positive control with a known active enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme solution to reach thermal equilibrium.
-
Initiate the reaction: Add the working substrate solution (e.g., 80 µL) to each well to start the enzymatic reaction.[7] Mix gently by pipetting or using a plate shaker.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction: Terminate the reaction by adding a Stop Solution (e.g., 100 µL of 0.1 M Glycine-NaOH, pH 10.5) to each well. The alkaline pH also enhances the fluorescence of the 4-MU product.
-
Measure fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set appropriately for 4-methylumbelliferone (Ex: ~360-380 nm, Em: ~450 nm).[7]
3. Data Analysis:
-
Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert the relative fluorescence units (RFU) to the amount of product formed (moles or µmoles).
-
Calculate Enzyme Activity: Determine the rate of the reaction (e.g., in µmol/min) from the standard curve and the incubation time. Specific activity can be calculated by dividing the reaction rate by the amount of enzyme (in mg) in the reaction.
-
Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of the MUCAP substrate and a fixed enzyme concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Mandatory Visualizations
Enzymatic Hydrolysis of this compound
References
- 1. This compound | 20671-66-3 | Benchchem [benchchem.com]
- 2. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caproic caprylic capric: Topics by Science.gov [science.gov]
- 4. biosynth.com [biosynth.com]
- 5. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2020046613A1 - Compositions comprising a lipolytic enzyme variant and methods of use thereof - Google Patents [patents.google.com]
- 8. research.sabanciuniv.edu [research.sabanciuniv.edu]
A Head-to-Head Comparison: 4-Methylumbelliferyl Caprylate vs. p-Nitrophenyl Esters for Esterase and Lipase Assays
For researchers, scientists, and drug development professionals engaged in the study of esterases and lipases, the selection of an appropriate substrate is paramount for generating sensitive, reliable, and reproducible data. This guide provides an in-depth, objective comparison of two commonly used substrate classes: the fluorogenic 4-Methylumbelliferyl caprylate (4-MUC) and the chromogenic p-nitrophenyl esters (pNPE). We will explore their fundamental differences, performance characteristics supported by experimental data, and provide detailed protocols for their use in enzyme assays.
At a Glance: Key Differences
| Feature | This compound (4-MUC) | p-Nitrophenyl Esters (pNPE) |
| Principle of Detection | Fluorogenic: Enzymatic cleavage releases the fluorescent 4-methylumbelliferone (B1674119) (4-MU). | Chromogenic: Enzymatic cleavage releases the colored p-nitrophenol (pNP). |
| Sensitivity | Generally higher, enabling the detection of lower enzyme concentrations. | Generally lower sensitivity compared to fluorogenic substrates. |
| Dynamic Range | Often provides a wider linear range for quantification. | May have a more limited linear range. |
| Throughput | Well-suited for high-throughput screening (HTS) in microplate formats. | Can be adapted for HTS, but may require more sensitive instrumentation for low activity samples. |
| Interference | Less prone to interference from colored compounds in the sample. | Susceptible to interference from colored or light-scattering components. |
| Instrumentation | Requires a fluorescence microplate reader or fluorometer. | Requires a standard absorbance microplate reader or spectrophotometer. |
| pH Dependency | The fluorescence of the product (4-MU) is highly pH-dependent, with optimal signal at alkaline pH. | The absorbance of the product (pNP) is pH-dependent, with the yellow color being more intense at alkaline pH. |
Performance Comparison
Fluorogenic substrates such as 4-MUC generally offer superior sensitivity compared to their chromogenic counterparts like p-nitrophenyl esters. This heightened sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous in high-throughput screening applications.
The enhanced sensitivity of fluorogenic assays stems from the ability to detect minute quantities of fluorescent product over a low-background signal. Chromogenic assays, on the other hand, often require a more substantial accumulation of the colored product to generate a signal that is significantly above the background absorbance.
Signaling Pathways and Experimental Workflows
The enzymatic hydrolysis of both 4-MUC and p-nitrophenyl esters is a single-step reaction catalyzed by esterases or lipases. The fundamental difference lies in the nature of the product that is detected.
Caption: Enzymatic hydrolysis of 4-MUC and p-nitrophenyl caprylate.
The workflow for a comparative enzyme assay using these substrates typically involves parallel processing of samples in a microplate format.
Caption: General experimental workflow for esterase/lipase assays.
Experimental Protocols
Key Experiment: Fluorometric Esterase Activity Assay using this compound (4-MUC)
This protocol is adapted for a 96-well microplate format.
1. Materials and Reagents:
-
This compound (4-MUC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)[3]
-
Enzyme solution (appropriately diluted in Assay Buffer)
-
Stop Solution (e.g., 0.15 M Glycine, pH 10)[3]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
4-MUC Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-MUC in DMSO. Store protected from light at -20°C.
-
Working Substrate Solution (e.g., 1 mM): Dilute the 4-MUC stock solution in Assay Buffer to the desired final concentration. Prepare this solution fresh before each experiment.
3. Assay Procedure:
-
Set up the microplate by adding your enzyme samples (e.g., 50 µL) to the wells. Include appropriate controls (e.g., buffer only for blank, a known active enzyme for positive control).
-
Pre-incubate the plate at the desired assay temperature (e.g., 50°C) for 5 minutes.[3]
-
Initiate the reaction by adding the Working Substrate Solution (e.g., 50 µL) to each well.
-
Incubate the plate for a specific time (e.g., 2 hours), protected from light.[3] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding the Stop Solution (e.g., 100 µL) to each well.[3] The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.
-
Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 465 nm.[3]
4. Data Analysis:
-
Subtract the fluorescence of the blank from all sample readings.
-
Create a standard curve using known concentrations of 4-methylumbelliferone to convert the fluorescence units into the amount of product formed.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Key Experiment: Chromogenic Esterase/Lipase Activity Assay using p-Nitrophenyl Caprylate
This protocol is adapted for a 96-well microplate format.
1. Materials and Reagents:
-
p-Nitrophenyl caprylate
-
Isopropanol or another suitable organic solvent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100)
-
Enzyme solution (appropriately diluted in Assay Buffer)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
2. Preparation of Reagents:
-
p-Nitrophenyl Caprylate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of p-nitrophenyl caprylate in isopropanol.
-
Substrate Emulsion: To prepare a working substrate solution, an emulsion is often necessary due to the poor aqueous solubility of longer-chain p-nitrophenyl esters. A typical procedure involves adding the stock solution to the assay buffer containing an emulsifying agent like Triton X-100, followed by vortexing or sonication to form a stable emulsion.
3. Assay Procedure:
-
Add the substrate emulsion (e.g., 180 µL) to the wells of the microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution (e.g., 20 µL) to each well. Include a buffer-only control for the blank.
-
Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 10-20 minutes.
4. Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank (spontaneous hydrolysis of the substrate) from the sample rates.
-
Use the molar extinction coefficient of p-nitrophenol at the specific pH of the assay to convert the rate of absorbance change to the rate of product formation.
-
Calculate the enzyme activity, typically expressed as U/mg.
Conclusion
The choice between this compound and p-nitrophenyl esters as substrates for esterase and lipase assays depends on the specific requirements of the experiment. For applications demanding high sensitivity, low sample consumption, and high-throughput capabilities, 4-MUC is the superior choice. Its fluorogenic nature allows for the detection of minute amounts of enzymatic activity, making it ideal for screening large compound libraries or analyzing samples with low enzyme concentrations. While p-nitrophenyl esters offer a more traditional and accessible method that does not require specialized fluorescence instrumentation, researchers must be mindful of their lower sensitivity and potential for interference. For quantitative studies, it is crucial to carefully optimize assay conditions and validate the chosen substrate for the specific enzyme and sample matrix under investigation.
References
A Comparative Guide to the Sensitivity of 4-Methylumbelliferyl Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the sensitive and accurate quantification of enzyme activity. Among the various classes of substrates, those based on 4-methylumbelliferone (B1674119) (4-MU) are renowned for their high sensitivity in fluorometric assays. This guide provides an objective comparison of the performance of different 4-methylumbelliferyl substrates, supported by experimental data, to facilitate informed substrate selection for a range of enzymatic assays.
Principle of 4-MU-Based Enzyme Assays
The core principle of these assays lies in the enzymatic cleavage of a non-fluorescent 4-MU-conjugated substrate. This reaction releases the highly fluorescent product, 4-methylumbelliferone (also known as hymecromone). The intensity of the fluorescence, typically measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm, is directly proportional to the amount of 4-MU produced and, consequently, to the enzyme's activity. To enhance the fluorescent signal, the reaction is often terminated by adding a high-pH buffer, as the fluorescence of 4-MU is maximal above pH 9.
Quantitative Performance Comparison
The sensitivity of a fluorogenic assay is a critical parameter, often evaluated through metrics such as the limit of detection (LOD), signal-to-noise ratio, and the enzyme's kinetic parameters (Km and Vmax) for the substrate. While direct, side-by-side comparisons of all common 4-MU substrates under identical conditions are not extensively available in the literature, this guide compiles available data to offer a comparative overview.
A significant advancement in 4-MU substrate technology is the development of fluorinated derivatives, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) and 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG). These analogs exhibit enhanced sensitivity due to the lower pKa of their fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which allows for continuous assays at neutral or acidic pH without the need for a high-pH stop solution.
Table 1: Comparison of Sensitivity for Phosphatase Substrates
| Substrate | Enzyme | pH of Assay | Relative Fluorescence Signal | Reference |
| 4-Methylumbelliferyl Phosphate (MUP) | Acid Phosphatase | 5.0 | 1x | [1] |
| 6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP) | Acid Phosphatase | 5.0 | >10x higher than MUP | [1] |
Table 2: Comparison of Sensitivity for β-Galactosidase Substrates
| Substrate | Enzyme | pH of Assay | Relative Sensitivity | Reference |
| 4-Methylumbelliferyl β-D-Galactopyranoside (MUGal) | β-Galactosidase | 7.0 | Standard | [1] |
| 6,8-Difluoro-4-methylumbelliferyl β-D-Galactopyranoside (DiFMUG) | β-Galactosidase | 7.0 | Considerably more sensitive than MUGal | [1] |
Table 3: Kinetic Parameters of Various 4-MU Substrates
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) |
| 4-Methylumbelliferyl-α-D-neuraminic acid | Neuraminidase | 0.307 | 7.36 |
| 4-Methylumbelliferyl-α-D-galactoside | α-Galactosidase | 0.12 | 44.0 |
| 4-Methylumbelliferyl-α-L-fucoside | α-Fucosidase | 0.017 | 5.89 |
| 4-Methylumbelliferyl-α-L-iduronide | α-L-Iduronidase | ~0.174 | ~4.5 nmol/h/mg |
Note: The kinetic parameters presented are compiled from different studies and should be used for general comparison, as experimental conditions may vary.
Experimental Protocols
To facilitate the comparative analysis of different 4-methylumbelliferyl substrates, a generalized experimental protocol for a 96-well microplate-based fluorometric enzyme assay is provided below. This protocol can be adapted for specific enzymes and substrates.
General Protocol for Comparative Sensitivity Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the enzyme being studied (e.g., 50 mM sodium acetate (B1210297) for acidic enzymes, 50 mM Tris-HCl for neutral or alkaline enzymes).
-
Substrate Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of each 4-MU substrate in a suitable solvent, such as DMSO or DMF. Store these solutions protected from light at -20°C.
-
Enzyme Solution: Prepare a working solution of the purified enzyme or cell lysate in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-methylumbelliferone in the same solvent as the substrates.
-
Stop Solution: Prepare a high-pH buffer to terminate the reaction and maximize fluorescence (e.g., 0.2 M sodium carbonate or 0.2 M glycine-NaOH, pH 10.4).
2. Assay Procedure:
-
Prepare Substrate Working Solutions: On the day of the experiment, dilute the substrate stock solutions to the desired final concentrations in the assay buffer. For a direct comparison, it is crucial to use the same concentration for each substrate.
-
Prepare 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in the stop solution to generate a standard curve (e.g., 0 to 10 µM).
-
Set up the Assay Plate: In a black, flat-bottom 96-well microplate, add a fixed volume of each substrate working solution to triplicate wells. Include wells with assay buffer only as a negative control.
-
Initiate the Reaction: Add a fixed volume of the enzyme solution to each well to start the reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Add a fixed volume of the stop solution to each well.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
3. Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations and perform a linear regression to obtain the equation of the line.
-
Calculate 4-MU Produced: Use the standard curve equation to convert the fluorescence readings from the experimental wells into the concentration of 4-MU produced.
-
Determine Enzyme Activity: Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Compare Sensitivity: Compare the enzyme activities obtained with the different substrates. A higher activity reading for a given enzyme and substrate concentration indicates a more sensitive substrate. The limit of detection (LOD) and signal-to-noise ratio can also be calculated for a more rigorous comparison.
Visualizing the Assay Principle and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic reaction and the general experimental workflow.
Caption: Enzymatic cleavage of a 4-MU substrate.
Caption: General workflow for a comparative 4-MU substrate assay.
Caption: Signal generation in a 4-MU-based fluorometric assay.
References
The Specificity of 4-Methylumbelliferyl Caprylate for C8 Esterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is paramount for the accurate and sensitive quantification of esterase activity, a critical consideration in drug metabolism studies and high-throughput screening. 4-Methylumbelliferyl caprylate (MUC) is a widely utilized fluorogenic substrate for the detection of C8 esterase activity. This guide provides an objective comparison of MUC's performance against other alternatives, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Understanding Esterase Specificity: The Role of Acyl Chain Length
Esterases, particularly human carboxylesterases (CES), are a superfamily of enzymes that hydrolyze ester-containing compounds. The two major isoforms, CES1 and CES2, exhibit distinct substrate specificities primarily based on the size of the acyl and alcohol moieties of the substrate.[1][2]
-
Human Carboxylesterase 1 (hCES1): Predominantly found in the liver, hCES1 preferentially hydrolyzes substrates with a large, bulky acyl group and a small alcohol group.[1][3]
-
Human Carboxylesterase 2 (hCES2): Primarily expressed in the small intestine, hCES2 favors substrates with a small acyl group and a large alcohol group.[1][3]
This inherent difference in substrate preference is a key determinant in the selection of a suitable probe for studying the activity of a specific esterase. 4-Methylumbelliferyl-based substrates, with their relatively large 4-methylumbelliferone (B1674119) alcohol group, are generally considered good substrates for hCES2. The specificity for a particular fatty acid chain length is then determined by the acyl group attached to the 4-methylumbelliferone.
Quantitative Comparison of 4-Methylumbelliferyl Ester Substrates
| Substrate | Acyl Chain Length | Expected Primary Target | Relative Activity with C8 Esterase (hCES2) | Key Characteristics |
| 4-Methylumbelliferyl acetate | C2 | hCES2 | High | Substrate for general esterase activity, high turnover with hCES2. |
| 4-Methylumbelliferyl butyrate | C4 | hCES2 | High | Commonly used for general esterase activity. |
| 4-Methylumbelliferyl caproate | C6 | hCES2/hCES1 | Moderate to High | Intermediate substrate, may show activity with both isoforms. |
| This compound (MUC) | C8 | hCES2 | High | Often used as a specific substrate for "C8 esterase" activity. |
| 4-Methylumbelliferyl decanoate | C10 | hCES1/hCES2 | Moderate | May be hydrolyzed by both isoforms, with decreasing activity for hCES2. |
| 4-Methylumbelliferyl laurate | C12 | hCES1 | Low to Moderate | Primarily a substrate for hCES1 due to the longer acyl chain. |
| 4-Methylumbelliferyl palmitate | C16 | hCES1 | Low | Generally considered a substrate for hCES1. |
Note: The relative activities are inferred from the established substrate specificities of hCES1 and hCES2. Actual kinetic parameters (Km and kcat) can vary depending on the specific enzyme source and experimental conditions.
Alternative Substrates for C8 Esterase Activity
Besides 4-methylumbelliferyl esters, other types of substrates are available for measuring C8 esterase activity.
| Substrate Type | Example | Detection Method | Advantages | Disadvantages |
| Chromogenic | 5-Bromo-4-chloro-3-indoxyl caprylate | Colorimetric | Simple, does not require a fluorometer. | Generally less sensitive than fluorogenic substrates. |
| 2-Naphthyl caprylate | Colorimetric | Can be used in diazotization coupling reactions for signal amplification. | May have lower specificity. | |
| Fluorogenic | Resorufin esters | Fluorometric | Red-shifted fluorescence can minimize background autofluorescence. | May have different substrate specificity compared to umbelliferyl esters. |
| DDAO-based esters | Fluorometric | Far-red fluorescence further reduces background interference. | May require specialized filter sets on some instruments. |
Experimental Protocols
A standardized experimental protocol is crucial for the reliable comparison of different esterase substrates.
General Protocol for Esterase Activity Assay using 4-Methylumbelliferyl Substrates
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the 4-methylumbelliferyl ester substrate in DMSO.
-
Enzyme Solution: Dilute the purified esterase or cell lysate containing the esterase to the desired concentration in the assay buffer.
-
Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (the fluorescent product) in the assay buffer to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure:
-
Add 50 µL of the appropriate substrate working solution to the wells of a black 96-well microplate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for 4-methylumbelliferone.
-
Include appropriate controls:
-
Substrate Blank: Assay buffer + substrate (to measure background fluorescence).
-
Enzyme Blank: Assay buffer + enzyme (to measure any intrinsic fluorescence of the enzyme preparation).
-
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Signaling Pathways Involving Carboxylesterases
Carboxylesterases are increasingly recognized for their roles beyond xenobiotic metabolism, including their involvement in cellular signaling pathways relevant to drug development.
Carboxylesterase 1 and the PKD1/PKCμ Signaling Pathway
Recent studies have implicated human carboxylesterase 1 (CES1) in the regulation of cell proliferation in liver cancer. Overexpression of CES1 has been shown to exert an antiproliferative effect through the PKD1/PKCμ signaling pathway.[4]
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Methylumbelliferyl Caprylate Assay: A Comparative Guide for Enzyme Activity Analysis
In the realm of enzyme kinetics and high-throughput screening, the selection of an appropriate assay is paramount for generating accurate and reproducible data. For researchers engaged in the study of lipases and esterases, the 4-Methylumbelliferyl caprylate (4-MUC) assay stands out as a sensitive and widely adopted fluorogenic method. This guide provides an objective comparison of the 4-MUC assay with other common methods for measuring lipase (B570770) and esterase activity, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Principle of the 4-MUC Assay
The 4-MUC assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, this compound. Lipases and esterases cleave the ester bond in 4-MUC, releasing the fatty acid caprylate and the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[1][2][3] The rate of 4-MU formation, which can be monitored by measuring the increase in fluorescence intensity over time, is directly proportional to the enzyme activity.[1] The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[3]
Comparison with Alternative Methods
The 4-MUC assay offers distinct advantages, particularly in terms of sensitivity. However, a comprehensive evaluation requires comparison with other established methods. The following sections and tables provide a detailed analysis of the 4-MUC assay alongside common colorimetric, titrimetric, and other fluorogenic assays.
Quantitative Data Summary
For a direct comparison of the performance of different lipase and esterase assays, the following tables summarize key quantitative parameters.
Table 1: Comparison of Assay Sensitivity and Detection Limits
| Assay Method | Substrate | Detection Principle | Typical Detection Limit | Reference(s) |
| Fluorometric | This compound (4-MUC) | Fluorescence of 4-methylumbelliferone | ~1-30 nkat | [4] |
| Fluorometric | Other 4-MU esters (e.g., 4-MUB, 4-MUP) | Fluorescence of 4-methylumbelliferone | High sensitivity | [5][6] |
| Colorimetric | p-Nitrophenyl butyrate (B1204436) (pNPB) | Absorbance of p-nitrophenol | Moderate sensitivity | [7] |
| Colorimetric | p-Nitrophenyl palmitate (pNPP) | Absorbance of p-nitrophenol | Lower sensitivity than pNPB for some enzymes | [7] |
| Titrimetric | Triglycerides (e.g., olive oil, tributyrin) | Titration of released fatty acids | 0.1 µmol/min | [8] |
| Turbidimetric | Triglyceride emulsion | Change in turbidity | At least 50-fold less sensitive than fluorometric methods | [9] |
| Radiometric | Radiolabeled triglycerides | Radioactivity of released fatty acids | High sensitivity | [9] |
Table 2: Comparison of Assay Characteristics
| Feature | 4-MUC Assay | p-Nitrophenyl Ester Assays | Titrimetric Assays |
| Principle | Fluorometric | Colorimetric | pH change |
| Sensitivity | High | Moderate | Low to moderate |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low |
| Continuity | Continuous or stopped | Continuous or stopped | Continuous (pH-stat) or endpoint |
| Substrate Specificity | Can be modulated with different fatty acid esters | Can be modulated with different fatty acid esters | Uses natural or synthetic triglycerides |
| Interferences | Compound fluorescence, quenching | Compound absorbance, light scattering | Buffer capacity, other acidic/basic reactions |
| Cost | Moderate | Low | Low |
| Equipment | Fluorometer | Spectrophotometer | pH-stat or titrator |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the 4-MUC assay and the commonly used p-nitrophenyl butyrate (pNPB) assay.
This compound (4-MUC) Assay Protocol
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholate.
- Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
- Enzyme Solution: Prepare a dilution series of the lipase or esterase in the assay buffer.
- Stop Solution: 0.1 M Glycine-NaOH buffer, pH 10.5.
2. Assay Procedure:
- Prepare the reaction mixture by diluting the 4-MUC stock solution in the assay buffer to a final concentration of 100 µM.
- Pipette 180 µL of the reaction mixture into the wells of a black 96-well microplate.
- Add 20 µL of the enzyme solution to each well to initiate the reaction. Include a blank with 20 µL of assay buffer instead of the enzyme.
- Incubate the plate at the desired temperature (e.g., 37°C).
- Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometer with excitation at ~360 nm and emission at ~450 nm.
- Alternatively, for a stopped assay, terminate the reaction at a specific time point by adding 50 µL of the stop solution.
- Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
p-Nitrophenyl Butyrate (pNPB) Assay Protocol
1. Reagent Preparation:
- Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.2, containing 0.2% (w/v) Triton X-100.
- Substrate Stock Solution: 50 mM p-Nitrophenyl butyrate in isopropanol.
- Enzyme Solution: Prepare a dilution series of the lipase or esterase in the assay buffer.
2. Assay Procedure:
- Prepare the reaction mixture by adding 1 volume of the pNPB stock solution to 9 volumes of the assay buffer.
- Pipette 180 µL of the reaction mixture into the wells of a clear 96-well microplate.
- Add 20 µL of the enzyme solution to each well to start the reaction. Include a blank with 20 µL of assay buffer.
- Incubate the plate at the desired temperature (e.g., 37°C).
- Measure the absorbance at 405 nm at regular intervals using a spectrophotometer.
- Calculate the rate of p-nitrophenol release using its molar extinction coefficient.
Mandatory Visualizations
To further clarify the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Workflow of the this compound (4-MUC) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorometric assay for pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Esterase and Lipase Assays: Limitations of 4-Methylumbelliferyl Caprylate and a Comparison of Alternative Substrates
For researchers, scientists, and drug development professionals engaged in the study of esterases and lipases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. 4-Methylumbelliferyl caprylate (4-MUC) is a widely utilized fluorogenic substrate for the detection of C8 esterase and lipase (B570770) activity. While its fluorescent readout offers high sensitivity, a comprehensive understanding of its limitations is crucial for robust assay design and data interpretation. This guide provides an objective comparison of 4-MUC with alternative substrates, supported by experimental data and detailed methodologies, to facilitate informed substrate selection in your research.
Principle of Detection: Fluorogenic vs. Chromogenic Assays
The fundamental difference between the primary substrate classes lies in their method of signal generation upon enzymatic cleavage.
-
Fluorogenic Substrates: These compounds, such as 4-methylumbelliferyl esters, are typically non-fluorescent or exhibit low fluorescence. Enzymatic hydrolysis releases a highly fluorescent product, in this case, 4-methylumbelliferone (B1674119) (4-MU). The increase in fluorescence, measured over time, is directly proportional to enzyme activity. This method generally offers higher sensitivity compared to chromogenic assays.
-
Chromogenic Substrates: These substrates, like p-nitrophenyl (pNP) esters, are colorless. Enzymatic action liberates a colored product, such as p-nitrophenol, which can be quantified spectrophotometrically. While often less sensitive than fluorogenic assays, chromogenic methods are typically cost-effective and do not require a fluorometer.
Limitations of this compound (4-MUC)
Despite its widespread use, 4-MUC possesses several limitations that researchers must consider:
-
pH-Dependent Fluorescence: The fluorescence of the cleavage product, 4-methylumbelliferone (4-MU), is highly dependent on the pH of the assay buffer. The excitation maximum of 4-MU shifts from approximately 320 nm at acidic pH to 360 nm at alkaline pH, while the emission maximum ranges from 445 to 455 nm.[1] This necessitates careful pH control and optimization to ensure accurate and reproducible measurements.
-
Substrate Solubility: As a lipidic substrate, 4-MUC has poor water solubility and often requires the use of organic solvents like DMSO for stock solutions and detergents or emulsifiers in the assay buffer to ensure adequate dispersion. This can introduce variability and potentially affect enzyme activity.
-
Enzyme Specificity: While often used to measure C8 esterase or lipase activity, 4-MUC can be hydrolyzed by a range of esterases, which may not be the specific target of interest. This lack of absolute specificity can lead to an overestimation of the activity of the intended enzyme in complex biological samples.
-
Interference from Autofluorescent Compounds: The presence of autofluorescent compounds in biological samples can interfere with the detection of 4-MU, leading to high background signals and reduced assay sensitivity.
Comparative Analysis of Substrates
The choice of substrate significantly impacts key assay parameters such as sensitivity, specificity, and the kinetic profile of the enzyme under investigation. Below is a comparison of 4-MUC with common alternatives.
Quantitative Data Presentation
The following table summarizes the kinetic parameters for various esterase and lipase substrates. It is important to note that direct comparisons of Vmax and Km values across different studies can be challenging due to variations in enzyme sources, purity, and experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is intended to provide a comparative overview.
| Substrate | Enzyme | Vmax | Km | Catalytic Efficiency (Vmax/Km) | Reference |
| Fluorogenic Substrates | |||||
| 4-Methylumbelliferyl Butyrate (4-MUB) | Candida rugosa lipase | 0.54 ± 0.03 µM/min | 0.46 ± 0.06 mM | 1.17 | [2] |
| 4-Methylumbelliferyl Heptanoate | Not specified | Not specified | Not specified | Not specified | [3] |
| Chromogenic Substrates | |||||
| p-Nitrophenyl Acetate (p-NPA) | Wild-type Lipase | 0.42 U/mg protein | Not specified | Not specified | |
| p-Nitrophenyl Butyrate (p-NPB) | Wild-type Lipase | 0.95 U/mg protein | Not specified | 0.83 | |
| p-Nitrophenyl Caprylate (p-NPC) | Wild-type Lipase | 1.1 U/mg protein | Not specified | Not specified | |
| p-Nitrophenyl Palmitate (pNPP) | Wild-type Lipase | 0.18 U/mg protein | Not specified | 0.063 | |
| p-Nitrophenyl Palmitate (pNPP) | Acinetobacter sp. Lipase | 16.98 U/mg | 0.51 mM | 33.29 | [4] |
| p-Nitrophenyl Palmitate (pNPP) | Extremophilic Bacterial Lipase | 400 µmol/mL/min | 4.76 µmol | Not specified | [5] |
Note: The units for Vmax and Km vary between studies. "U" typically refers to µmol of product formed per minute.
Experimental Protocols
Detailed methodologies for performing lipase/esterase assays using fluorogenic and chromogenic substrates are provided below. These are generalized protocols and may require optimization for specific enzymes and experimental conditions.
Protocol 1: Fluorogenic Lipase/Esterase Assay using this compound
1. Materials and Reagents:
-
This compound (4-MUC)
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lipase/Esterase enzyme solution
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~445 nm)
2. Reagent Preparation:
-
10 mM 4-MUC Stock Solution: Dissolve an appropriate amount of 4-MUC in DMSO. Store at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve an appropriate amount of 4-MU in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM 4-MUC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). This should be prepared fresh.
-
4-MU Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM).
3. Assay Procedure:
-
Add 50 µL of the appropriate Assay Buffer to all wells of the 96-well plate.
-
Add 50 µL of the 4-MU standards to their respective wells.
-
Add 50 µL of the enzyme solution (at various dilutions) to the sample wells.
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells except the blank (add 50 µL of Assay Buffer to the blank).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
4. Data Analysis:
-
Subtract the blank fluorescence reading from all other readings.
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Convert the fluorescence readings of the samples to the concentration of 4-MU produced using the standard curve.
-
Calculate the enzyme activity, typically expressed as µmol of 4-MU produced per minute per mg of protein.
Protocol 2: Chromogenic Lipase/Esterase Assay using p-Nitrophenyl Palmitate (pNPP)
1. Materials and Reagents:
-
p-Nitrophenyl palmitate (pNPP)
-
p-Nitrophenol (pNP) standard
-
Isopropanol (B130326) or a mixture of isopropanol and acetonitrile
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100, gum arabic, or sodium deoxycholate)
-
Lipase/Esterase enzyme solution
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
2. Reagent Preparation:
-
10 mM pNPP Stock Solution: Dissolve pNPP in isopropanol (gentle warming may be required).[2]
-
Substrate Emulsion: Prepare a solution of the emulsifying agent in the Assay Buffer. Slowly add the pNPP stock solution to this buffer with vigorous stirring to form a stable emulsion. A common ratio is 1 part pNPP stock to 9 parts buffer solution.[2]
-
pNP Standard Curve: Prepare a series of dilutions of pNP in the Assay Buffer to generate a standard curve.
3. Assay Procedure:
-
Add 180 µL of the substrate emulsion to each well of the 96-well plate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the enzyme solution to the sample wells. Add 20 µL of Assay Buffer to the blank wells.
-
Immediately begin monitoring the increase in absorbance at 410 nm over time.
4. Data Analysis:
-
Subtract the rate of spontaneous substrate hydrolysis (from the blank wells) from the rates of the sample wells.
-
Calculate the rate of p-nitrophenol production using its molar extinction coefficient (the value is pH-dependent).
-
Enzyme activity is typically expressed as units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: General experimental workflow for enzyme activity assays.
Caption: Comparison of fluorogenic and chromogenic substrates.
Conclusion
References
- 1. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]
A Comparative Guide to Alternative Substrates for Salmonella spp. Detection
The rapid and accurate detection of Salmonella spp. is a critical challenge in food safety, clinical diagnostics, and pharmaceutical quality control. Traditional culture-based methods, while considered the gold standard, are often time-consuming, delaying critical decision-making.[1][2][3] This has spurred the development of a wide array of alternative detection methods that leverage novel substrates to provide faster and more sensitive results. This guide provides a comparative overview of these alternative substrates, presenting their underlying principles, performance data, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Overview of Detection Methodologies
Modern Salmonella detection technologies can be broadly categorized into culture-based methods using chromogenic or fluorogenic substrates, immunoassays, molecular assays, and biosensors. Each approach utilizes a different type of "substrate" in its broadest sense—from enzyme-cleavable molecules to specific DNA sequences or antigens—to signal the presence of Salmonella.
Chromogenic and Fluorogenic Substrates: These are incorporated into selective agar (B569324) media to facilitate the easy differentiation of Salmonella colonies based on specific enzymatic activities.[4][5] For instance, some media use substrates for C8-esterase or α-galactosidase, enzymes commonly found in Salmonella, to produce distinctly colored colonies.[4][6][7]
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays use antibodies to capture Salmonella antigens. The "substrate" in this context is a molecule that is converted by an enzyme conjugated to a secondary antibody, producing a detectable colorimetric or fluorescent signal.[2][3]
Molecular Assays (PCR): Polymerase Chain Reaction and its variants target specific DNA sequences unique to Salmonella, such as the invA gene.[2][8][9] Here, the DNA sequence itself acts as the substrate for amplification by DNA polymerase.
Biosensors: These innovative devices employ various biological recognition elements (antibodies, bacteriophages, or nucleic acids) coupled with a transducer to convert the binding event into a measurable signal (e.g., electrical or optical).[10][11][12]
Performance Comparison of Salmonella Detection Methods
The choice of a detection method often depends on a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the performance of various alternative methods based on published data.
| Method Category | Specific Method/Target | Limit of Detection (LOD) | Time to Result | Specificity | Sensitivity | Reference |
| Culture-Based | Chromogenic Agar (CSE) | Not specified | 24-48 hours | 93.9% | 93.1% | [6] |
| Standard Culture | 1 CFU/25g sample | 3-7 days | High | High | [2][13] | |
| Immunoassay | ELISA | 10^4 CFU/g | < 48 hours | Varies | Varies | [14] |
| Lateral Flow Immunoassay | Varies | < 30 minutes (post-enrichment) | High false +/- rates reported | High false +/- rates reported | [3] | |
| Molecular | Real-Time PCR (invA gene) | 1-100 CFU/mL | 18-24 hours | 90.31% - 99.30% | 89.41% - 99.53% | [9][15] |
| Real-Time PCR (ttr gene) | 1-100 CFU/mL | 18-24 hours | 95.46% - 99.30% | 90.30% - 99.53% | [15] | |
| Recombinase Polymerase Amplification (RPA) | 10 CFU/mL | ~30 minutes (post-enrichment) | High | High | [2] | |
| Biosensor | Electrochemical | 10 CFU/mL | Minutes to a few hours | High | High | [11][16] |
| Phage-based | 5 x 10^3 CFU/mL | < 2 hours | High | High | [12] | |
| DNA-based (Aptasensor) | 1 CFU/mL | 40 minutes | High | High | [2] |
Experimental Workflows and Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative workflows and methodologies for key alternative detection methods.
Chromogenic Agar Detection Workflow
This method simplifies the identification of Salmonella by producing colored colonies, reducing the need for extensive biochemical confirmation.
Caption: Workflow for Salmonella detection using chromogenic agar.
Protocol for Chromogenic Agar Detection:
-
Pre-enrichment: Homogenize 25g of the sample in 225mL of Buffered Peptone Water. Incubate at 37°C for 18 hours.[13]
-
Selective Enrichment: Transfer 0.1mL of the pre-enrichment culture to 10mL of Rappaport-Vassiliadis Soya Peptone (RVS) broth. Incubate at 41.5°C for 24 hours.[13]
-
Plating: Streak a loopful of the enriched RVS broth onto a selective chromogenic agar plate (e.g., CHROMagar™ Salmonella).
-
Incubation: Incubate the plate at 37°C for 24 hours.[13]
-
Observation: Examine the plate for typical Salmonella colonies, which appear as a specific color (e.g., mauve or purple) due to the enzymatic cleavage of a chromogenic substrate.[4]
-
Confirmation: Presumptive positive colonies can be further confirmed using biochemical tests (e.g., API 20E) or serological agglutination tests.
Real-Time PCR Detection Workflow
Molecular methods like real-time PCR offer high sensitivity and specificity by targeting unique genetic markers of Salmonella.
Caption: Workflow for Salmonella detection using real-time PCR.
Protocol for Real-Time PCR Detection (targeting invA gene):
-
Enrichment: Perform a pre-enrichment and selective enrichment as described for the culture method. A selenite broth pre-enrichment step can enhance molecular detection.[15]
-
DNA Extraction: Extract genomic DNA from 1mL of the enriched culture using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare a reaction mixture containing a final concentration of 1X qPCR master mix, forward and reverse primers specific for the invA gene, a fluorescently labeled probe, and the extracted DNA template.
-
Thermal Cycling: Perform the real-time PCR on a suitable instrument with cycling conditions typically involving an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
-
Data Analysis: A positive result is indicated by an exponential increase in fluorescence, crossing a predetermined threshold (Ct value). The presence of an amplification curve indicates the detection of the Salmonella-specific DNA sequence.[8]
Immunoassay (ELISA) Workflow
Immunoassays provide a balance of speed and ease of use, making them suitable for screening large numbers of samples.
Caption: Workflow for a sandwich ELISA for Salmonella detection.
Protocol for Sandwich ELISA:
-
Enrichment: Enrich the sample as described in the culture method protocol to increase the bacterial load.
-
Coating: Use a microtiter plate pre-coated with capture antibodies specific for Salmonella antigens.
-
Sample Addition: Add the enriched sample broth to the wells and incubate to allow Salmonella antigens to bind to the capture antibodies.
-
Washing: Wash the wells to remove unbound sample components.
-
Detection Antibody: Add an enzyme-conjugated detection antibody (e.g., HRP-conjugated) that binds to a different epitope on the captured Salmonella antigen. Incubate.
-
Washing: Perform another wash step to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody will convert the substrate, leading to a color change.[2]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction.
-
Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of Salmonella antigen present.
Conclusion
The landscape of Salmonella detection is rapidly evolving, with a clear trend towards methods that offer faster turnaround times and higher sensitivity than traditional techniques. Chromogenic and fluorogenic substrates have significantly streamlined culture-based workflows by providing clear visual differentiation of presumptive Salmonella. Molecular methods, particularly real-time PCR, offer excellent sensitivity and specificity, making them powerful tools for both screening and confirmation.[2][17] Immunoassays remain a popular choice for rapid screening due to their ease of use. Finally, the burgeoning field of biosensors promises near-instantaneous detection, which could revolutionize point-of-care and in-field testing.[16][18] The selection of an appropriate substrate and method should be guided by the specific application's requirements for speed, sensitivity, cost, and throughput. This guide provides the comparative data and foundational protocols to assist researchers in making an informed decision.
References
- 1. Sensitivity, Specificity, and Predictive Values of Three Salmonella Rapid Detection Kits Using Fresh and Frozen Poultry Environmental Samples versus Those of Standard Plating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Best Salmonella Test Method in Food Production [nemistech.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Detection Using Chromogenic and Fluorogenic Culture Media [sigmaaldrich.com]
- 6. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. fda.gov [fda.gov]
- 9. Real-Time PCR Method for Detection of Salmonella spp. in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. madison-proceedings.com [madison-proceedings.com]
- 12. Recent Advances in Electrochemical Biosensors for the Detection of Salmonellosis: Current Prospective and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapidmicrobiology.com [rapidmicrobiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Performance of molecular methods for the detection of Salmonella in human stool specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azosensors.com [azosensors.com]
- 17. netjournals.org [netjournals.org]
- 18. Novel 3-Dimensional Biosensor For Rapid Detection And Accurate Identification Of Salmonella In Food Products | National Agricultural Library [nal.usda.gov]
Safety Operating Guide
Proper Disposal of 4-Methylumbelliferyl Caprylate: A Step-by-Step Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like 4-Methylumbelliferyl caprylate are critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound, its contaminated materials, and associated waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. Ensure adequate ventilation in the work area to minimize inhalation of any dust or aerosols. In case of a spill, evacuate the immediate area, contain the spill with appropriate absorbent materials, and clean the area as per your institution's established protocols.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 20671-66-3 |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.4 g/mol |
| Form | Solid (Powder) |
| Storage Temperature | -20°C |
| Solubility | Soluble in Chloroform |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must adhere to all applicable federal, state, and local environmental regulations. The following is a general guide for proper disposal.
Step 1: Waste Identification and Segregation
The initial and most critical step is to correctly identify and segregate the waste. This compound waste includes:
-
Unused or expired product.
-
Contaminated labware (e.g., pipette tips, microplates, tubes).
-
Spill cleanup materials.
-
Contaminated PPE.
This waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. While some safety data sheets indicate that this compound is not classified as a hazardous substance, a formal hazardous waste determination should be conducted by your institution's EHS department to ensure full compliance.[1]
Step 2: Waste Collection and Containment
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed when not in use.
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound Waste".
-
If deemed hazardous by your EHS department, the words "Hazardous Waste".
-
The date when waste was first added to the container.
-
The primary hazards associated with the waste (if any).
Step 4: Storage
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1][2] The storage area should be well-ventilated.
Step 5: Disposal
Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[3]
Experimental Protocol: Fluorogenic Assay Using this compound
To provide context for the generation of waste, the following is a typical experimental protocol for a C8 esterase assay using this compound.
-
Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform). Prepare an assay buffer appropriate for the enzyme being studied.
-
Assay Setup : In a microplate, add the assay buffer to the designated wells.
-
Enzyme Addition : Add the enzyme solution to the reaction wells. Include negative control wells containing only the assay buffer.
-
Reaction Initiation : To start the reaction, add the this compound substrate solution to all wells.
-
Incubation : Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period.
-
Fluorescence Measurement : Measure the fluorescence at the appropriate excitation and emission wavelengths (excitation ~320-360 nm, emission ~445-455 nm).[4] The cleavage of the caprylate group by the esterase releases the fluorescent 4-methylumbelliferone.[4][5][6]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Methylumbelliferyl caprylate
Essential Safety and Handling Guide for 4-Methylumbelliferyl Caprylate
This guide provides immediate safety, handling, and disposal protocols for this compound, a fluorogenic substrate used in enzymatic assays. Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others classify it as harmful if swallowed.[1][2] Therefore, it is prudent to handle this compound with care, adhering to good occupational hygiene and safety practices.[3] Always consult the specific SDS provided by your supplier before use.
General Precautions:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4] A face shield may be required for splash potential.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. |
| Body Protection | A lab coat or gown should be worn to prevent skin contact.[4][6] |
| Respiratory | Not generally required under normal use with adequate ventilation. For spills or aerosols, use an appropriate respirator. |
Operational Plan: Step-by-Step Handling Procedure
1. Storage and Preparation:
-
Store this compound in a tightly sealed container in a freezer at -20°C, protected from light.[7]
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
Weigh the required amount in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.
2. Solubilization:
-
Consult experimental protocols for the appropriate solvent. This compound is soluble in chloroform (B151607) and pyridine.[4][8]
-
Add the solvent to the powdered compound slowly to avoid splashing.
3. Experimental Use:
-
Handle solutions containing this compound with the same precautions as the solid material.
-
Avoid generating aerosols.
4. Post-Experiment:
-
Decontaminate work surfaces with an appropriate cleaning agent.
-
Segregate all waste materials, including unused product and contaminated consumables, for proper disposal.[4]
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its associated waste must comply with all federal, state, and local environmental regulations.[4]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused chemical, contaminated labware (e.g., pipette tips, tubes, plates), and spill cleanup materials, in a designated waste container.[4]
-
Do not mix this waste with other chemical or non-hazardous waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4]
2. Container and Labeling:
-
Use a leak-proof, chemically compatible container for waste accumulation.[4]
-
Clearly label the container with "Hazardous Waste" (if required by your institution), the full chemical name "this compound," and the date you started accumulating the waste.[4]
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for waste pickup through your institution's licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 302.36 g/mol |
| Physical Form | Solid Powder |
| Storage Temperature | -20°C |
| Purity | ≥98% |
| Solubility | Chloroform, Pyridine (50 mg/mL)[4][8] |
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C18H22O4 | CID 3082165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. wm.edu [wm.edu]
- 7. goldbio.com [goldbio.com]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
